Perfluorododecyl iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCUETVRCXUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059796 | |
| Record name | Pentacosafluoro-1-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-60-8 | |
| Record name | Perfluorododecyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentacosafluoro-1-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorododecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Perfluorododecyl iodide. It is important to note that the term "this compound" is commonly used in chemical literature and commercial listings to refer to two distinct compounds: Perfluorodecyl iodide (C₁₀F₂₁I) and this compound (C₁₂F₂₅I). This guide will address both compounds to ensure clarity and comprehensive coverage of the topic.
Compound Identification and Nomenclature Discrepancy
A critical point of clarification for researchers is the ambiguous use of the name "this compound." While systematic nomenclature would designate the C₁₂ compound as such, the C₁₀ analogue is also frequently referred to by this name. For precision, it is imperative to refer to these compounds by their chemical formula or, preferably, their CAS number.
-
Perfluorodecyl iodide (C₁₀F₂₁I): CAS Number 423-62-1
-
This compound (C₁₂F₂₅I): CAS Number 307-60-8
This guide will present the properties of each compound separately to avoid confusion.
Physical Properties
The physical characteristics of these perfluoroalkyl iodides are summarized in the tables below. These properties are crucial for designing experimental setups, purification procedures, and for understanding their behavior in various physical systems.
Perfluorodecyl Iodide (C₁₀F₂₁I)
| Property | Value | References |
| Molecular Formula | C₁₀F₂₁I | [1][2][3][4] |
| Molecular Weight | 645.98 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline | [1][3] |
| Melting Point | 65-67 °C | [1][5] |
| Boiling Point | 195-200 °C | [1][5] |
| Density | 1.8 g/cm³ (estimate) | [3] |
| Refractive Index | 1.317 | [3] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. Generally immiscible with water and many common organic solvents. | [3] |
This compound (C₁₂F₂₅I)
| Property | Value | References |
| Molecular Formula | C₁₂F₂₅I | [6][7][8][9] |
| Molecular Weight | 745.99 g/mol | [6][9] |
| Appearance | White to off-white solid/yellow waxy chunks | [6][8] |
| Melting Point | 95-98 °C | [6][9][10] |
| Boiling Point | 108-110 °C at 18 mmHg; 132 °C at 34 mmHg | [6][9][10] |
| Density | 1.9588 g/cm³ (estimate) | [6] |
| Refractive Index | 1.312 @ 25 °C | [10] |
| Solubility | Slightly soluble in chloroform and methanol. Generally immiscible with water and many common organic solvents. | [6][9] |
Chemical Properties and Reactivity
Both C₁₀F₂₁I and C₁₂F₂₅I exhibit chemical properties characteristic of perfluoroalkyl iodides. The carbon-iodine bond is the most reactive site in the molecule.
-
Stability: These compounds are generally stable under standard conditions but can be sensitive to light.[3] Upon heating to decomposition, they may release toxic vapors of iodine and fluorine-containing compounds.
-
Reactivity: The C-I bond can be cleaved to generate a perfluoroalkyl radical. This reactivity is the basis for their use in various chemical transformations. They are key intermediates in the synthesis of more complex fluorinated molecules, including polymers, surfactants, and pharmaceutical precursors.[4][11] Perfluoroalkyl iodides can participate in a range of reactions, such as:
-
Radical Additions: The perfluoroalkyl radical can add across double and triple bonds. This is a fundamental reaction for creating more complex fluorinated structures.
-
Telomerization: They can act as chain transfer agents or initiators in the telomerization of fluoroalkenes like tetrafluoroethylene, leading to the formation of longer-chain perfluoroalkyl iodides.
-
Coupling Reactions: They can be used in various coupling reactions to attach the perfluoroalkyl chain to other organic moieties.
-
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[12]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as this temperature range.
-
-
Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.[13]
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place a capillary tube (sealed end up) into the liquid in the test tube.[14]
-
-
Heating:
-
Immerse the assembly in the Thiele tube or oil bath, ensuring the oil level is above the sample level but below the top of the test tube.
-
Heat the side arm of the Thiele tube or the oil bath gently.[15]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
-
Measurement:
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[14]
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Solubility Determination (Qualitative)
Objective: To determine the solubility of the compound in various solvents.
Background: Perfluorinated compounds are known for their unique solubility characteristics, often being immiscible with both polar (e.g., water) and non-polar (e.g., hexane) organic solvents. They tend to be more soluble in other fluorinated solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
A range of solvents:
-
Water
-
Methanol
-
Acetone
-
Hexane
-
Toluene
-
Chloroform
-
A perfluorinated solvent (e.g., perfluorohexane)
-
Procedure:
-
Sample Addition: To a series of clean, dry test tubes, add approximately 10-20 mg of the solid this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Observation:
-
Observe each tube to see if the solid has dissolved completely.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent.
-
If some or all of the solid remains, the compound is "partially soluble" or "insoluble."
-
Note the formation of separate liquid phases, which indicates immiscibility.
-
-
Reporting: Report the solubility of the compound in each of the tested solvents at a specific temperature (e.g., room temperature).
Visualizations of Chemical Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key chemical processes involving perfluoroalkyl iodides.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
An In-depth Technical Guide to Perfluorododecyl Iodide (CAS Number 423-62-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of perfluorododecyl iodide (more accurately named perfluorodecyl iodide), CAS number 423-62-1. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and materials science sectors.
Chemical and Physical Properties
Perfluorodecyl iodide is a perfluorinated organic compound characterized by a ten-carbon chain fully substituted with fluorine atoms and a terminal iodine atom.[1] This structure imparts unique physicochemical properties, including high hydrophobicity, lipophobicity, and thermal stability.[1][2]
Table 1: Physical and Chemical Properties of Perfluorodecyl Iodide
| Property | Value | Source(s) |
| CAS Number | 423-62-1 | |
| Molecular Formula | C₁₀F₂₁I | |
| Molecular Weight | 645.98 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 65-67 °C | |
| Boiling Point | 195-200 °C | |
| Purity | Typically ≥97% | |
| Linear Formula | CF₃(CF₂)₉I |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of perfluorodecyl iodide.
Table 2: Spectroscopic Identifiers for Perfluorodecyl Iodide
| Identifier | Value | Source(s) |
| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I | |
| InChI | 1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
| InChI Key | UDWBMXSQHOHKOI-UHFFFAOYSA-N |
Safety and Handling
Perfluorodecyl iodide is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: Hazard Identification and Safety Precautions for Perfluorodecyl Iodide
| Hazard Category | GHS Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 | Chemical-resistant gloves, Protective clothing |
| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338 | Safety glasses with side-shields or goggles |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 (H335) | P261, P271, P304+P340 | Use in a well-ventilated area or with a fume hood, N95 dust mask |
This table summarizes common GHS classifications and precautions. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.[3][4][5]
Experimental Protocols
Perfluorodecyl iodide is a valuable intermediate in the synthesis of various fluorinated compounds. Below are detailed methodologies for key cited experiments.
Synthesis of 3,5-Bis(perfluorodecyl)phenylboronic Acid
This protocol is adapted from the synthesis of a similar fluorous boronic acid and outlines a potential pathway.[6]
Experimental Workflow:
Caption: Workflow for the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid.
Methodology:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine perfluorodecyl iodide, 1,3-diiodobenzene, and activated copper powder in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched, for example, by pouring it into a dilute acid solution.
-
Extraction: The product is then extracted into an organic solvent such as diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The crude product is purified, for instance, by column chromatography on silica gel to yield the desired 3,5-bis(perfluorodecyl)phenylboronic acid.
Synthesis of 3-(Perfluorodecyl)prop-1-ene via Radical Addition
Proposed Reaction Mechanism:
Caption: Proposed radical chain mechanism for the addition of perfluorodecyl iodide to propene.
Methodology:
-
Reaction Setup: A pressure vessel is charged with perfluorodecyl iodide and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide). The vessel is then cooled, and a measured excess of propene is condensed into it.
-
Reaction Conditions: The vessel is sealed and heated to a temperature sufficient to initiate the radical reaction (typically 60-90 °C for AIBN). The reaction is allowed to proceed with stirring for several hours.
-
Work-up: After cooling, the excess propene is carefully vented. The remaining reaction mixture is typically dissolved in a suitable solvent.
-
Purification: The product, 3-(perfluorodecyl)prop-1-ene, can be purified from the crude reaction mixture by distillation or column chromatography.
Biological and Toxicological Considerations for Drug Development
While specific toxicological and pharmacological data for perfluorodecyl iodide are limited, the broader class of per- and polyfluoroalkyl substances (PFAS) has been the subject of extensive research.
Toxicological Profile
Like other long-chain PFAS, perfluorodecyl iodide is expected to be persistent and bioaccumulative.[1] Toxicological studies on related long-chain PFAS have indicated potential for hepatotoxicity and effects on cholesterol levels.[9] The primary routes of occupational exposure are inhalation of dust particles and skin contact.[4] Therefore, appropriate personal protective equipment and engineering controls are essential when handling this compound.
Potential Biological Activity
Some studies have suggested that certain perfluoroalkyl substances may exhibit endocrine-disrupting activities, including estrogenic effects.[10] The biological activity of these compounds appears to be dependent on the length of the perfluorinated chain. Therefore, long-chain compounds like perfluorodecyl iodide could potentially interact with biological systems. However, further research is needed to elucidate any specific signaling pathways that may be affected by perfluorodecyl iodide. Its use in pharmaceutical research is primarily as a synthetic intermediate for creating more complex molecules with potential therapeutic benefits.[2]
Conclusion
Perfluorodecyl iodide is a versatile chemical with unique properties stemming from its highly fluorinated structure. Its utility as a synthetic intermediate in the creation of novel materials and potentially bioactive molecules makes it a compound of interest for researchers in various scientific disciplines. A thorough understanding of its chemical properties, safe handling procedures, and potential biological implications is crucial for its responsible use in research and development. This guide provides a foundational understanding of these aspects to aid scientists and drug development professionals in their work with this compound.
References
- 1. CAS 423-62-1: Perfluorodecyl iodide | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. matrixscientific.com [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. echemi.com [echemi.com]
Synthesis and Purification of High-Purity Perfluorododecyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of high-purity perfluorododecyl iodide (F(CF₂)₁₂I), a critical building block in the development of advanced fluorinated materials, pharmaceuticals, and surface modifiers. The unique properties imparted by its long perfluorinated chain make it a valuable intermediate in applications requiring chemical inertness, thermal stability, and specific surface characteristics. Achieving high purity is paramount for these applications, particularly in drug development, where impurities can significantly impact efficacy and safety.
Synthesis of this compound via Telomerization
The primary industrial method for synthesizing perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a telogen (a chain transfer agent, in this case, a shorter perfluoroalkyl iodide such as perfluoroethyl iodide) with a taxogen (a polymerizable molecule, TFE). The reaction is typically initiated by thermal means or chemical initiators and can be catalyzed to control the distribution of telomer products.
Reaction Principle
The telomerization reaction proceeds via a free radical mechanism. The telogen, typically perfluoroethyl iodide (C₂F₅I), serves as the source of the initial radical and the chain-terminating iodine atom. Tetrafluoroethylene monomers are sequentially added to the growing perfluoroalkyl radical chain. The chain length of the resulting perfluoroalkyl iodide is dependent on the molar ratio of TFE to the telogen and other reaction conditions.
A catalyst system, often comprising a Lewis acid such as antimony pentafluoride (SbF₅) and a halogen source like iodine pentafluoride (IF₅), can be employed to facilitate the reaction at lower temperatures and pressures.[1] The Lewis acid is thought to assist in the generation of the initial radicals and promote the chain transfer step.
Experimental Protocol: Batch Synthesis
This protocol describes a representative batch synthesis of a mixture of perfluoroalkyl iodides enriched in the longer-chain homologues, from which this compound can be isolated.
Materials:
-
Perfluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
Iodine pentafluoride (IF₅) (catalyst)
-
Antimony pentafluoride (SbF₅) (catalyst)
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports.
Procedure:
-
Reactor Preparation: The autoclave reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture or oxygen, which can interfere with the radical reaction.
-
Charging the Reactor:
-
A specific molar ratio of the telogen (perfluoroethyl iodide) is charged into the reactor.
-
The catalysts, iodine pentafluoride and antimony pentafluoride, are added in catalytic amounts (typically in the range of 0.005 to 0.05 moles per mole of the starting telogen).[1]
-
-
Reaction Conditions:
-
The reactor is sealed, and the temperature is raised to the desired reaction temperature, which can range from 60°C to over 300°C depending on whether a catalyst is used and the desired product distribution.[2][3] For catalyzed reactions, lower temperatures are generally sufficient.
-
Tetrafluoroethylene is then introduced into the reactor under pressure. The pressure is maintained within a specific range throughout the reaction. The molar ratio of TFE to the telogen is a critical parameter for controlling the average chain length of the product mixture.[3] To favor the formation of longer-chain iodides like this compound, a higher molar ratio of TFE to perfluoroethyl iodide is required.
-
-
Reaction Monitoring and Termination: The reaction progress can be monitored by observing the pressure drop of TFE. Once the desired amount of TFE has been consumed, the reaction is terminated by cooling the reactor.
-
Product Recovery: The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths (C₂F₅(CF₂CF₂)nI), is recovered from the reactor.
Table 1: Representative Reaction Parameters for Telomerization
| Parameter | Value/Range | Rationale |
| Telogen | Perfluoroethyl iodide (C₂F₅I) | Common starting material for telomerization. |
| Taxogen | Tetrafluoroethylene (TFE) | Monomer for chain elongation. |
| Catalyst System | IF₅ / SbF₅ | Allows for lower reaction temperatures and pressures.[1] |
| Molar Ratio (TFE:Telogen) | > 5:1 | Higher ratios favor the formation of longer-chain telomers. |
| Temperature | 60 - 150 °C (Catalyzed) | Lower temperature range for catalyzed reactions. |
| Pressure | 4.5 - 10 MPa | Sufficient to maintain TFE in the liquid phase and drive the reaction.[2] |
| Reaction Time | Several hours | Dependent on temperature, pressure, and catalyst activity. |
Purification of High-Purity this compound
The crude product from the telomerization reaction is a mixture of perfluoroalkyl iodides with a distribution of chain lengths. To obtain high-purity this compound, a multi-step purification process is necessary, with fractional vacuum distillation being the most critical step.
Purification Workflow
Experimental Protocol: Purification
1. Aqueous Wash:
-
The crude telomer mixture is first washed with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to remove any residual iodine and acidic impurities.
-
The organic phase is then washed with deionized water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
2. Fractional Vacuum Distillation:
-
This is the key step for separating the different perfluoroalkyl iodide homologues based on their boiling points.[4]
-
The washed and dried crude mixture is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column) and connected to a vacuum pump.
-
The distillation is performed under reduced pressure to lower the boiling points of the high-molecular-weight perfluoroalkyl iodides and prevent thermal decomposition.
-
Fractions are collected at different temperature and pressure ranges. The fraction corresponding to this compound is collected based on its known boiling point under vacuum.
Table 2: Physical Properties and Distillation Parameters for Perfluoroalkyl Iodides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (approx.) | Boiling Point (°C) under Vacuum (approx.) |
| Perfluorooctyl iodide | C₈F₁₇I | 545.96 | 162 | - |
| Perfluorodecyl iodide | C₁₀F₂₁I | 645.98 | 195-200 | - |
| This compound | C₁₂F₂₅I | 746.00 | >200 | 108-110 @ 18 mmHg[5] |
| Perfluorotetradecyl iodide | C₁₄F₂₉I | 846.01 | >200 | - |
3. Recrystallization (Optional):
-
For achieving ultra-high purity, the collected this compound fraction can be further purified by recrystallization from a suitable solvent. Given that this compound is a solid at room temperature (melting point: 95-101 °C), this can be an effective method for removing trace impurities.[5]
Quality Control and Characterization
To ensure the high purity of the final product, rigorous analytical testing is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of the purified product.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., ethyl acetate or a fluorinated solvent).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fluorinated compounds (e.g., a low-polarity phenyl-arylene or a mid-polarity trifluoropropyl-methyl polysiloxane column). A temperature program is used to elute the components based on their boiling points.
-
MS Detection: The separated components are introduced into a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of this compound and any remaining impurities.
-
Purity Calculation: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[7] For high-purity samples, this value should exceed 99%.
Table 3: Representative GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of C10-C14 perfluoroalkyl iodides |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50 - 800 amu |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable tool for the structural characterization of fluorinated compounds. It provides detailed information about the electronic environment of each fluorine atom in the molecule.[8]
Experimental Protocol:
-
Sample Preparation: A solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts and coupling patterns of the fluorine signals are analyzed to confirm the structure of the this compound. The presence of any impurity peaks can be used to assess the purity of the sample. The terminal CF₂I group will have a distinct chemical shift compared to the other CF₂ groups in the chain.
Table 4: Expected ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| CF₃- | ~ -81 |
| -CF₂- (internal) | -122 to -126 |
| -CF₂-CF₂I | ~ -115 |
| -CF₂I | ~ -60 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Logical Relationships in Synthesis and Purification
References
- 1. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. birchbiotech.com [birchbiotech.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
Molecular structure and formula of Perfluorododecyl iodide.
This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of perfluorododecyl iodide, with a focus on its relevance to researchers, scientists, and professionals in drug development. For clarity, this document will address both this compound (C12) and the closely related, and sometimes identically named, perfluorodecyl iodide (C10).
Molecular Structure and Chemical Formula
Perfluoroalkyl iodides are a class of organofluorine compounds characterized by a perfluorinated carbon chain capped with an iodine atom. The term "this compound" most accurately refers to the compound with a 12-carbon chain. However, the 10-carbon analogue is also frequently discussed in literature and commercial contexts.
This compound (C12) , with the chemical formula C12F25I , consists of a twelve-carbon chain where all hydrogen atoms have been replaced by fluorine atoms, with an iodine atom at one terminus. Its systematic IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane.
Perfluorodecyl Iodide (C10) , with the chemical formula C10F21I , has a ten-carbon perfluorinated chain and is systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane.[1]
The general structure of a linear perfluoroalkyl iodide is CF3(CF2)nI.
References
Solubility of Perfluorododecyl Iodide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorododecyl iodide (PFDI) is a long-chain perfluoroalkyl substance of significant interest in various fields, including materials science and as an intermediate in chemical synthesis. A thorough understanding of its solubility in common organic solvents is crucial for its application in solution-based processes, formulation development, and environmental fate and transport studies. This technical guide provides an overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. Due to a lack of extensive quantitative data in publicly available literature, this guide also highlights the current data gaps and emphasizes the importance of experimental determination for specific applications.
Introduction to this compound and its Solubility
This compound (C₁₂F₂₅I) is a solid compound characterized by a long, hydrophobic, and lipophobic perfluorinated carbon chain. This unique structure governs its physical and chemical properties, including its solubility. Generally, long-chain perfluoroalkyl substances exhibit limited solubility in both aqueous and many organic solvents. The strong carbon-fluorine bonds and the overall non-polar nature of the perfluorinated tail contribute to this characteristic.
Solubility Data of this compound
Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Halogenated | Chloroform | CHCl₃ | Slightly Soluble[1] | Data Not Available |
| Alcohols | Methanol | CH₃OH | Slightly Soluble[1] | Data Not Available |
| Ethanol | C₂H₅OH | Data Not Available | Data Not Available | |
| Isopropanol | C₃H₈O | Data Not Available | Data Not Available | |
| Alkanes | n-Hexane | C₆H₁₄ | Data Not Available | Data Not Available |
| Cyclohexane | C₆H₁₂ | Data Not Available | Data Not Available | |
| Aromatics | Toluene | C₇H₈ | Data Not Available | Data Not Available |
| Benzene | C₆H₆ | Data Not Available | Data Not Available | |
| Ketones | Acetone | C₃H₆O | Data Not Available | Data Not Available |
| Methyl Ethyl Ketone | C₄H₈O | Data Not Available | Data Not Available | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | Data Not Available | |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | Data Not Available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | Data Not Available |
Note: The term "Slightly Soluble" is a qualitative descriptor and does not provide specific concentration limits. The lack of quantitative data underscores the necessity of experimental determination for specific research and development needs.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is adapted from standard methodologies, such as those outlined in OECD Test Guideline 105.
3.1. Principle
An excess amount of the solid this compound is equilibrated with a known volume of the organic solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.
3.2. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Glass flasks or vials with screw caps and PTFE-lined septa
-
Constant temperature shaker bath or incubator
-
Centrifuge capable of temperature control
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS, or ¹⁹F NMR)
3.3. Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of flasks. An amount that is visibly in excess after equilibration is required.
-
Accurately add a known volume of the pre-equilibrated solvent to each flask.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks at a constant speed to ensure thorough mixing. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or emulsification.
-
The equilibration time should be determined empirically. A preliminary study should be conducted to determine the time required to reach a plateau in concentration. Typically, 24 to 72 hours is sufficient for poorly soluble compounds.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the test temperature for a period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at the same temperature as the equilibration.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated analytical method.
-
The concentration of this compound in the saturated solution is determined from the calibration curve.
-
3.4. Data Analysis and Reporting
-
The solubility is reported as the average concentration from at least three replicate experiments.
-
Results should be expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
The standard deviation of the measurements should also be reported to indicate the precision of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid compound using the shake-flask method.
Conclusion
While this compound is a compound of growing importance, there is a notable lack of quantitative data regarding its solubility in common organic solvents. The qualitative information available suggests it is slightly soluble in chloroform and methanol. For applications requiring precise knowledge of its solubility, experimental determination is essential. The shake-flask method provides a robust and reliable protocol for obtaining this critical data. The workflow and procedures outlined in this guide are intended to assist researchers, scientists, and drug development professionals in accurately assessing the solubility of this compound to support their research and development activities.
References
An In-depth Technical Guide to the Safe Handling of Perfluorododecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Perfluorododecyl iodide. The information is compiled from multiple safety data sheets (SDS) to ensure a thorough understanding for professionals working with this compound.
Chemical Identification and Physical Properties
This compound is a fluorinated organic compound.[1] It is essential to distinguish between different isomers and related compounds, as their properties and CAS numbers may vary. This guide focuses primarily on the information available for CAS numbers 423-62-1 and 307-60-8.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane[1][2] |
| Synonyms | Perfluorodecyl iodide, Heneicosafluorodecyl Iodide[1][3] |
| Molecular Formula | C₁₀F₂₁I[1][3][4] |
| Molecular Weight | ~645.98 g/mol [1][2][4] |
| CAS Number | 423-62-1[1][3][4], 307-60-8[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid | [4] |
| Melting Point | 65-70 °C | [1][6] |
| Boiling Point | 195-200 °C | [1][6] |
| Density | ~1.8 g/cm³ | [1] |
| Flash Point | 195-200 °C | [1] |
| Vapor Pressure | 0.475 mmHg @ 25 °C | [1] |
| Refractive Index | ~1.317 | [1] |
| Solubility | Soluble in water | [7] |
| Sensitivity | Light sensitive | [3][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2][4] Users must be aware of its potential health effects.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract) | H335: May cause respiratory irritation[2][3][4] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[3] |
Signal Word: Warning[4]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[7]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.
Table 4: Precautionary Statements Summary
| Code | Statement |
| Prevention | |
| P201 | Obtain special instructions before use.[3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] |
| P264 | Wash skin thoroughly after handling.[3][4] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7] |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][7] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[3] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[3][4] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3][4] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3][4] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |
| P405 | Store locked up.[3][4][7] |
| Disposal | |
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulation.[3] |
Experimental Protocols and Interpretation
Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited safety data sheets. The GHS classifications are based on standardized criteria (e.g., OECD guidelines) which involve assessing the substance's effects on biological systems.
-
Skin Irritation (Category 2): This classification implies that in standardized tests (typically on animals), the substance caused reversible inflammatory changes to the skin.
-
Eye Irritation (Category 2A): This indicates the substance produced reversible changes in the eye, such as redness, swelling, or corneal opacity, that were fully reversible within a defined observation period.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): This classification suggests that a single exposure to the substance can cause transient, narcotic effects or respiratory tract irritation.
-
Carcinogenicity (Category 2): This classification indicates there is limited evidence of carcinogenicity in animal studies, suggesting the substance is suspected of having carcinogenic potential for humans.[3]
Handling and Storage Procedures
Proper handling and storage are critical to minimize risk.
Safe Handling
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[3]
-
Avoid formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when handling the product.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Keep containers securely sealed when not in use.[3]
Storage Conditions
-
Store in original, tightly closed containers (e.g., polyethylene or polypropylene).[3]
-
The recommended storage temperature is 2-8°C.[3]
-
Protect from light, as the material is light-sensitive.[3][5]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3][8]
Exposure Controls and Personal Protection
Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Ensure eyewash stations and safety showers are close to the workstation.[8][9]
Personal Protective Equipment (PPE)
Table 5: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical splash goggles.[4][8] |
| Skin Protection | Chemical-resistant gloves (must be inspected prior to use). Use proper glove removal technique. A chemical apron or other protective clothing is recommended to prevent skin exposure.[4][8] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. Use NIOSH/MSHA or EN 149 approved respirators.[4][8] |
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure. Always seek medical attention if symptoms persist or if there is any doubt.
Caption: First-aid workflow for this compound exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If the person is not breathing, provide artificial respiration.[4] Seek medical attention if you feel unwell.[4]
-
Skin Contact: Immediately flush skin and hair with running water, using soap if available.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if skin irritation develops or persists.[3][4]
-
Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes.[3][4] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[3][4] Seek medical attention without delay, especially if pain or irritation persists.[3][4]
-
Ingestion: Give a glass of water immediately.[3] Do not induce vomiting. Rinse the mouth with water.[4] First aid is generally not required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]
Accidental Release and Fire-Fighting Measures
Accidental Release Measures
The response to a spill depends on its scale. For any spill, ensure adequate ventilation and prevent the substance from entering drains or waterways.[3][4]
Caption: Workflow for responding to a this compound spill.
-
Minor Spills:
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
You can dampen the material with water to prevent dusting before sweeping.[3]
-
Vacuuming is preferred, but the vacuum cleaner must be fitted with an H-Class HEPA filter.[3]
-
Place the collected material into suitable containers for disposal.[3]
-
-
Major Spills:
-
Alert emergency services and advise personnel in the area of the hazard.[3]
-
Control personal contact by wearing appropriate protective clothing.[3]
-
Prevent the spillage from entering drains or water courses.[3]
-
Recover the product wherever possible.[3]
-
Collect residues and place them in sealed plastic bags or other containers for disposal.[3]
-
Wash the area down with large amounts of water and prevent runoff from entering drains.[3]
-
Fire-Fighting Measures
-
Extinguishing Media: There is no restriction on the type of extinguisher. Use media suitable for the surrounding area, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Fire/Explosion Hazard: The substance is non-combustible and not considered a significant fire risk.[3] However, containers may burn and emit poisonous or corrosive fumes (Carbon oxides, Hydrogen fluoride, Hydrogen iodide) when heated.[3][4]
-
Fire-Fighting Instructions:
Logical Relationships in Safety Protocols
The safe use of this compound relies on the interconnectedness of administrative controls, engineering controls, and personal protective equipment.
Caption: Logical relationship between controls and safe laboratory outcomes.
References
- 1. innospk.com [innospk.com]
- 2. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fluoryx.com [fluoryx.com]
- 6. nbinno.com [nbinno.com]
- 7. cpachem.com [cpachem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Perfluorododecyl Iodide: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition characteristics of perfluorododecyl iodide (C₁₂F₂₅I). Due to a lack of specific experimental data on the thermal decomposition of this compound in publicly available literature, this document summarizes known physical properties, discusses general thermal stability based on related compounds, and presents a detailed, standardized experimental protocol for its determination.
Executive Summary
Physicochemical Properties
A summary of the known physical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases. It is important to distinguish between perfluorodecyl iodide (C₁₀F₂₁I) and this compound (C₁₂F₂₅I), as both are referenced in technical literature.
| Property | This compound (C₁₂F₂₅I) | Perfluorodecyl Iodide (C₁₀F₂₁I) |
| CAS Number | 307-60-8 | 423-62-1 |
| Molecular Formula | C₁₂F₂₅I | C₁₀F₂₁I |
| Molecular Weight | 745.99 g/mol | 645.98 g/mol |
| Melting Point | 95-101 °C[1][2] | 65-70 °C[3][4][5] |
| Boiling Point | 108-110 °C at 18 mmHg[1][2][6] | 195-200 °C at 760 mmHg[3][4][5][7] |
| Flash Point | > 100 °C[8] | 195-200 °C[3] |
| Density | ~1.96 g/cm³ (estimate)[1] | ~1.8 g/cm³[3] |
| Appearance | White crystalline solid | White solid |
Thermal Stability and Decomposition
Currently, there is a notable absence of specific studies detailing the thermal decomposition profile of bulk this compound through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). However, some inferences about its thermal stability can be drawn from available information:
-
General Stability: Safety Data Sheets (SDS) for this compound and analogous perfluoroalkyl iodides consistently state that the compounds are "stable under recommended storage conditions".
-
Synthesis Conditions: The synthesis of perfluoroalkyl iodides can be carried out at temperatures in the range of 300 to 360 °C, which suggests that the C-C and C-F bonds are stable at these temperatures for the duration of the synthesis[9].
-
Analogous Compounds: A review of syntheses involving perfluoroalkyl iodides notes that diiododifluoromethane (ICF₂I) is stable when heated to 185 °C for 30 hours[10]. While not a direct analogue in terms of chain length, it indicates the general robustness of the perfluoroalkyl iodide class.
-
Hazardous Decomposition Products: Upon thermal decomposition, perfluoroalkyl iodides are expected to release hazardous substances, including hydrogen iodide, hydrogen fluoride, carbon monoxide, and carbon dioxide[11][12].
Without specific experimental data, the precise onset temperature of decomposition and the kinetic parameters of the process remain undetermined. To address this knowledge gap, a standardized experimental approach is necessary.
Proposed Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to characterize the stages of decomposition.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50-100 mL/min) to assess the influence of oxygen on decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. A sealed pan is crucial to contain any volatile decomposition products and to accurately measure the heat of decomposition.
-
Reference: An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its decomposition point (as determined by TGA, e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.
Visualized Experimental Workflow
The logical flow for the characterization of the thermal properties of this compound is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While this compound is a commercially available compound with established physical properties, a critical gap exists in the scientific literature regarding its specific thermal decomposition temperature and overall thermal stability profile. The information available from safety data sheets and synthesis literature provides a general indication of stability at moderate temperatures. However, for applications in drug development and advanced materials science where thermal processing may be required, a quantitative understanding of its thermal behavior is essential. The proposed TGA and DSC experimental protocols provide a clear and standardized methodology for obtaining this crucial data, ensuring safe handling and processing, and enabling the full potential of this compound to be realized in various research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. 307-60-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. innospk.com [innospk.com]
- 4. 423-62-1 Cas No. | Perfluorodecyl iodide | Matrix Scientific [matrixscientific.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 307-60-8 [m.chemicalbook.com]
- 7. Perfluorodecyl iodide [webbook.nist.gov]
- 8. fluoryx.com [fluoryx.com]
- 9. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, Mass Spec) for Perfluorododecyl iodide.
This guide provides a comprehensive overview of the spectroscopic data for perfluorododecyl iodide (PFDI), a significant compound in the field of fluorinated materials. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical data for this compound. Due to the limited availability of public experimental spectra, this guide combines available data with predicted spectroscopic values based on established principles.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the perfluorinated carbon chain. The molecular ion peak is often not observed or is of very low intensity due to the lability of the C-I bond and the stability of the resulting perfluoroalkyl carbocations.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 69 | High | [CF₃]⁺ | A common and stable fragment in the mass spectra of perfluorinated compounds.[1] |
| 119 | High | [C₂F₅]⁺ | Resulting from cleavage of the C-C bond.[1] |
| 169 | High | [C₃F₇]⁺ | Another stable perfluoroalkyl carbocation.[1] |
| 519 | Low | [C₁₀F₂₁]⁺ | The perfluorodecyl cation, formed by the loss of the iodine radical. |
| 646 | Very Low / Absent | [C₁₀F₂₁I]⁺ | Molecular ion. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is dominated by strong absorptions corresponding to the C-F bond vibrations. The C-I stretching vibration is expected to appear in the far-infrared region and may not be observed in a standard mid-IR spectrum.
Table 2: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 1300 - 1100 | Strong, Broad | C-F stretching |
| 800 - 700 | Medium | CF₂ rocking/wagging |
| ~650 | Medium to Weak | C-I stretching |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum is the most informative technique for characterizing perfluorinated compounds. For this compound, a series of multiplets is expected, with chemical shifts characteristic of the different CF₂ groups and the terminal CF₃ group. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |
| CF₃- | ~ -81 | Triplet | ³J(F-F) |
| -CF₂- (next to CF₃) | ~ -126 | Multiplet | ²J(F-F), ³J(F-F) |
| -(CF₂)₇- | ~ -122 to -123 | Multiplet | ²J(F-F), ³J(F-F) |
| -CF₂- (next to CF₂I) | ~ -115 | Multiplet | ²J(F-F), ³J(F-F) |
| -CF₂I | ~ -60 | Triplet | ³J(F-F) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound will show signals for each of the chemically non-equivalent carbon atoms. The chemical shifts are significantly influenced by the attached fluorine atoms, appearing in a characteristic range for perfluorinated carbons.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C F₃- | ~ 118 |
| -C F₂- | ~ 110 - 120 |
| -C F₂I | ~ 95 |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.
NMR Spectroscopy (¹⁹F and ¹³C)
-
Sample Preparation :
-
Dissolve 10-50 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei is used.
-
-
Instrument Parameters (General) :
-
Spectrometer : 400 MHz or higher field strength NMR spectrometer equipped with a multinuclear probe.
-
Temperature : 298 K.
-
¹⁹F NMR :
-
Observe Frequency: As per the spectrometer's field strength (e.g., ~376 MHz on a 400 MHz instrument).
-
Reference: External CFCl₃ (δ = 0 ppm) or a secondary standard.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -50 to -150 ppm).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR :
-
Observe Frequency: As per the spectrometer's field strength (e.g., ~100 MHz on a 400 MHz instrument).
-
Decoupling: Proton-decoupled.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and the signals of fluorinated carbons can be broad.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Thin Film (Melt) : Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
-
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 to 32.
-
A background spectrum of the empty ATR crystal or salt plates should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Direct Insertion Probe (DIP) : Load a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.
-
Gas Chromatography (GC-MS) : Dissolve the sample in a volatile solvent (e.g., hexane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Instrument Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range : m/z 50 - 700.
-
Ion Source Temperature : 200-250 °C.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to the Environmental and Toxicological Profile of Perfluorododecyl Iodide
Disclaimer: Information regarding the environmental and toxicological profile of Perfluorododecyl iodide (PFDoI) is limited. This guide synthesizes the available data for PFDoI and incorporates information from structurally similar long-chain per- and polyfluoroalkyl substances (PFAS) to provide a comprehensive overview. Data derived from analog compounds should be interpreted with caution.
Executive Summary
This compound (PFDoI) is a long-chain perfluoroalkyl substance characterized by a fully fluorinated twelve-carbon chain with an iodine atom at one end. While specific environmental and toxicological data for PFDoI are scarce, the broader class of long-chain PFAS, to which it belongs, is recognized for its environmental persistence, potential for bioaccumulation, and association with various adverse health effects in toxicological studies. This technical guide provides a detailed review of the current state of knowledge regarding the environmental fate and toxicological properties of PFDoI and its analogs, outlines common experimental methodologies, and identifies key signaling pathways implicated in the toxicity of similar compounds.
Environmental Fate and Transport
The environmental behavior of this compound, like other PFAS, is largely dictated by the strength of the carbon-fluorine (C-F) bond, which makes it resistant to degradation.
2.1 Persistence and Degradation
There is limited direct research on the environmental persistence of this compound in various environmental matrices such as soil, water, and air. However, studies on self-assembled monolayers (SAMs) of this compound (referred to as I-PFC12 in some literature) provide some insights into its potential degradation pathways.
-
Photodegradation: When exposed to ambient light, this compound SAMs undergo defluorination, a process that is significantly enhanced by photocatalytic substrates like titanium dioxide (TiO2).[1] The degradation process involves the cleavage of C-F bonds.
-
Stability in the Absence of Light: In dark conditions, these SAMs show little to no degradation over extended periods.[2]
For the broader class of long-chain PFAS, they are generally resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions.[3][4]
2.2 Bioaccumulation and Environmental Transport
Toxicological Profile
The toxicological properties of this compound have not been extensively studied. Information is primarily derived from Safety Data Sheets (SDS) and studies on analogous long-chain PFAS.
3.1 Acute Toxicity
No specific acute toxicity data (e.g., oral or dermal LD50) for this compound were found in the reviewed literature. For a shorter-chain analog, Perfluorooctyl iodide , an intravenous LD50 in mice has been reported.[8]
3.2 Irritation and Sensitization
Safety Data Sheets for Perfluorodecyl iodide and the structurally similar Perfluorooctyl iodide indicate that these substances are presumed to cause skin and eye irritation, and may cause respiratory irritation.[9][10]
3.3 Systemic and Chronic Toxicity (Analog Data)
Toxicological reviews of long-chain PFAS, such as Perfluorodecanoic acid (PFDA), by regulatory bodies like the U.S. Environmental Protection Agency (EPA), provide insights into the potential systemic and chronic effects.[3][4]
-
Hepatic Effects: Liver toxicity is a common finding in animal studies of long-chain PFAS.
-
Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal models exposed to long-chain PFAS.
-
Immunotoxicity: Some studies suggest that exposure to certain long-chain PFAS may be associated with altered immune function.[11]
-
Endocrine Disruption: There is evidence that some PFAS can interfere with the endocrine system.
3.4 Carcinogenicity
The carcinogenic potential of this compound has not been evaluated. For some other long-chain PFAS, there is some evidence of carcinogenicity in animal studies.
Quantitative Toxicological Data
Quantitative toxicological data for this compound is largely unavailable. The following table summarizes available data for a shorter-chain analog. It is crucial to note that direct extrapolation of this data to this compound is not appropriate without further investigation.
| Compound | Test Organism | Route of Exposure | Endpoint | Value | Reference |
| Perfluorooctyl iodide | Mouse | Intravenous | LD50 | 7,500 mg/kg | [8] |
Experimental Protocols
As no specific toxicological studies for this compound were found, a generalized experimental protocol for a repeated-dose oral toxicity study in rodents, based on established guidelines (e.g., OECD Test Guideline 408), is described below. This serves as a representative methodology for assessing the potential health effects of a long-chain PFAS.
Objective: To evaluate the potential adverse effects of repeated oral exposure to a test substance over a 90-day period.
Test Animals: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., corn oil) only.
-
Low-Dose Group
-
Mid-Dose Group
-
High-Dose Group
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.
-
Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Endpoints Evaluated:
-
Mortality and clinical signs of toxicity
-
Changes in body weight and food consumption
-
Alterations in hematological and biochemical parameters
-
Changes in organ weights
-
Gross and microscopic pathological findings
Mechanisms of Toxicity and Signaling Pathways
The precise mechanisms of toxicity for this compound are unknown. However, research on other long-chain PFAS, particularly Perfluorooctanoic acid (PFOA), has identified several key molecular signaling pathways that may be affected. It is plausible that PFDoI could interact with similar pathways due to structural similarities.
6.1 Nuclear Receptor Activation
-
Peroxisome Proliferator-Activated Receptors (PPARs): PFOA is a known activator of PPARα, which plays a role in lipid metabolism.[12][13] Activation of PPARγ has also been observed.[12][13]
-
Estrogen Receptor (ER): PFOA has been shown to affect the estrogen receptor ERα.[12][13]
-
Hepatocyte Nuclear Factor 4α (HNF4α): Inhibition of HNF4α function, a crucial factor in liver development, has been reported.[12][13]
6.2 Oxidative Stress and Cellular Proliferation
-
Keap1/Nrf2 Pathway: PFOA has been shown to activate the Keap1/Nrf2 pathway, which is involved in the cellular response to oxidative stress.[14]
-
Proto-oncogene Expression: PFOA can stimulate the expression of proto-oncogenes c-Jun and c-Fos, which are involved in cell proliferation.[12]
6.3 Insulin Signaling
Some studies suggest that PFOA may interfere with insulin signaling pathways in hepatocytes.[15]
Data Gaps and Future Research
The current body of knowledge on the environmental and toxicological profile of this compound is markedly limited. To conduct a thorough risk assessment, future research should prioritize the following areas:
-
Environmental Fate: Studies on the persistence, degradation, and mobility of this compound in relevant environmental compartments (soil, water, air).
-
Bioaccumulation: Determination of the bioaccumulation and biomagnification potential of this compound in aquatic and terrestrial food webs.
-
Toxicokinetics: Investigation of the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.
-
Acute and Chronic Toxicity: Comprehensive toxicological testing, including acute, sub-chronic, and chronic studies via relevant routes of exposure (oral, dermal, inhalation).
-
Mechanistic Studies: Research to elucidate the specific molecular mechanisms of toxicity and the signaling pathways affected by this compound.
-
In Silico Modeling: Development and validation of Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of perfluoroalkyl iodides.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts (Final Report, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 5. documents.dps.ny.gov [documents.dps.ny.gov]
- 6. nccoast.org [nccoast.org]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. Potential Health Effects of PFAS - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Exposure to Perfluoro-Octanoic Acid Associated With Upstream Uncoupling of the Insulin Signaling in Human Hepatocyte Cell Line [frontiersin.org]
- 16. Analysis of oral and inhalation toxicity of per- and polyfluoroalkylated organic compounds in rats and mice using multivariate QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Formation of Perfluorododecyl Iodide Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of perfluorinated molecules are of significant interest in a variety of fields, including electronics, microfluidics, and biomedical applications, due to their unique properties such as low surface energy, hydrophobicity, and chemical inertness. Perfluorododecyl iodide (PFDI), with its long fluorinated chain and reactive iodide headgroup, is a key precursor for forming such functional surfaces. This document provides detailed protocols for the formation of PFDI SAMs on common substrates using both vapor and solution deposition techniques. Additionally, it addresses the specific considerations for creating fluorinated monolayers on gold surfaces.
The formation of PFDI SAMs on oxide surfaces like silicon dioxide (SiO2), titanium dioxide (TiO2), and silicon nitride is primarily driven by halogen bonding between the iodine headgroup and surface hydroxyl groups or other nucleophilic sites.[1] This interaction, coupled with the strong van der Waals forces between the long perfluorocarbon chains, leads to the formation of densely packed and well-ordered monolayers.
Data Presentation
The following tables summarize the key quantitative data for the formation of PFDI SAMs via vapor and solution deposition methods on various substrates.
Table 1: Vapor Deposition Parameters for PFDI SAMs
| Substrate | Precursor Amount | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Water Contact Angle (°) | Resulting Thickness (nm) |
| SiO₂ | 100 mg | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 mg | 100 | 2 | 93.9 ± 2 | 0.69 |
Table 2: Solution Deposition Parameters for PFDI SAMs
| Substrate | Solvent | Concentration (mM) | Immersion Time |
| Silicon Nitride | Tetradecafluorohexane | 10 | 30 minutes |
| Perovskite | Not specified | 10 | ~20 minutes |
Experimental Protocols
Protocol 1: Vapor Deposition of PFDI SAMs on SiO₂ and TiO₂ Substrates
This protocol is adapted from a study on the degradation of perfluorododecyl-iodide self-assembled monolayers.
1. Substrate Preparation: a. Begin with clean silicon wafers with a native oxide layer (SiO₂) or a deposited TiO₂ layer. b. To remove any organic contaminants and create a hydroxyl-rich surface, clean the substrates using a UV ozone cleaner for 15 minutes. A hydrophilic surface with a water contact angle of less than 10° is indicative of a clean, reactive surface.
2. SAM Deposition: a. Place the cleaned substrates and a container with 100 mg of this compound inside a vacuum oven. b. Evacuate the oven to a pressure of 9–13 mbar. c. For SiO₂ substrates, heat the oven to 120 °C. For TiO₂ substrates, heat to 100 °C. d. Maintain these conditions for a deposition time of 2 hours to allow for the formation of a complete monolayer.
3. Post-Deposition Cleaning: a. After the deposition period, turn off the heater and allow the oven to cool to room temperature before venting. b. Remove the substrates from the oven. No extensive post-deposition rinsing is typically required for vapor-deposited SAMs.
4. Characterization: a. The quality of the SAM can be assessed by measuring the static water contact angle and the thickness of the monolayer using spectroscopic ellipsometry.
Protocol 2: Solution Deposition of PFDI SAMs on Silicon Nitride (and adaptable for SiO₂/TiO₂)
This protocol is based on the halogen-bond-driven self-assembly of perfluorocarbon monolayers.
1. Substrate Preparation: a. Clean the silicon nitride (or SiO₂/TiO₂) substrates by sonicating for several minutes in distilled ethanol followed by acetone. b. Dry the substrates under a stream of high-purity nitrogen. c. Further clean the surface using a CO₂ snow jet or a 1-minute treatment with air plasma at 30 W to ensure the removal of any residual organic contaminants and to activate the surface.
2. SAM Solution Preparation: a. Prepare a 10 mM solution of this compound in a perfluorinated solvent such as tetradecafluorohexane. Perfluorinated solvents are recommended due to their inertness.
3. SAM Deposition: a. Immerse the freshly cleaned substrates into the 10 mM PFDI solution for approximately 30 minutes at room temperature.
4. Post-Deposition Cleaning: a. After immersion, remove the substrates from the solution. b. Rinse the substrates with the pure solvent (tetradecafluorohexane) to remove any physisorbed molecules. c. Dry the substrates under a stream of high-purity nitrogen.
5. Characterization: a. The formation of the monolayer can be confirmed through X-ray photoelectron spectroscopy (XPS) to detect the presence of fluorine and iodine, and by measuring the water contact angle to assess the hydrophobicity of the surface.
Protocol 3: Formation of a Perfluorinated Monolayer on Gold Substrates
Direct formation of a well-ordered and stable self-assembled monolayer of this compound on gold is not a well-established procedure. The interaction between the iodide headgroup and the gold surface is not as specific and strong as the well-documented covalent bond formed between a thiol (-SH) group and gold. In fact, iodine is known to readily adsorb onto gold surfaces, which may interfere with the formation of a densely packed, ordered monolayer.
Therefore, for researchers wishing to create a highly fluorinated surface on gold, the recommended and most reliable method is to use a perfluorinated alkanethiol. The following protocol describes the formation of a SAM using a molecule like 1H,1H,2H,2H-perfluorodecanethiol.
1. Gold Substrate Preparation: a. A thorough cleaning of the gold substrate is critical for the formation of a high-quality SAM. Several methods can be employed, including immersion in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ), UV-ozone treatment, or plasma cleaning.[2][3] b. After chemical cleaning, rinse the substrate extensively with deionized water and then with ethanol. c. Dry the substrate under a stream of nitrogen gas. The substrate should be used immediately after cleaning.
2. SAM Solution Preparation: a. Prepare a 1-10 mM solution of the perfluorinated alkanethiol in a high-purity solvent, typically anhydrous ethanol.[4]
3. SAM Deposition: a. Immerse the clean, dry gold substrate into the thiol solution in a clean, sealed container. b. To prevent oxidation and contamination, it is advisable to purge the container with an inert gas like nitrogen before sealing. c. Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[4]
4. Post-Deposition Cleaning: a. Remove the substrate from the solution with clean tweezers. b. Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules. c. Dry the substrate under a stream of nitrogen.
5. Characterization: a. The quality of the perfluorinated alkanethiol SAM can be characterized by contact angle goniometry, ellipsometry, and XPS.
Mandatory Visualizations
Caption: Experimental workflow for the formation of self-assembled monolayers.
Caption: Logical relationships between molecules, substrates, and interactions.
References
Application Notes and Protocols for Ultra-Low Surface Energy Coatings Using Perfluorododecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the creation and characterization of ultra-low surface energy coatings using Perfluorododecyl Iodide (PFDI). The resulting self-assembled monolayers (SAMs) are highly hydrophobic and oleophobic, making them suitable for a variety of applications, including anti-fouling surfaces, microfluidics, and advanced biomedical devices.
Introduction
This compound (I-(CF₂)₁₂-F) is a fluorinated organic compound that can form highly ordered and compact self-assembled monolayers (SAMs) on various substrates.[1][2] These monolayers exhibit exceptionally low surface energies due to the high density of fluorine atoms at the surface.[1][2] The formation of these stable coatings is primarily driven by the interaction between the iodide headgroup of the PFDI molecule and the substrate surface, a process that can be influenced by halogen bonding.[2] This document outlines the necessary safety precautions, detailed experimental procedures for coating deposition, and methods for characterizing the resulting surfaces.
Safety Precautions
This compound should be handled with appropriate safety measures.
-
Hazard Identification : PFDI is classified as a skin and eye irritant and may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.
For more detailed information, consult the Safety Data Sheet (SDS) for this compound.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for the formation of a high-quality SAM. The following protocol is suitable for silicon wafers with a native oxide layer (SiO₂), glass, or other hydroxylated surfaces.
-
Cleaning : Substrates should be cleaned to remove organic contaminants. A common method is sonication in a series of solvents:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Drying : Dry the substrates with a stream of dry nitrogen gas.
-
Activation : To ensure a hydroxyl-rich surface, which is crucial for PFDI binding, treat the substrates with a UV-ozone cleaner for 15-20 minutes. This step enhances the density and uniformity of the resulting SAM.
Deposition of this compound SAMs
There are several methods to deposit PFDI monolayers. The choice of method depends on the available equipment and the desired coating characteristics.
This method is suitable for achieving uniform coatings over large areas and is compatible with standard semiconductor fabrication processes.
-
Place the cleaned and activated substrates in a vacuum chamber.
-
Place an open container with approximately 100 mg of this compound in the chamber.
-
Evacuate the chamber to a base pressure of less than 1 x 10⁻⁵ Torr.
-
Heat the chamber to the desired deposition temperature (e.g., 100-120°C).
-
Allow the deposition to proceed for 1-2 hours.
-
After the deposition time, cool the chamber to room temperature before venting with an inert gas like nitrogen.
-
Remove the coated substrates.
This is a simpler method that does not require vacuum equipment.
-
Prepare a dilute solution of this compound (e.g., 1-10 mM) in a high-purity, volatile solvent that does not react with the substrate (e.g., a fluorinated solvent or a high-purity alcohol).
-
Place the cleaned and activated substrate on a level surface.
-
Using a micropipette, carefully drop a small volume of the PFDI solution onto the substrate to cover the entire surface.
-
Allow the solvent to evaporate in a fume hood.
-
To ensure complete coverage, this process can be repeated several times.
-
After the final deposition, rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
Characterization of PFDI Coatings
Contact Angle Goniometry and Surface Energy Calculation
The wettability and surface energy of the PFDI coatings are key indicators of their quality. These properties are determined by measuring the contact angle of various liquids on the coated surface.
-
Contact Angle Measurement :
-
Place a droplet of a known liquid (e.g., deionized water, glycerol, diiodomethane) on the coated surface.
-
Use a contact angle goniometer to measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
-
Surface Energy Calculation :
-
The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used to calculate the surface free energy of a solid from the contact angles of at least two liquids with known polar and dispersive components. The governing equation is:
γL(1 + cosθ) / 2√γLd = √γSp * √(γLp/γLd) + √γSd
-
By plotting the left side of the equation against √(γLp/γLd) for different liquids, a straight line is obtained. The slope of this line is √γSp and the intercept is √γSd. The total surface energy is the sum of the polar (γSp) and dispersive (γSd) components.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound coatings.
Table 1: Physical and Chemical Properties of this compound SAMs
| Property | Value | Substrate | Reference |
| Thickness | ~1.2 nm | Silicon Wafer | [1][2] |
| Fluorine Content | ~95% | Silicon Wafer | [1][2] |
| Work Function Change | 3.6 V to 4.4 eV | Silicon Wafer | [1][2] |
Table 2: Surface Energy and Water Contact Angle of this compound SAMs
| Substrate | Surface Energy | Water Contact Angle (WCA) | Reference |
| Silicon Nitride | 2.6 mJ/m² | Not Reported | [2] |
| Silicon Wafer | 4.3 mN/m⁻¹ | Not Reported | [1][2] |
| SiO₂ | Not Reported | 64.9° ± 0.3° | |
| TiO₂ | Not Reported | 93.9° ± 2.0° |
Table 3: Contact Angles of Various Liquids on a Hypothetical PFDI-Coated Surface for Surface Energy Calculation
| Liquid | Surface Tension (γL) [mN/m] | Dispersive Component (γLd) [mN/m] | Polar Component (γLp) [mN/m] | Expected Contact Angle (θ) |
| Water | 72.8 | 21.8 | 51.0 | High |
| Glycerol | 64.0 | 34.0 | 30.0 | High |
| Diiodomethane | 50.8 | 50.8 | 0 | Low |
| Hexadecane | 27.5 | 27.5 | 0 | Very Low |
Stability of PFDI Coatings
This compound SAMs exhibit good stability under various conditions.
-
Thermal Stability : The monolayers are stable up to 60°C, with some degradation observed at temperatures up to 150°C.[1][2]
-
Temporal Stability : The coatings are stable for over eight weeks under ambient laboratory conditions.[1][2]
-
Photostability : When exposed to ambient light for extended periods, some degradation in the form of fluorine loss can occur, particularly on photocatalytic substrates like TiO₂. In dark conditions, the monolayers show little to no degradation for up to three months.
Visualized Workflows and Relationships
Experimental Workflow for PFDI Coating Deposition and Characterization
Caption: Workflow for creating and evaluating PFDI coatings.
Logical Relationship for Surface Energy Calculation
Caption: Process for calculating surface energy from contact angles.
References
Application Notes and Protocols: Perfluorododecyl Iodide in Perfluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorododecyl iodide (C12F25I) as a reagent in modern perfluoroalkylation reactions. The introduction of long-chain perfluoroalkyl groups is of significant interest in medicinal chemistry and materials science, as it can profoundly alter the lipophilicity, metabolic stability, and bioavailability of molecules. While many published protocols utilize shorter-chain analogues (e.g., C4-C8), the methodologies presented here are broadly applicable to this compound, a key building block for introducing the C12F25 moiety.
The primary mechanism for the activation of perfluoroalkyl iodides involves the generation of a perfluoroalkyl radical. This is typically achieved under mild conditions using visible light, often facilitated by the formation of an electron donor-acceptor (EDA) complex or through photoredox catalysis.[1]
Key Applications
This compound is a versatile reagent for several critical transformations:
-
Direct C-H Perfluoroalkylation of (Hetero)arenes: This method allows for the direct introduction of the perfluorododecyl group onto electron-rich aromatic and heteroaromatic rings, which are common scaffolds in pharmaceutical compounds.[1][2][3]
-
Iodoperfluoroalkylation of Alkenes and Alkynes: This reaction, proceeding via an Atom Transfer Radical Addition (ATRA) mechanism, installs both a perfluorododecyl group and an iodine atom across a double or triple bond.[1][4] The resulting products are valuable synthetic intermediates.
Application 1: Visible-Light-Mediated C-H Perfluoroalkylation of Heteroarenes
This protocol describes a metal-free method for the direct C-H perfluoroalkylation of electron-rich heterocycles, such as pyrroles and indoles, using a photocatalyst like Eosin Y or by forming an EDA complex with an amine.[5][6] The reaction is initiated by visible light, which promotes a single electron transfer to the perfluoroalkyl iodide, generating the perfluoroalkyl radical.[6]
General Experimental Workflow
Caption: General workflow for photocatalytic C-H perfluoroalkylation.
Detailed Experimental Protocol (General Procedure)
Materials:
-
Heterocyclic substrate (e.g., N-methylpyrrole)
-
This compound (C12F25I)
-
Photocatalyst (e.g., Eosin Y, 1-5 mol%) OR Amine base (e.g., TMEDA, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., screw-cap vial)
-
Visible light source (e.g., Blue LED lamp, 20-40 W)
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), the photocatalyst or amine base, and the solvent.
-
Add this compound (1.5-2.0 equiv) to the mixture.
-
Seal the vial and degas the solution by bubbling with argon for 10-15 minutes.
-
Place the vial near the visible light source and begin irradiation with vigorous stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, remove the light source and quench the reaction by opening the vial to the air.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired perfluoroalkylated heteroarene.
Quantitative Data: Perfluoroalkylation of Heteroarenes
While specific data for this compound is limited, the following table summarizes results for various perfluoroalkyl iodides under photocatalytic conditions, demonstrating the general applicability of the method. Yields are typically good across a range of chain lengths.
| Entry | Heterocycle | Perfluoroalkyl Iodide (Rf-I) | Catalyst/Promoter | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Methylpyrrole | C4F9I | Eosin Y / TMEDA | CH3CN | 0.5 | 92 | [5] |
| 2 | 1,3,5-Trimethoxybenzene | C6F13I | DTHQ | CH3CN/MeOH | 12 | 85 | [1] |
| 3 | Caffeine | C8F17I | DTHQ | CH3CN/MeOH | 12 | 81 | [1] |
| 4 | Indole | C4F9I | [Cu(bcp)DPEPhos]PF6 | CH2Cl2 | 24 | 78 | [2] |
| 5 | Aniline | C4F9I | TMEDA | THF | 12 | 65 | [7] |
Note: DTHQ = 2,5-di-tert-butylhydroquinone; TMEDA = N,N,N',N'-Tetramethylethylenediamine.
Application 2: Atom Transfer Radical Addition (ATRA) to Alkenes & Alkynes
The iodoperfluoroalkylation of unsaturated C-C bonds is a powerful method for the difunctionalization of alkenes and alkynes. The reaction is typically initiated by visible light and can proceed without a metal catalyst, often through the formation of an EDA complex between an amine and the perfluoroalkyl iodide.[1][7]
Reaction Mechanism: EDA Complex Formation and Radical Chain
Caption: Mechanism of visible-light-induced ATRA of perfluoroalkyl iodides.
Detailed Experimental Protocol (General Procedure)
Materials:
-
Alkene or Alkyne substrate
-
This compound (C12F25I)
-
Amine (e.g., Triethylamine or TMEDA, 1.5 equiv)
-
Anhydrous solvent (e.g., THF, CH3CN)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or screw-cap vial)
-
Visible light source (e.g., compact fluorescent lamp (CFL) or sunlight)
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve the alkene or alkyne substrate (1.0 equiv) in the anhydrous solvent.
-
Add the amine (1.5 equiv) followed by this compound (1.2 equiv).
-
Seal the tube and place it approximately 5-10 cm from a visible light source (e.g., a 23 W CFL bulb).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by GC-MS or NMR spectroscopy until the starting material is consumed.
-
Once complete, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the iodoperfluoroalkylated product.
Quantitative Data: Iodoperfluoroalkylation of Alkenes and Alkynes
The following table presents data for the ATRA reaction with various perfluoroalkyl iodides, illustrating the broad scope of the reaction. The methodology is expected to be efficient for this compound as well.
| Entry | Substrate | Perfluoroalkyl Iodide (Rf-I) | Promoter | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | C6F13I | DTHQ | CH3CN/MeOH | 12 | 89 | [1] |
| 2 | Styrene | C8F17I | DTHQ | CH3CN/MeOH | 12 | 75 | [1] |
| 3 | Phenylacetylene | C6F13I | TMEDA | THF | 12 | 82 | [7] |
| 4 | 1-Hexene | C4F9I | Pyridine/B2pin2 | Dioxane | 24 | 92 | [4] |
| 5 | Allyl alcohol | C8F17I | Pb/Cu(OAc)2 | MeOH | - | >80 | [8] |
Note: DTHQ = 2,5-di-tert-butylhydroquinone; TMEDA = N,N,N',N'-Tetramethylethylenediamine; B2pin2 = Bis(pinacolato)diboron.
Role in Drug Development
The incorporation of a long perfluoroalkyl chain like the perfluorododecyl group can have a dramatic impact on the properties of a potential drug candidate. Key benefits include:
-
Enhanced Lipophilicity: Can improve membrane permeability and oral bioavailability.
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.
-
Conformational Control: The rigid, sterically demanding nature of the perfluoroalkyl chain can lock the molecule into a specific, more active conformation.
-
"Fluorous" Interactions: Perfluoroalkylated molecules can participate in unique fluorous-fluorous interactions, which can be exploited in purification (fluorous solid-phase extraction) and drug targeting.
The protocols described herein provide researchers with robust and mild methods to synthesize novel perfluorododecyl-containing molecules for evaluation as next-generation therapeutics.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deposition of Perfluorododecyl Iodide Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorododecyl iodide (PFDI) is a perfluorinated organic compound with the chemical formula C₁₂F₂₅I. Its long perfluorinated tail imparts unique properties such as low surface energy, hydrophobicity, and chemical inertness, making it a valuable material for creating specialized thin films. These films find applications in various fields, including microelectronics for creating hydrophobic and low-friction surfaces, and potentially in the biomedical field for creating biocompatible or drug-eluting coatings.[1][2][3][4] This document provides detailed application notes and protocols for the deposition of PFDI thin films using various techniques.
Deposition Techniques
Several methods can be employed to deposit this compound thin films, each offering distinct advantages in terms of film quality, thickness control, and scalability. The primary techniques include Vapor Phase Deposition for forming Self-Assembled Monolayers (SAMs), solution-based methods like Spin Coating, and the Langmuir-Blodgett technique for creating highly ordered monolayers.
Vapor Phase Deposition of Self-Assembled Monolayers (SAMs)
Vapor phase deposition is a robust method for creating well-ordered and uniform self-assembled monolayers of PFDI on various substrates. This technique is particularly suitable for applications requiring precise control over monolayer formation and surface properties.
Experimental Protocol:
-
Substrate Preparation:
-
Begin with clean silicon wafers (with native oxide, SiO₂) or titanium dioxide (TiO₂) coated substrates.[1]
-
Perform a UV ozone cleaning of the substrates for 15 minutes to remove organic contaminants and to generate hydroxyl groups (-OH) on the surface, which are crucial for the anchoring of the PFDI molecules.[1]
-
-
Deposition:
-
Place the cleaned substrates in a vacuum oven.
-
Introduce a small amount of this compound into a container within the oven.
-
Evacuate the oven to a pressure of 9–13 mbar.[5]
-
Heat the oven to the desired deposition temperature. Optimal temperatures have been determined to be 120 °C for SiO₂ substrates and 100 °C for TiO₂ substrates.[1]
-
Maintain the deposition for a period of 2 hours to ensure complete monolayer formation.[1]
-
-
Post-Deposition:
-
After the deposition time has elapsed, turn off the oven and allow it to cool down to room temperature before venting.
-
Remove the coated substrates for characterization.
-
Quantitative Data:
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) | Film Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9° ± 0.3° | 0.65 |
| TiO₂ | 100 | 2 | 93.9° ± 2° | 0.69 |
Table 1: Optimized deposition parameters and resulting film properties for this compound SAMs on SiO₂ and TiO₂ substrates.[1]
Workflow Diagram:
Solution-Based Deposition: Spin Coating
Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent. Perfluorinated solvents or highly fluorinated alcohols are recommended. Common solvents for similar compounds include toluene, hexane, or isopropanol.[7]
-
The concentration will influence the final film thickness. A starting concentration range of 0.1% to 2% (w/v) is suggested.[7][8]
-
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common procedure involves sonicating the substrate sequentially in acetone and isopropanol for 15 minutes each, followed by a deionized water rinse and drying with a stream of nitrogen.[7]
-
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the PFDI solution onto the center of the substrate.
-
Start the spin coater. A two-step program is often beneficial: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.[7] Higher spin speeds result in thinner films.
-
-
Post-Coating Annealing:
-
After spin coating, bake the substrate on a hot plate or in an oven at a temperature between 80-120 °C for 10-30 minutes to evaporate any residual solvent and to improve film adhesion.[7]
-
Quantitative Data (Adaptable Parameters):
| Parameter | Typical Range | Notes |
| Concentration | 0.1 - 2.0 % (w/v) | Influences film thickness.[7][8] |
| Solvent | Fluorinated solvents, Toluene, Hexane, Isopropanol | Choice depends on solubility and evaporation rate.[7] |
| Spin Speed | 1000 - 4000 rpm | Higher speeds lead to thinner films.[7] |
| Spin Time | 30 - 60 seconds | Ensures solvent evaporation.[7] |
| Annealing Temperature | 80 - 120 °C | Removes residual solvent and improves adhesion.[7] |
| Annealing Time | 10 - 30 minutes | Dependent on temperature and solvent.[7] |
Table 2: Adaptable spin coating parameters for producing this compound thin films.
Workflow Diagram:
Langmuir-Blodgett Deposition
The Langmuir-Blodgett (LB) technique allows for the fabrication of highly ordered, one-molecule-thick films.[9][10] This method is ideal for creating well-defined monolayers of amphiphilic molecules. While this compound is not a classic amphiphile with a distinct hydrophilic head group, its iodine atom can provide sufficient interaction with a polar subphase to form a Langmuir film.
Experimental Protocol:
-
Langmuir Film Formation:
-
Fill a Langmuir-Blodgett trough with an appropriate subphase, typically ultrapure water.
-
Prepare a dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform).
-
Carefully spread the solution onto the subphase surface. The solvent will evaporate, leaving a monolayer of PFDI molecules at the air-water interface.[11]
-
-
Monolayer Compression:
-
Use the movable barriers of the LB trough to slowly compress the monolayer.
-
Monitor the surface pressure using a Wilhelmy plate or similar sensor. A surface pressure-area isotherm should be recorded to identify the different phases of the monolayer.
-
Compress the film to a desired surface pressure, typically in the "solid" or "liquid-condensed" phase, to ensure a densely packed monolayer before transfer.
-
-
Film Deposition:
-
Immerse a clean, solid substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed through the compressed monolayer. As the substrate is withdrawn, the monolayer will transfer onto its surface.[10][12]
-
The surface pressure should be kept constant during the deposition process using a feedback loop that adjusts the barrier position.[11]
-
Key Parameters for Langmuir-Blodgett Deposition:
| Parameter | Description |
| Subphase | Typically ultrapure water. The pH and temperature can be adjusted to influence monolayer properties. |
| Spreading Solvent | A volatile, water-immiscible solvent like chloroform. |
| Surface Pressure | The pressure at which the monolayer is transferred to the substrate. This is a critical parameter for controlling the packing density of the film. |
| Dipping Speed | The speed at which the substrate is withdrawn from the subphase. This can affect the quality and uniformity of the deposited film. |
Table 3: Key experimental parameters to control during Langmuir-Blodgett deposition of this compound thin films.
Logical Relationship Diagram:
Applications in Research and Drug Development
This compound thin films, due to their unique surface properties, have potential applications in various research and development areas.
-
Microelectronics and Sensors: The low surface energy and hydrophobicity of PFDI films make them excellent candidates for anti-stiction coatings in microelectromechanical systems (MEMS) and as passivation layers in organic electronics.[1] Their use in area-selective deposition for advanced lithography has also been demonstrated.[1]
-
Biomedical Surfaces and Drug Delivery: While direct applications of PFDI in drug development are not yet widely reported, the principles of using thin films for such purposes are well-established.[2][3][4]
-
Biocompatible Coatings: The inertness of perfluorinated compounds can be leveraged to create biocompatible coatings on medical implants to reduce biofouling.
-
Drug Eluting Surfaces: PFDI films could potentially be used as a hydrophobic matrix for the controlled release of lipophilic drugs. Thin films offer a platform for precise control over drug loading and release kinetics.[2][13] Further research is needed to explore the loading and release characteristics of drugs from PFDI thin films.
-
Safety Precautions
When working with this compound and associated solvents, it is crucial to adhere to standard laboratory safety procedures. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. mdpi.com [mdpi.com]
- 2. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 10. biolinscientific.com [biolinscientific.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. nlab.pl [nlab.pl]
- 13. Design and fabrication of drug‐eluting polymeric thin films for applications in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Perfluorododecyl Iodide Self-Assembled Monolayers using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation and characterization of Perfluorododecyl iodide (I-(CF₂)₁₂-I) Self-Assembled Monolayers (SAMs) on silicon substrates. It outlines both vapor-phase and solution-phase deposition methods. The primary characterization techniques covered are X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical state analysis, and Atomic Force Microscopy (AFM) for surface morphology and topography. Representative data, including quantitative analysis and high-resolution spectra for XPS, and topographical and phase imaging for AFM, are presented to guide researchers in evaluating the quality of their I-PFC12 SAMs.
Introduction
Self-assembled monolayers (SAMs) of perfluorinated molecules are of significant interest due to their unique properties, including ultra-low surface energy, hydrophobicity, and chemical inertness. This compound (I-PFC12) SAMs, in particular, offer a robust and well-ordered monolayer platform for various applications, such as anti-fouling surfaces, lubrication, and as control surfaces in biological and materials science studies. Accurate and thorough characterization of these monolayers is crucial to ensure their quality, uniformity, and performance.
This application note details the use of two powerful surface analysis techniques, XPS and AFM, for the comprehensive characterization of I-PFC12 SAMs on silicon substrates with a native oxide layer (Si/SiO₂). XPS provides quantitative elemental composition and information about the chemical bonding states of the elements within the SAM, confirming its presence and purity. AFM offers nanoscale visualization of the surface morphology, providing information on the homogeneity, smoothness, and presence of defects in the monolayer.
Experimental Protocols
Substrate Preparation: Cleaning of Silicon Wafers
A pristine and hydroxylated silicon surface is essential for the formation of a high-quality SAM.
-
Sonication: Place silicon wafer pieces in a beaker with acetone and sonicate for 10 minutes. Repeat this step with isopropanol, followed by deionized (DI) water.
-
Piranha or RCA-1 Cleaning (Hazardous):
-
Piranha Solution: In a designated fume hood with appropriate personal protective equipment (PPE), prepare a Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Immerse the wafers in the solution for 15-30 minutes.
-
RCA-1 Solution: Prepare an RCA-1 solution (5:1:1 mixture of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂)). Heat to 75-80°C and immerse wafers for 10-15 minutes.[1]
-
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and then dry them under a stream of dry nitrogen gas.
-
Oxygen Plasma/UV-Ozone Treatment (Optional but Recommended): Expose the cleaned wafers to oxygen plasma or a UV-ozone cleaner for 5-10 minutes to ensure a fully hydroxylated and reactive surface.
SAM Deposition
-
Place the cleaned Si/SiO₂ substrates in a vacuum desiccator or a dedicated deposition chamber.
-
Place a small vial containing a few drops of this compound inside the chamber, ensuring it will not spill.
-
Evacuate the chamber to a base pressure of <10⁻² mbar.
-
Heat the chamber to a temperature of 100-120°C for 2-4 hours to allow the I-PFC12 to vaporize and deposit on the substrates.
-
After the deposition time, turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber to atmospheric pressure with dry nitrogen and remove the coated substrates.
-
Rinse the substrates with a perfluorinated solvent (e.g., FC-72) or an anhydrous non-polar solvent like hexane to remove any physisorbed molecules, followed by a final rinse with isopropanol and drying under a stream of nitrogen.
-
Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent. A perfluorinated solvent like perfluorodecalin is ideal. Anhydrous toluene can also be used.
-
Place the cleaned and hydroxylated silicon wafers in the deposition solution within a sealed, inert atmosphere (e.g., in a glovebox or a sealed container purged with nitrogen or argon).
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
After deposition, remove the wafers and rinse them thoroughly with the deposition solvent to remove excess, non-adsorbed molecules.
-
Perform a final rinse with a volatile solvent like ethanol or isopropanol.
-
Dry the wafers using a stream of dry nitrogen gas.
-
Post-deposition Annealing: Bake the coated wafers in an oven at 110-120°C for 30-60 minutes to remove residual solvent and potentially improve monolayer ordering.
Characterization Protocols & Data Presentation
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the SAM surface.
-
Instrument: Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Analysis Chamber: Maintain a base pressure of <10⁻⁹ mbar.
-
Survey Scan: Acquire a survey spectrum from 0 to 1100 eV binding energy to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, F 1s, O 1s, Si 2p, and I 3d regions to determine chemical states and perform quantitative analysis.
-
Charge Referencing: For insulating samples, reference the adventitious C 1s peak to 284.8 eV or the Si 2p peak from the underlying SiO₂ to 103.3 eV.[2]
A successful I-PFC12 SAM deposition will result in the appearance of strong fluorine and carbon signals, and a detectable iodine signal in the XPS survey spectrum. The underlying silicon and oxygen signals from the substrate will be attenuated.
Table 1: Representative Quantitative XPS Analysis of a Pristine I-PFC12 SAM on Si/SiO₂
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| F 1s | ~689.0 | 50 - 60 |
| C 1s | ~291.5 | 25 - 35 |
| O 1s | ~532.8 | 5 - 15 |
| Si 2p | ~103.3 | 2 - 8 |
| I 3d₅/₂ | ~619.5 | 0.5 - 2 |
Note: Atomic concentrations can vary depending on monolayer density, analysis takeoff angle, and the thickness of the native oxide layer. The iodine signal is often weak due to its low concentration and potential for X-ray induced dissociation.
High-Resolution XPS Spectra Analysis:
-
C 1s Spectrum: The high-resolution C 1s spectrum is dominated by a strong peak around 291.5 eV, corresponding to the -CF₂- backbone of the perfluoroalkyl chain. A smaller shoulder or peak at a higher binding energy (~293.7 eV) can be attributed to the terminal -CF₃ group, though it is often not resolved. A peak corresponding to the C-I bond is expected at a lower binding energy but is often difficult to resolve due to low intensity.
-
F 1s Spectrum: A single, intense, and symmetric peak is expected around 689.0 eV, characteristic of C-F bonds in a fluoropolymer.
-
I 3d Spectrum: The I 3d spectrum will show a doublet, with the I 3d₅/₂ peak appearing around 619.5 eV.[3] The presence of this peak confirms the integrity of the iodide headgroup on the surface.
-
Si 2p Spectrum: The Si 2p spectrum will show two main components: one from the bulk silicon (Si⁰) at ~99.3 eV and another from the silicon dioxide (Si⁴⁺) layer at ~103.3 eV.[2][4] The formation of the SAM should not introduce new chemical states for silicon.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and homogeneity of the SAM at the nanoscale.
-
Mode: Operate the AFM in tapping mode (or other non-contact modes like PeakForce Tapping) to minimize damage to the soft monolayer.
-
Probe: Use a sharp silicon cantilever with a resonant frequency appropriate for tapping mode in air (typically 150-300 kHz).
-
Imaging Parameters:
-
Scan Size: Start with larger scan sizes (e.g., 5x5 µm²) to assess large-scale uniformity and then zoom into smaller areas (e.g., 500x500 nm²) for high-resolution imaging.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1.0 Hz) to ensure accurate tracking of the surface.
-
Amplitude Setpoint: Adjust the setpoint to a value that ensures gentle, intermittent contact with the surface (typically 70-90% of the free air amplitude).
-
-
Data Acquisition: Simultaneously acquire topography (height) and phase images.
For a well-formed I-PFC12 SAM, the AFM topography image should reveal a smooth and uniform surface. While specific data for I-PFC12 SAMs is limited, data from similar long-chain perfluorinated SAMs on silicon suggests that the surface should be largely featureless, with very low surface roughness.[5][6]
Table 2: Representative AFM Topographical Data for Perfluorinated SAMs on Si/SiO₂
| Parameter | Bare Si/SiO₂ Substrate | Perfluorinated SAM |
| RMS Roughness (Rq) | 0.2 - 0.5 nm | 0.3 - 0.7 nm |
| Average Roughness (Ra) | 0.1 - 0.3 nm | 0.2 - 0.5 nm |
| Surface Morphology | Atomically smooth with some particulate contamination | Uniform, homogenous coverage; may show some pinhole defects or small aggregates |
Note: These values are representative and can vary based on the quality of the substrate and the deposition process. The roughness of the SAM-coated surface is often comparable to or slightly higher than the underlying substrate.
AFM Phase Imaging: The phase image provides contrast based on variations in material properties like adhesion, friction, and viscoelasticity. For a homogenous SAM, the phase image should show uniform contrast. Pinhole defects, areas of delamination, or organic contamination will appear as regions of different phase contrast, making it a powerful tool for quality assessment.[7]
Visualizations (Graphviz)
Caption: Experimental workflow for I-PFC12 SAM preparation and characterization.
Caption: Logic diagram for the characterization of I-PFC12 SAMs.
References
Application Notes and Protocols for Perfluorododecyl Iodide in the Synthesis of Fluorinated Polymers and Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorododecyl iodide (CF₃(CF₂)₁₁I) is a significant organofluorine compound utilized as a building block or initiator in the synthesis of specialized fluorinated polymers and surfactants.[1][2] Its long perfluorinated chain imparts unique properties to the resulting materials, including high thermal and chemical stability, low surface energy, and both hydrophobicity and oleophobicity.[3] These characteristics are highly desirable in a range of applications, from advanced coatings and specialty materials to the formulation of high-performance surfactants.
This document provides detailed application notes and exemplary protocols for the use of perfluoroalkyl iodides, with a focus on principles applicable to this compound, in the synthesis of fluorinated polymers and surfactants. While specific literature detailing protocols for this compound is limited, the methodologies presented for shorter-chain analogues are directly relevant and provide a strong foundation for experimental design.
Section 1: Synthesis of Fluorinated Polymers via Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a robust method of Reversible Deactivation Radical Polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low dispersity.[4][5] Perfluoroalkyl iodides, such as this compound, are effective chain transfer agents (CTAs) in this process.[6][7] The C-I bond is relatively weak and can be homolytically cleaved to generate a perfluoroalkyl radical, which initiates polymerization, and an iodine radical, which reversibly terminates the growing polymer chains.
Application Notes:
-
Mechanism: ITP proceeds via a degenerative chain transfer mechanism where an iodine atom is exchanged between dormant polymer chains (terminated with iodine) and propagating radical chains. This equilibrium minimizes the concentration of active radicals, thereby reducing termination reactions and allowing for controlled polymer growth.
-
Monomer Scope: ITP is suitable for a variety of vinyl monomers, including styrenes, acrylates, and vinylidene fluoride (VDF).[4]
-
Initiators: The polymerization is typically initiated by conventional radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Advantages: The use of this compound as a CTA allows for the direct incorporation of a long fluorinated segment at one end of the polymer chain, creating well-defined block copolymers with tailored surface properties.
Experimental Workflow: Iodine Transfer Polymerization (ITP)
Caption: Workflow for the synthesis of fluorinated polymers using this compound via ITP.
Exemplary Protocol: Synthesis of a Perfluoroalkyl-terminated Polystyrene
This protocol is adapted from methodologies for shorter-chain perfluoroalkyl iodides and serves as a starting point for optimization with this compound.
Materials:
-
Styrene (freshly distilled)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anisole (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, combine styrene (e.g., 5.0 g, 48 mmol), this compound (e.g., 0.646 g, 1.0 mmol), AIBN (e.g., 0.082 g, 0.5 mmol), and anisole (5 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).
-
To quench the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a small amount of THF and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Quantitative Data for Fluorinated Polymers (Exemplary)
The following table presents representative data for polymers synthesized using perfluoroalkyl iodides as chain transfer agents.
| Polymer System | Monomer | CTA | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | Đ (Mw/Mn) | Reference |
| Polystyrene-block-poly(perfluorohexylethyl acrylate) | Styrene | Perfluorohexyl iodide | 8,500 | 8,000 | 1.25 | [6] |
| Poly(vinylidene fluoride) | VDF | Perfluorohexyl iodide | 12,000 | 11,500 | 1.30 | [6] |
| Poly(methyl methacrylate) | MMA | Perfluorohexyl iodide | 15,200 | 14,800 | 1.22 | [6] |
Section 2: Synthesis of Fluorinated Surfactants
This compound is a key intermediate in the synthesis of various fluorinated surfactants. The general strategy involves the reaction of the perfluoroalkyl iodide with a hydrophilic precursor to create an amphiphilic molecule. A common route is the telomerization of a monomer like tetrafluoroethylene (TFE) with a shorter perfluoroalkyl iodide to produce a distribution of longer-chain homologues, including the C12 analogue, which can then be functionalized.[8][9]
Application Notes:
-
Synthesis Strategy: A typical synthesis involves a two-step process: first, the addition of a linking group to the this compound (e.g., via reaction with ethylene to form 1H,1H,2H,2H-perfluorotetradecyl iodide), followed by the introduction of a hydrophilic head group (e.g., carboxylate, sulfonate, or polyethylene glycol).[10]
-
Properties: Surfactants derived from this compound are expected to exhibit very low critical micelle concentrations (CMC) and be highly effective at reducing the surface tension of water due to the strong hydrophobicity of the C12F25- group.
-
Purification: Purification of fluorinated surfactants can be challenging and may require specialized techniques such as fluorous solid-phase extraction.
General Synthesis Pathway for Fluorinated Surfactants
Caption: Generalized pathway for the synthesis of an anionic fluorinated surfactant from this compound.
Exemplary Protocol: Synthesis of a Perfluoroalkyl Carboxylic Acid
This protocol illustrates a general method for converting a perfluoroalkyl iodide to a carboxylic acid, a common precursor for anionic surfactants.
Materials:
-
1H,1H,2H,2H-Perfluorotetradecyl iodide (prepared from this compound and ethylene)
-
Sodium metabisulfite
-
Sodium bicarbonate
-
tert-Butyl hydroperoxide
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve 1H,1H,2H,2H-perfluorotetradecyl iodide in a suitable solvent such as a mixture of acetonitrile and water.
-
Add sodium metabisulfite and sodium bicarbonate to the solution.
-
Slowly add tert-butyl hydroperoxide to initiate the radical carboxylation reaction.
-
Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, acidify the mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Quantitative Data for Fluorinated Surfactants (Exemplary)
The following table provides representative data for the surface-active properties of fluorinated surfactants with varying chain lengths.
| Surfactant Structure | Chain Length | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference |
| CF₃(CF₂)₅SO₃Na | C6 | 8.7 | 24.5 | [10] |
| CF₃(CF₂)₇COOH | C8 | 1.2 | 22.0 | [10] |
| CF₃(CF₂)₉CH₂CH₂SO₃Na | C10 | 0.25 | 19.5 | [10] |
| CF₃(CF₂)₇(OCH₂CH₂)₈OH | C8 | 0.09 | 18.0 | [10] |
Disclaimer: The provided protocols and quantitative data are based on general methodologies and data for perfluoroalkyl iodides and related compounds. Researchers should consult the primary literature and perform appropriate safety and optimization studies when working with this compound.
References
- 1. innospk.com [innospk.com]
- 2. Fluorinated compounds,CAS#:307-60-8,1-碘全氟十二烷,this compound [en.chemfish.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. Emerging Concepts in Iodine Transfer Polymerization | TU Delft Repository [repository.tudelft.nl]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. patents.justia.com [patents.justia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for Perfluorododecyl Iodide in EUV Photolithography
Topic: Application of Perfluorododecyl Iodide in Resistless EUV Photolithography for Area-Selective Deposition
Introduction
Extreme Ultraviolet (EUV) lithography is a cornerstone of next-generation semiconductor manufacturing, enabling the fabrication of features at ever-smaller nodes.[1][2] A significant area of research is the development of "resistless" patterning techniques, which aim to simplify the complex multi-step process of traditional photolithography by eliminating the need for a photoresist layer.[1][2][3][4] This approach can potentially mitigate issues such as pattern collapse and line-edge roughness associated with conventional resists.
This compound (I-PFC12) has emerged as a promising candidate for resistless EUV lithography.[1][2][3][4] This molecule can form a self-assembled monolayer (SAM) on various substrates, acting as a passivation layer. The key to its application in EUV lithography lies in the iodine atom, which has a high absorption cross-section for EUV photons.[1][4] Upon exposure to EUV radiation, the I-PFC12 SAM is expected to degrade, creating a chemical contrast between the exposed and unexposed areas. This patterned chemical functionality can then be used to direct the area-selective deposition (ASD) of a secondary material, such as a hard mask, in a bottom-up fabrication approach.[1][2][4]
This document provides detailed application notes and protocols for the use of I-PFC12 in resistless EUV photolithography, targeting researchers, scientists, and professionals in drug development who may utilize advanced patterning techniques for applications such as biosensors and microfluidics. The protocols are based on published studies of I-PFC12 SAM formation and degradation, as well as established principles of EUV lithography and area-selective deposition.
Principle of Operation
The use of I-PFC12 in resistless EUV lithography is based on a multi-step process that leverages the molecule's unique properties. The process begins with the formation of a uniform I-PFC12 SAM on a suitable substrate, such as silicon dioxide (SiO₂) or titanium dioxide (TiO₂). This SAM acts as an inhibitor for subsequent material deposition.
The substrate is then exposed to EUV light through a patterned mask. In the exposed regions, the high-energy EUV photons are absorbed by the iodine atoms in the I-PFC12 molecules, initiating a cascade of chemical reactions that lead to the degradation of the SAM. This degradation is believed to occur primarily through defluorination.[1][4] On a photocatalytic substrate like TiO₂, this degradation process is enhanced.[1][2][3][4]
The result of this patterned exposure is a substrate with a chemically distinct surface: the unexposed areas remain covered with the intact, hydrophobic I-PFC12 SAM, while the exposed areas are free of the SAM or have a significantly altered surface chemistry. This patterned surface can then be used as a template for area-selective deposition, where a material is grown or deposited only on the EUV-exposed regions.
Experimental Protocols
Protocol 1: Substrate Preparation
This protocol details the preparation of silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates for the deposition of I-PFC12 SAMs.
Materials:
-
300 mm silicon wafers with a native oxide layer (~1.5 nm)
-
For TiO₂ substrates: Titanium isopropoxide (Ti(iOPr)₄) and deionized water
-
UV ozone cleaner
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
For TiO₂ Substrate Preparation:
-
A crystalline TiO₂ layer (e.g., 7.5 nm) is deposited on a silicon wafer via Atomic Layer Deposition (ALD).
-
Use Titanium isopropoxide as the precursor and water as the co-reactant.
-
The deposition is conducted at a temperature of 300 °C.
-
-
Substrate Cleaning (for both SiO₂ and TiO₂):
-
Clean the substrates using a UV ozone cleaner for 15 minutes to remove organic contaminants.
-
For a more rigorous clean, immerse the substrates in a piranha solution for 15 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Protocol 2: this compound (I-PFC12) SAM Formation
This protocol describes the vapor deposition of I-PFC12 to form a self-assembled monolayer.
Materials:
-
Prepared SiO₂ or TiO₂ substrates
-
This compound (I-PFC12)
-
Vacuum deposition chamber or a sealed vessel for vapor-phase deposition
-
Heating system with temperature control
Procedure:
-
Place the cleaned substrates and a container with a small amount of I-PFC12 inside the deposition chamber.
-
Evacuate the chamber to a base pressure of approximately 9-13 mbar.
-
Heat the chamber to the desired deposition temperature. The optimal temperature depends on the substrate:
-
Maintain the deposition conditions for a duration of 2 hours.[4]
-
After the deposition, allow the chamber to cool down to room temperature before venting and removing the samples.
Protocol 3: Characterization of I-PFC12 SAM
This protocol outlines the methods to verify the quality and properties of the deposited SAM.
1. Water Contact Angle (WCA) Measurement:
-
Use a static water contact angle system.
-
Dispense a 2 µL drop of deionized water onto the SAM-coated surface.
-
Measure the contact angle to assess the hydrophobicity of the layer. A higher contact angle indicates a well-formed, dense SAM.
2. Spectroscopic Ellipsometry (SE):
-
Use a spectroscopic ellipsometer to measure the thickness of the I-PFC12 SAM.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Use an XPS system with a monochromatic Al Kα X-ray source to analyze the elemental composition and chemical states of the SAM.
-
Acquire survey scans to identify the elements present on the surface (C, F, O, Si, or Ti).
-
Acquire high-resolution scans of the C 1s and F 1s regions to analyze the chemical bonding within the fluorocarbon chain.
Protocol 4: Proposed EUV Patterning of I-PFC12 SAM
This section provides a proposed protocol for patterning the I-PFC12 SAM using an EUV light source. Note: Detailed experimental data for this specific process is not yet widely available in the literature; therefore, this protocol is a guideline for initial experiments.
Equipment:
-
EUV exposure tool (e.g., synchrotron beamline with EUV capabilities or a lab-scale EUV source)
-
EUV mask with the desired pattern
-
High-vacuum chamber compatible with EUV exposure
Procedure:
-
Mount the I-PFC12 SAM-coated substrate in the EUV exposure chamber.
-
Align the EUV mask over the substrate.
-
Evacuate the chamber to a high vacuum to prevent EUV absorption by air.
-
Expose the substrate to EUV radiation (13.5 nm wavelength) through the mask.
-
Dose Screening: It is recommended to perform a dose screening experiment to determine the optimal EUV dose required for complete SAM degradation. A suggested starting range is from 10 to 200 mJ/cm².
-
The required dose may be lower for TiO₂ substrates due to their photocatalytic activity.
-
-
After exposure, bring the chamber back to atmospheric pressure and remove the patterned substrate.
Protocol 5: Post-Patterning Characterization and Area-Selective Deposition
This protocol describes the steps to analyze the patterned SAM and subsequently use it as a template for ASD.
1. Pattern Characterization:
-
XPS: Perform XPS analysis on both the exposed and unexposed regions to confirm the removal or chemical modification of the SAM in the exposed areas. A significant decrease in the fluorine signal in the exposed regions is expected.
-
Atomic Force Microscopy (AFM): Use AFM to visualize the patterned surface. While the height difference may be minimal, changes in surface properties might be detectable.
2. Area-Selective Deposition (ASD):
-
The patterned substrate can be used for the selective deposition of a variety of materials using techniques like Atomic Layer Deposition (ALD).
-
Example: ALD of a Metal Oxide (e.g., Al₂O₃ or HfO₂):
-
Place the EUV-patterned substrate into an ALD chamber.
-
Perform the ALD process using the appropriate precursors (e.g., trimethylaluminum and water for Al₂O₃).
-
The intact I-PFC12 SAM in the unexposed regions will inhibit the nucleation and growth of the ALD film, while the film will selectively grow on the EUV-exposed areas where the SAM has been degraded.
-
-
Post-Deposition Analysis:
-
Use Scanning Electron Microscopy (SEM) or AFM to visualize the selectively deposited patterns.
-
Use Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of the deposited material.
-
Data Presentation
The following tables summarize the quantitative data available from the characterization and degradation studies of I-PFC12 SAMs.
Table 1: Optimized Deposition Parameters and Properties of I-PFC12 SAMs
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | SAM Thickness (nm) | Water Contact Angle (°) |
| SiO₂ | 120 | 2 | 0.65 | 64.9 ± 0.3 |
| TiO₂ | 100 | 2 | 0.69 | 93.9 ± 2.0 |
| (Data sourced from[4]) |
Table 2: Degradation of I-PFC12 SAMs After One Month of Exposure to Ambient Light
| Substrate | Initial Fluorine Atomic Conc. (%) | Fluorine Atomic Conc. After 1 Month (%) | Fluorine Loss (%) |
| SiO₂ | 19.1 | 12.9 | 6.2 |
| TiO₂ | 21.3 | 11.1 | 10.2 |
| (Data sourced from[1][4]) |
Visualizations
Logical and Experimental Workflows
Caption: Experimental workflow for resistless EUV patterning using I-PFC12 SAMs.
Proposed Degradation Pathway
Caption: Proposed photocatalytic degradation pathway of I-PFC12 on a TiO₂ substrate.
References
Application Notes: Surface Functionalization with Perfluorododecyl Iodide for Enhanced Hydrophobicity
Introduction
The creation of hydrophobic surfaces is a critical objective in various fields, including microfluidics, anti-fouling coatings, and advanced semiconductor manufacturing. Hydrophobicity is achieved by modifying a surface to have low surface energy, which repels water. Perfluorododecyl iodide (I-PFC12) is a highly effective molecule for this purpose. It consists of a long, fluorinated carbon backbone (the perfluorododecyl group) and an iodine head group.[1] The high fluorine content of the backbone results in exceptionally low surface energy, while the iodine head group serves as an anchor to the substrate, enabling the formation of a stable, ordered molecular layer.[1]
This process typically involves the formation of a Self-Assembled Monolayer (SAM), where the I-PFC12 molecules spontaneously arrange themselves into a dense, uniform coating on the substrate.[1] This SAM acts as both a physical and chemical barrier, transforming the substrate's properties from hydrophilic to highly hydrophobic.[1] The resulting surfaces are not only water-repellent but can also exhibit low friction and are suitable for high-precision applications like micro-contact patterning and area-selective deposition (ASD) in lithography.[1][2]
Principle of Functionalization
The functionalization process relies on the chemical affinity of the iodine head group of the this compound molecule for certain substrates, such as silicon dioxide (SiO2) and titanium dioxide (TiO2).[1][2] When exposed to the substrate, typically through vapor deposition in a vacuum, the iodine anchors to the surface. The long perfluorocarbon tails then align themselves away from the surface, creating a dense, brush-like structure. The van der Waals forces between these long fluorocarbon chains contribute to the formation of a highly ordered and stable monolayer.[1] This densely packed layer of low-energy fluorocarbon chains is responsible for the dramatic increase in surface hydrophobicity.
Experimental Protocols
Protocol 1: Vapor Deposition of this compound (I-PFC12) SAM
This protocol describes a method for functionalizing surfaces via vapor deposition to create a hydrophobic self-assembled monolayer.
Materials and Equipment:
-
This compound (I-PFC12)
-
Substrates (e.g., Silicon wafers with native oxide, TiO2-coated glass)
-
Vacuum deposition chamber with pressure and temperature controls
-
Isopropanol, Acetone, Deionized water (for cleaning)
-
Nitrogen gas source
-
Beakers, tweezers
Methodology:
-
Substrate Preparation (Cleaning):
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally deionized water to remove organic and particulate contaminants.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
For silicon substrates, an additional UV/Ozone treatment for 15 minutes can be performed to ensure a clean, hydroxylated surface for optimal SAM formation.
-
-
Vapor Deposition:
-
Place the cleaned, dry substrates inside the vacuum deposition chamber.
-
Place a small, open vial containing a few milligrams of this compound into the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a base pressure of 9–13 mbar.[2]
-
Heat the substrates to the target deposition temperature. Optimal temperatures vary by substrate; for example, 120 °C for SiO2 and 100 °C for TiO2.[1]
-
Maintain the temperature and pressure for the desired deposition time, typically 2 hours, to allow for complete monolayer formation.[1][2]
-
-
Post-Deposition Treatment:
-
Turn off the heating and allow the chamber and substrates to cool to room temperature under vacuum.
-
Vent the chamber with nitrogen gas and carefully remove the functionalized substrates.
-
Rinse the substrates with isopropanol to remove any loosely bound (physisorbed) I-PFC12 molecules from the surface.
-
Dry the substrates again with a stream of nitrogen gas. The surfaces are now functionalized and ready for characterization or use.
-
Protocol 2: Characterization of Hydrophobic Surfaces
This protocol outlines the primary methods for verifying the successful functionalization and hydrophobicity of the surface.
A. Water Contact Angle (WCA) Measurement:
-
Purpose: To quantify the hydrophobicity of the surface. A higher contact angle indicates greater hydrophobicity.
-
Procedure:
-
Place the functionalized substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Use the goniometer's camera and software to measure the angle formed between the substrate surface and the edge of the water droplet.
-
Repeat the measurement at several different locations on the surface to ensure uniformity and calculate an average value.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the I-PFC12 monolayer.
-
Procedure:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a focused X-ray beam.
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present (look for peaks corresponding to Fluorine, Carbon, and Iodine) and their chemical states. A significant increase in the fluorine signal confirms successful coating.[1]
-
C. Spectroscopic Ellipsometry (SE):
-
Purpose: To measure the thickness of the deposited SAM layer.
-
Procedure:
-
Place the substrate on the ellipsometer stage.
-
Measure the change in polarization of a reflected light beam from the surface.
-
Use an appropriate optical model to fit the experimental data and calculate the thickness of the molecular layer.
-
Data Presentation
The following table summarizes the quantitative results from the vapor deposition of this compound on different substrates, demonstrating the effect of deposition conditions on hydrophobicity (Water Contact Angle) and film thickness.[1][2]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) (°) | SAM Thickness (nm) |
| SiO₂ | 100 | 1 | ~105 | ~0.9 |
| SiO₂ | 100 | 2 | ~108 | ~1.1 |
| SiO₂ | 120 | 1 | ~110 | ~1.2 |
| SiO₂ | 120 | 2 | ~112 | ~1.3 |
| SiO₂ | 150 | 1 | ~109 | ~1.1 |
| SiO₂ | 150 | 2 | ~110 | ~1.2 |
| TiO₂ | 100 | 1 | ~104 | ~1.0 |
| TiO₂ | 100 | 2 | ~107 | ~1.2 |
| TiO₂ | 120 | 1 | ~102 | ~0.9 |
| TiO₂ | 120 | 2 | ~104 | ~1.1 |
| TiO₂ | 150 | 1 | ~98 | ~0.8 |
| TiO₂ | 150 | 2 | ~100 | ~0.9 |
Data synthesized from results presented in Al-Rashed et al. (2022).[1][2] The best film quality was achieved at 120 °C for SiO2 and 100 °C for TiO2 for a 2-hour deposition.[1]
Visualizations
Caption: Workflow for surface functionalization with this compound.
References
Perfluorododecyl Iodide: A Key Intermediate in the Synthesis of Advanced Pharmaceutical Compounds
Carson City, NV – December 28, 2025 – Perfluorododecyl iodide is emerging as a critical building block in the synthesis of highly fluorinated pharmaceutical agents. Its long perfluoroalkyl chain imparts unique properties to drug molecules, including enhanced metabolic stability, increased lipophilicity, and improved protein binding. These characteristics are highly sought after in the development of new therapeutics for a range of diseases, including viral infections and cancer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as an intermediate in pharmaceutical synthesis.
The incorporation of perfluoroalkyl chains into bioactive molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, which can shield the molecule from metabolic degradation, thereby prolonging its half-life in the body. Furthermore, the lipophilic nature of the perfluorododecyl group can enhance the ability of a drug to cross cell membranes and interact with intracellular targets.
Application in Antiviral Drug Development
A significant application of long-chain perfluoroalkyl iodides, analogous to this compound, has been demonstrated in the development of potent antiviral agents. Researchers have successfully synthesized derivatives of glycopeptide antibiotics, such as vancomycin and teicoplanin, by attaching perfluorobutyl and perfluorooctyl chains.[1] This modification has been shown to confer strong anti-influenza virus activity at non-toxic concentrations.[1] The synthetic strategy involves the reaction of a linker-modified drug molecule with the perfluoroalkyl iodide. This approach can be extrapolated to the use of this compound to potentially achieve even greater antiviral potency due to increased lipophilicity.
Experimental Protocol: Synthesis of Perfluoroalkylated Glycopeptide Antibiotics
This protocol is adapted from the synthesis of perfluorooctyl derivatives of teicoplanin and can be considered for the synthesis of perfluorododecyl analogues.[1]
Materials:
-
Teicoplanin pseudoaglycone with an amino-terminated linker
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the linker-modified teicoplanin pseudoaglycone in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution to act as a base.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the this compound solution to the teicoplanin solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the desired perfluorododecyl-teicoplanin derivative.
Quantitative Data from Analogous Syntheses:
The following table summarizes data from the synthesis of related perfluoroalkylated antiviral compounds, providing an expected baseline for syntheses involving this compound.
| Perfluoroalkyl Iodide Used | Drug Molecule | Linker | Yield (%) | Antiviral Activity (EC50) | Reference |
| Perfluorooctyl iodide | Teicoplanin Pseudoaglycone | Amino-PEG3 | 45 | Strong anti-influenza activity | [1] |
| Perfluorobutyl iodide | Teicoplanin Pseudoaglycone | Amino-PEG3 | 52 | Moderate anti-influenza activity | [1] |
| Perfluorooctyl iodide | Vancomycin Aglycone | Amino-propargyl | 38 | Active against HSV and Coronavirus | [1] |
Application in Anticancer Drug Development
The modification of nucleoside analogues with perfluoroalkyl chains has been explored as a strategy to develop new anticancer agents.[2] While specific examples using this compound are not yet widely published, the synthesis of 2'-deoxyuridines appended with perfluoroalkyltriazole moieties has shown promise.[2] The perfluoroalkyl chain in these compounds is thought to enhance their cellular uptake and interaction with cancer-related biological targets.
Logical Workflow for Synthesis of Perfluorododecyl-Modified Nucleoside Analogues
The following diagram illustrates a potential synthetic workflow for attaching a perfluorododecyl group to a nucleoside analogue, a strategy that could lead to novel anticancer drug candidates.
Caption: Synthetic pathway for a perfluorododecyl-nucleoside.
General Reactivity and Synthetic Pathways
Perfluoroalkyl iodides are versatile reagents in organic synthesis. The carbon-iodine bond is relatively weak and can be cleaved under various conditions to generate a perfluoroalkyl radical or a perfluoroalkyl anion equivalent. This reactivity allows for the introduction of the perfluoroalkyl chain into a wide range of organic molecules.
Signaling Pathway of Perfluoroalkylated Drugs
The introduction of a long perfluoroalkyl chain can influence how a drug interacts with cellular signaling pathways. The increased lipophilicity can lead to greater accumulation in lipid-rich environments, such as cell membranes, potentially altering the function of membrane-bound proteins or signaling complexes.
Caption: Influence of perfluoroalkylation on drug-cell interaction.
Conclusion
This compound is a valuable intermediate for the synthesis of novel pharmaceutical compounds with potentially enhanced therapeutic properties. Its application in modifying existing drugs, such as antiviral and anticancer agents, offers a promising strategy for developing next-generation medicines. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own drug discovery and development programs. Further research into the full potential of this and other long-chain perfluoroalkyl iodides is warranted to expand the arsenal of tools available to medicinal chemists.
References
Application Notes and Protocols for Perfluorododecyl Iodide in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Perfluorododecyl Iodide as a novel surfactant or adjuvant in agrochemical formulations. Due to its unique chemical properties, including high chemical inertness and low surface energy, this compound presents an opportunity to enhance the efficacy of pesticides. However, it is crucial to consider the environmental impact associated with per- and polyfluoroalkyl substances (PFAS), the chemical class to which this compound belongs[1][2].
Introduction to this compound in Agrochemicals
This compound is a specialized fluorinated compound with the potential for use in advanced agrochemical formulations due to its inherent stability[3]. Like other fluorinated surfactants, it can significantly reduce the surface tension of aqueous spray solutions, leading to improved wetting, spreading, and penetration of active ingredients on plant surfaces[2][4]. The incorporation of such adjuvants can lead to a significant improvement in pest control, potentially allowing for reduced application volumes of the active ingredient[3].
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10F21I | [3] |
| Appearance | Solid | [5] |
| Key Features | High chemical inertness, low surface energy | [3] |
Potential Applications in Agrochemical Formulations
This compound can be investigated for its utility as a tank-mix adjuvant or as a component of in-can formulations for various pesticide types, including herbicides, insecticides, and fungicides. Its primary function would be to act as a surfactant, enhancing the physical characteristics of the spray solution to improve contact with and penetration into the target pest or plant[6].
Potential benefits include:
-
Enhanced Wetting: Overcoming the hydrophobicity of waxy plant cuticles to ensure uniform coverage.
-
Improved Spreading: Increasing the contact area of the pesticide on the leaf surface.
-
Increased Penetration: Facilitating the uptake of systemic pesticides through the plant cuticle.
-
Rainfastness: Improving the adhesion of the pesticide to the plant surface, reducing wash-off from rain.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a surfactant in an agrochemical formulation.
Protocol for Determining Surface Tension Reduction
This protocol outlines the procedure for measuring the reduction in surface tension of an aqueous solution containing this compound, based on ASTM D1331[3].
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in a suitable co-solvent if necessary, due to its low water solubility.
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the temperature is constant.
-
Record the surface tension for each concentration.
-
Plot surface tension as a function of the logarithm of the this compound concentration to determine the Critical Micelle Concentration (CMC) and the surface tension at the CMC.
References
- 1. nbinno.com [nbinno.com]
- 2. US20160122297A1 - Fluorosurfactants in pesticides - Google Patents [patents.google.com]
- 3. Boosting Pesticide Effectiveness with Agricultural Surfactants | Unitop Chemicals [unitopchemicals.com]
- 4. Promoting Efficacy and Environmental Safety of Pesticide Synergists via Non-Ionic Gemini Surfactants with Short Fluorocarbon Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profirst.mystrikingly.com [profirst.mystrikingly.com]
- 6. shreechem.in [shreechem.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deposition Parameters for Perfluorododecyl Iodide SAMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deposition of Perfluorododecyl iodide (I-PFC12) self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and recommended solutions.
Issue 1: Incomplete or Patchy Monolayer Formation
-
Question: My substrate shows inconsistent wetting after SAM deposition, and characterization (e.g., contact angle, XPS) indicates a non-uniform or incomplete monolayer. What are the possible reasons and how can I resolve this?
-
Answer: Incomplete or patchy monolayer formation is a common issue that can stem from several factors throughout the deposition process. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause Recommended Solution Substrate Contamination Organic residues or particulate matter on the substrate surface can physically block the self-assembly process. Ensure rigorous substrate cleaning. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of inert gas (e.g., nitrogen or argon). For oxide surfaces like SiO₂ and TiO₂, a UV-ozone treatment for 5-15 minutes immediately before deposition is highly effective at removing organic contaminants and creating a hydrophilic, hydroxyl-rich surface that promotes SAM formation.[1] Impure this compound The purity of the I-PFC12 precursor is critical. Impurities can co-adsorb on the surface, leading to a disordered and incomplete monolayer. Use high-purity I-PFC12 and consider purifying it if necessary. Sub-optimal Deposition Parameters (Vapor Phase) For vapor-phase deposition, the temperature and time are critical. Insufficient time or a temperature that is too low may not provide enough energy for the molecules to adsorb and self-organize on the surface.[1] Refer to the optimized parameters in the data tables below. Inadequate Precursor Concentration (Solution Phase) In solution-phase deposition, a concentration that is too low can result in a sparse monolayer due to insufficient molecular flux to the surface. Conversely, a concentration that is too high can lead to the formation of aggregates in the solution, which then deposit on the surface, creating a rough and disordered film. Optimization of the precursor concentration is key. Poor Solvent Choice (Solution Phase) The solvent plays a crucial role in solution-phase deposition. The ideal solvent should fully dissolve the I-PFC12 without competing for surface binding sites. This compound has slight solubility in chloroform and methanol. Fluorinated solvents are also a good option to consider. Presence of Water (for Trichlorosilane Analogs) While I-PFC12 does not have a trichlorosilane headgroup, it's a critical consideration for similar fluorinated SAMs that do. The presence of water in the solvent is necessary for the hydrolysis of the silane headgroup and subsequent bonding to the oxide surface. However, excessive water can lead to premature polymerization of the silane in solution, resulting in the deposition of aggregates rather than a monolayer.
Issue 2: Poor Reproducibility Between Experiments
-
Question: I am observing significant variations in my results (e.g., water contact angle, layer thickness) from one experiment to the next, even when I try to follow the same protocol. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility is a frustrating problem that often points to subtle, uncontrolled variables in the experimental setup or procedure.
Potential Cause Recommended Solution Inconsistent Substrate Quality Variations in the surface roughness, cleanliness, or oxide layer thickness of your substrates can lead to different SAM qualities. Use substrates from the same batch whenever possible and maintain a consistent and rigorous cleaning protocol for every experiment. Degradation of I-PFC12 Stock This compound, like many organic molecules, can degrade over time, especially if not stored properly. Store the precursor in a cool, dark, and dry environment. For solution-phase deposition, always use freshly prepared solutions. Variations in Environmental Conditions Fluctuations in ambient humidity and temperature can affect the deposition kinetics, especially for solution-phase deposition and for SAMs with water-sensitive headgroups. Conduct experiments in a controlled environment, such as a glove box or a cleanroom with controlled humidity and temperature. Inconsistent Rinsing and Drying Steps The post-deposition rinsing step is crucial for removing physisorbed molecules that are not covalently bonded to the surface. An inconsistent rinsing procedure can leave behind a variable amount of this excess material, leading to inconsistent results. Similarly, the drying step should be performed consistently to avoid re-contamination or damage to the monolayer.
Frequently Asked Questions (FAQs)
Q1: What are the key deposition parameters to control for I-PFC12 SAMs?
A1: The critical parameters depend on the deposition method:
-
Vapor-Phase Deposition: The most important parameters are the substrate temperature and the deposition time . The vacuum pressure during deposition should also be controlled.[1]
-
Solution-Phase Deposition: Key parameters include the precursor concentration , the choice of solvent , the immersion time , and the solution temperature .
Q2: How can I characterize the quality of my I-PFC12 SAM?
A2: A combination of techniques is recommended for a thorough characterization:
-
Water Contact Angle (WCA) Goniometry: This is a simple and quick method to assess the hydrophobicity of the surface. A high water contact angle is indicative of a well-formed, dense perfluorinated monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface, confirming the presence of fluorine, carbon, and iodine, and can also give insights into the chemical bonding states.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, which should be consistent with the length of the I-PFC12 molecule for a well-ordered monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of the SAM at the nanoscale, identifying defects, aggregates, or incomplete coverage.
Q3: What is the expected thickness and water contact angle for a high-quality I-PFC12 SAM?
A3: The expected values can vary slightly depending on the substrate and deposition method. For vapor-phase deposition, the following values have been reported[1]:
-
On SiO₂ : A water contact angle of approximately 65° and a thickness of around 0.65 nm .
-
On TiO₂ : A water contact angle of approximately 94° and a thickness of about 0.69 nm .
Q4: Can I use solution-phase deposition for I-PFC12 SAMs?
Data Presentation
Table 1: Optimized Vapor-Phase Deposition Parameters for I-PFC12 SAMs[1]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Water Contact Angle (WCA) (°) | Resulting SAM Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2.0 | 0.69 |
Experimental Protocols
Protocol 1: Vapor-Phase Deposition of I-PFC12 SAMs
This protocol is based on the methodology described in the literature for depositing I-PFC12 SAMs on SiO₂ and TiO₂ substrates.[1]
-
Substrate Preparation:
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Clean the SiO₂ or TiO₂ substrates by sonicating in acetone and isopropanol for 10-15 minutes each.
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Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Immediately prior to deposition, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface.
-
-
Deposition:
-
Place the cleaned substrates and a container with the I-PFC12 precursor inside a vacuum oven.
-
Evacuate the oven to a pressure of 9-13 mbar.
-
Heat the oven to the desired deposition temperature (120 °C for SiO₂ or 100 °C for TiO₂).
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Maintain the temperature and pressure for 2 hours to allow for the formation of the SAM.
-
-
Post-Deposition:
-
Turn off the heating and allow the oven to cool down to room temperature under vacuum.
-
Vent the oven with an inert gas (e.g., nitrogen) before removing the coated substrates.
-
Store the SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
-
Mandatory Visualization
References
Preventing degradation of Perfluorododecyl iodide solutions and films.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Perfluorododecyl iodide (PFDI) solutions and films.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for both PFDI solutions and films is exposure to light, particularly ambient and UV light.[1][2] Samples, especially self-assembled monolayers (SAMs), stored in dark conditions show minimal to no degradation.[1][2]
Q2: How does this compound degrade?
A2: Degradation primarily occurs through a process called defluorination, where fluorine atoms are removed from the perfluoroalkyl chain.[1][2] In the case of PFDI films on certain substrates like titanium dioxide (TiO₂), this process can be accelerated by the photocatalytic nature of the substrate.[1][2] For solutions, exposure to UV light can lead to reductive defluorination.
Q3: Are PFDI solutions susceptible to degradation in the same way as films?
A3: While direct studies on PFDI solution degradation are limited, the general principles of photodegradation observed in films and other perfluoroalkyl compounds suggest that solutions are also susceptible to light-induced degradation. It is best practice to protect PFDI solutions from light to maintain their integrity.
Q4: What are the ideal storage conditions for this compound and its solutions?
A4: this compound powder and solutions should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] Crucially, they should be protected from light by using amber-colored vials or by storing them in the dark.[1][2] They should also be stored away from strong oxidizing agents.[4]
Q5: Can the choice of solvent affect the stability of my PFDI solution?
A5: Yes, the choice of solvent can be a factor. While specific studies on PFDI are not widely available, research on other per- and polyfluoroalkyl substances (PFAS) has shown that stability can be solvent-dependent. For instance, some PFCAs can form methyl esters in methanol. Therefore, it is crucial to use high-purity, appropriate solvents and to consider potential interactions.
Troubleshooting Guides
Issue 1: Degradation of this compound Films (SAMs)
Symptoms:
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Changes in surface properties (e.g., wettability, thickness).
-
Poor performance in subsequent experimental steps (e.g., in area-selective deposition).
-
Evidence of defluorination in surface analysis (e.g., XPS).
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Ambient Light | Store prepared films in a dark, light-excluding container immediately after preparation and between experimental steps.[1][2] |
| Photocatalytic Substrate | If using a photocatalytic substrate like TiO₂, be aware that it can accelerate degradation upon light exposure.[1][2] Minimize light exposure as much as possible. For applications not requiring photocatalysis, consider using a more inert substrate like silicon dioxide (SiO₂). |
| Extended Exposure to Air | While the primary degradation pathway is photodegradation, prolonged exposure to ambient air may also contribute to changes, potentially through diffusion or reaction of the iodide headgroup.[1] Handle and store films under an inert atmosphere (e.g., nitrogen or argon) if maximum stability is required. |
Issue 2: Suspected Degradation of this compound Solutions
Symptoms:
-
Discoloration of the solution (e.g., turning yellowish or brown, indicating the formation of iodine).
-
Inconsistent results in experiments where the solution is used.
-
Precipitate formation.
Possible Causes and Solutions:
| Cause | Solution |
| Light Exposure | Store the solution in an amber glass bottle or a container wrapped in aluminum foil to protect it from light. Prepare solutions in a dimly lit environment if possible. |
| Improper Storage Temperature | Store the solution in a cool, dry place as recommended by the safety data sheet.[3][4][5] Avoid temperature extremes. |
| Reaction with Container Material | Use high-quality, inert containers (e.g., glass or PTFE). For long-term storage of alkyl iodides, consider using stabilizing materials such as copper or silver within the storage container. |
| Presence of Impurities or Water | Use high-purity solvents for solution preparation. The presence of water in organic solvents has been shown to increase the stability of some PFAS, but this effect may be compound-specific. Ensure the solvent is appropriate for your application. |
| Reaction with Strong Oxidizing Agents | Ensure the storage area is free from strong oxidizing agents, as these are incompatible with this compound.[4] |
Data Presentation
Table 1: Fluorine Loss in this compound Self-Assembled Monolayers (SAMs) After One Month of Ambient Light Exposure
| Substrate | Initial Fluorine Atomic % | Fluorine Atomic % After 1 Month | % Fluorine Loss |
| Silicon Dioxide (SiO₂) ** | Not specified | Not specified | 6.2%[2] |
| Titanium Dioxide (TiO₂) ** | 17.6%[1] | 7.4%[1] | 10.2%[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) by Vapor Deposition
This protocol is based on the methodology for depositing I-PFC12 SAMs as described in the literature.[1]
Materials:
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This compound (I-PFC12)
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Substrates (e.g., SiO₂ or TiO₂)
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Vacuum deposition chamber
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Heating source
Procedure:
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Place the substrates in the vacuum deposition chamber.
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Introduce a controlled amount of I-PFC12 into a crucible within the chamber.
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Evacuate the chamber to a base pressure of 9–13 mbar.
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Heat the I-PFC12 source to the desired deposition temperature (e.g., 100°C for TiO₂ or 120°C for SiO₂).[4]
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Allow the vapor to deposit on the substrates for a specified duration (e.g., 2 hours).[4]
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After the deposition time, turn off the heating source and allow the chamber to cool to room temperature before venting.
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Remove the coated substrates and immediately store them in a dark, inert environment to prevent degradation.
Protocol 2: Assessing the Stability of PFDI SAMs
This protocol outlines the general steps to study the degradation of PFDI SAMs.
Materials:
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PFDI SAMs on desired substrates
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Light-controlled environment (e.g., ambient laboratory light)
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Dark storage container (for control samples)
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Prepare a set of PFDI SAM samples on the chosen substrates (e.g., SiO₂ and TiO₂).
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Analyze a baseline (time zero) sample for each substrate type using XPS to determine the initial atomic concentrations of fluorine, carbon, and other relevant elements.
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Place a subset of the samples in an area with controlled ambient light exposure.
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Place another subset of samples (controls) in a light-proof container.[1][2]
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At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), remove a sample from both the light-exposed and dark-stored groups.
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Analyze the samples using XPS to measure the change in atomic concentrations, particularly the decrease in fluorine content.
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Compare the results from the light-exposed samples to the dark-stored controls to quantify the extent of photodegradation.
Visualizations
Caption: Workflow for handling PFDI solutions and films to minimize degradation.
Caption: Different degradation mechanisms of PFDI SAMs on SiO₂ and TiO₂ substrates.
References
Common issues with Perfluorododecyl iodide self-assembled monolayer formation.
Welcome to the technical support center for Perfluorododecyl iodide (PFDI) self-assembled monolayers (SAMs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formation of PFDI SAMs and to provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Incomplete or Low-Density Monolayer Formation
Q1: My PFDI SAM shows poor surface coverage, evidenced by a low water contact angle and inconsistent film thickness. What are the likely causes and how can I improve it?
A1: Incomplete monolayer formation is a common issue that can stem from several factors, from substrate preparation to deposition conditions. Below is a breakdown of potential causes and their solutions.
Potential Causes & Solutions:
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Inadequate Substrate Preparation: The quality of the substrate surface is critical for the formation of a uniform SAM. Any organic or particulate contamination can block adsorption sites.
-
Solution: Implement a rigorous cleaning protocol for your substrate. For silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates, a common procedure involves sonication in a series of solvents such as acetone and isopropanol, followed by drying with a stream of dry nitrogen. For a more thorough cleaning, an oxygen plasma or a piranha solution wash (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used to remove organic residues and create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Sub-Optimal Deposition Parameters: The temperature and duration of the deposition process are crucial for achieving a complete monolayer, particularly in vapor deposition methods.
-
Solution (Vapor Deposition): For PFDI SAMs on SiO₂, an optimal deposition temperature is 120°C for 2 hours.[1] For TiO₂ substrates, the optimal conditions are a deposition temperature of 100°C for 2 hours.[1] Insufficient time or temperature may not provide enough energy for the molecules to adsorb and arrange on the surface.
-
-
Moisture Contamination: For solution-phase deposition, excess water in the solvent can lead to the aggregation of PFDI molecules in the solution, preventing them from forming a monolayer on the substrate surface.
-
Solution (Solution-Phase Deposition): Use anhydrous solvents and perform the deposition in a low-humidity environment, such as a glovebox. Ensure that the substrate is completely dry before immersion in the PFDI solution.
-
-
Incorrect Solution Concentration: The concentration of the PFDI solution can affect the quality of the resulting SAM.
-
Solution (Solution-Phase Deposition): While specific concentrations for PFDI are not widely reported, a typical starting point for SAM formation from solution is a concentration in the range of 1-10 mM. It is advisable to perform a concentration series to determine the optimal concentration for your specific substrate and solvent system.
-
Issue 2: Aggregates or Particles on the Surface
Q2: After forming the PFDI SAM, I observe aggregates or particles on the surface under a microscope. What is the source of these and how can I prevent them?
A2: The presence of aggregates or particles on the surface is usually due to the polymerization of the precursor in solution or the deposition of already-formed aggregates onto the surface.
Potential Causes & Solutions:
-
Precursor Aggregation in Solution: As mentioned previously, moisture in the solvent can cause PFDI molecules to hydrolyze and aggregate.
-
Solution: Use anhydrous solvents and a controlled, low-humidity environment. Prepare the PFDI solution immediately before use to minimize its exposure to ambient moisture.
-
-
Inadequate Rinsing: After the deposition step, loosely bound molecules (physisorbed) and aggregates need to be removed to leave only the chemisorbed monolayer.
-
Solution: After removing the substrate from the PFDI solution, rinse it thoroughly with a fresh, anhydrous solvent (the same solvent used for the deposition is often a good choice). Sonication in the rinsing solvent for a short period can be effective in removing stubborn aggregates.
-
Issue 3: Poor Monolayer Stability and Degradation
Q3: My PFDI SAM appears to degrade over time, as indicated by a decrease in the water contact angle. What causes this instability and how can I improve it?
A3: The stability of PFDI SAMs can be compromised by exposure to ambient light, particularly on certain substrates.
Potential Causes & Solutions:
-
Light-Induced Degradation: PFDI SAMs have been shown to degrade upon exposure to ambient light, with a more pronounced degradation observed on photocatalytic substrates like TiO₂.[1] This degradation involves the loss of fluorine from the monolayer.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle and thickness for a high-quality PFDI SAM?
A1: The water contact angle (WCA) and thickness are key indicators of a successful PFDI SAM formation. The following table summarizes the expected values for optimized conditions on SiO₂ and TiO₂ substrates.
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) (°) | Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2.0 | 0.69 |
| Data from[1] |
Q2: What is the primary bonding mechanism of this compound to oxide surfaces?
A2: The proposed mechanism for the initial adsorption of PFDI onto oxide surfaces like SiO₂ is through halogen bonding between the iodine headgroup of the PFDI molecule and the oxygen atoms on the substrate surface. The long-term stability of the monolayer is then supported by dispersion forces between the fluorocarbon chains.[1]
Q3: Can I form PFDI SAMs from a solution phase?
A3: While the most detailed protocols available are for vapor-phase deposition, it is possible to form PFDI SAMs from a solution phase. Key considerations for solution-phase deposition include the use of an anhydrous solvent, controlling the concentration of the PFDI solution, and optimizing the immersion time. A post-deposition rinsing step is crucial to remove non-covalently bound molecules.
Q4: How does the choice of substrate affect PFDI SAM formation?
A4: The substrate plays a significant role in the quality and stability of the PFDI SAM. For instance, TiO₂ is a photocatalytic material, which can accelerate the degradation of the SAM upon exposure to light.[1] The surface chemistry and cleanliness of the substrate are paramount for achieving a well-ordered monolayer.
Experimental Protocols
Vapor-Phase Deposition of PFDI SAMs
This protocol is based on the optimized conditions reported for SiO₂ and TiO₂ substrates.[1]
-
Substrate Preparation:
-
Clean the SiO₂ or TiO₂ substrate by sonicating in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes.
-
Dry the substrate with a stream of dry nitrogen gas.
-
For enhanced cleaning, treat the substrate with oxygen plasma for 5 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
-
Deposition:
-
Place the cleaned substrate and a crucible containing this compound in a vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Heat the crucible containing the PFDI to a temperature that allows for sublimation.
-
Heat the substrate to the desired deposition temperature (120°C for SiO₂, 100°C for TiO₂).
-
Allow the deposition to proceed for 2 hours.
-
-
Post-Deposition:
-
Turn off the heating for both the crucible and the substrate and allow them to cool to room temperature under vacuum.
-
Vent the chamber with dry nitrogen gas and remove the coated substrate.
-
Store the sample in a dark, desiccated environment.
-
Characterization Methods
-
Water Contact Angle (WCA) Measurement: WCA is a simple and effective method to assess the hydrophobicity of the surface and, by extension, the quality of the SAM. A significant increase in WCA compared to the bare substrate indicates successful SAM formation.
-
Spectroscopic Ellipsometry: This technique is used to measure the thickness of the SAM with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of fluorine and carbon from the PFDI molecule.
Visualizations
Below are diagrams illustrating key workflows and concepts related to PFDI SAM formation.
References
Improving the stability of Perfluorododecyl iodide coatings on different substrates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorododecyl iodide (I-PFC12) coatings. The information is designed to address common issues encountered during experimental work and improve the stability and quality of your coatings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal deposition parameters for creating a stable this compound self-assembled monolayer (SAM)?
A1: The optimal conditions for vapor deposition of I-PFC12 SAMs depend on the substrate. For silicon dioxide (SiO₂), a deposition temperature of 120°C for two hours is recommended.[1] For titanium dioxide (TiO₂), the optimal temperature is 100°C for two hours.[1] These conditions have been shown to yield good quality films.[1]
Q2: How stable are this compound coatings under ambient conditions?
A2: this compound SAMs can degrade when exposed to ambient light.[1][2] The stability is substrate-dependent. On TiO₂, a fluorine loss of 10.2% has been observed after one month of ambient light exposure, compared to a 6.2% loss on SiO₂.[1][2] This is attributed to the photocatalytic nature of TiO₂.[1][2] To maximize stability, it is crucial to store coated substrates in the dark, where little to no degradation is observed for up to three months.[1][2] On silicon wafers, these SAMs have been found to be stable for over eight weeks.[3]
Q3: What is the expected thickness and water contact angle of a well-formed this compound SAM?
A3: On SiO₂, an optimized I-PFC12 SAM typically has a thickness of approximately 0.65 nm and a static water contact angle (WCA) of around 64.9°.[1] On TiO₂, the thickness is about 0.69 nm with a WCA of approximately 93.9°.[1] On silicon nitride, a reproducible thickness of 1.2 nm has been reported.[3]
Q4: How does the this compound molecule bind to different substrates?
A4: The primary adhesion mechanism for this compound on oxide surfaces like native silica is believed to be halogen bonding between the iodine atom of the I-PFC12 molecule and surface oxygen atoms.[1] For silicon nitride, density functional theory suggests the formation of a non-covalent halogen bond where electron transfer occurs from the nitrogen surface atom to the iodine atom, resulting in a strong binding energy.[4]
Q5: What types of adhesion promoters can be used to improve the stability of this compound coatings?
A5: While specific commercial adhesion promoters for this compound are not extensively documented, organofunctional silanes are commonly used to enhance the adhesion of fluorinated coatings to various substrates.[5] These molecules act as a bridge between the substrate and the coating.[5] For silica-based substrates, aminosilanes can be effective. The choice of silane should be matched with the substrate and the coating's reactive groups. It is advisable to consult with manufacturers of adhesion promoters for specific product recommendations.
Troubleshooting Guides
This section addresses specific issues that may arise during the deposition and handling of this compound coatings.
Issue 1: Poor Coating Uniformity or Patchy Coverage
| Possible Cause | Recommended Solution |
| Improper Substrate Cleaning | Thoroughly clean the substrate to remove organic and particulate contamination. Use appropriate solvents and consider plasma or UV-ozone treatment for hydroxyl-terminated surfaces.[1] |
| Sub-optimal Deposition Temperature | Ensure the deposition temperature is optimized for your specific substrate. Refer to the recommended temperatures in the FAQs or conduct a temperature screening experiment. |
| Insufficient Deposition Time | A deposition time of at least two hours is generally recommended for vapor deposition to ensure complete monolayer formation.[1] |
| Uneven Temperature Distribution in Deposition Chamber | Calibrate and verify the temperature uniformity of your deposition chamber to ensure consistent coating across the entire substrate. |
Issue 2: Low Water Contact Angle (Poor Hydrophobicity)
| Possible Cause | Recommended Solution |
| Incomplete Monolayer Formation | Increase the deposition time or optimize the deposition temperature to ensure a densely packed monolayer. |
| Coating Degradation | Minimize exposure of the coated substrate to ambient light.[1][2] Store samples in a dark, dry environment. |
| Surface Contamination Post-Deposition | Handle coated substrates in a clean environment using clean tools to avoid adsorption of contaminants. |
| Incorrect Measurement Technique | Ensure the water droplet is gently deposited on the surface and that the measurement is taken promptly. Use high-purity water for your measurements. |
Issue 3: Coating Delamination or Poor Adhesion
| Possible Cause | Recommended Solution |
| Inadequate Surface Preparation | The substrate surface must be reactive to the iodine head group. For oxide surfaces, ensure the presence of hydroxyl groups. Consider surface activation techniques like plasma treatment. |
| Contaminated Substrate Surface | Residual contaminants can interfere with the halogen bonding mechanism. Implement a rigorous cleaning protocol before deposition. |
| Use of an Incompatible Substrate | This compound relies on specific interactions with the substrate. For substrates with low affinity, consider applying an adhesion promoter or a suitable tie-layer (e.g., a thin layer of SiO₂). |
| Mechanical Stress | Avoid subjecting the coated surface to harsh mechanical abrasion. |
Quantitative Data Summary
Table 1: Optimal Deposition Parameters and Resulting Film Properties for this compound SAMs
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Film Thickness (nm) | Water Contact Angle (°) |
| SiO₂ | 120[1] | 2[1] | 0.65[1] | 64.9[1] |
| TiO₂ | 100[1] | 2[1] | 0.69[1] | 93.9[1] |
| Silicon Nitride | Not Specified | Not Specified | 1.2[3] | Not Specified |
Table 2: Stability of this compound SAMs under Ambient Light Exposure for One Month
| Substrate | Fluorine Loss (%) |
| SiO₂ | 6.2[1][2] |
| TiO₂ | 10.2[1][2] |
Experimental Protocols
Substrate Preparation
A pristine surface is critical for the formation of a high-quality SAM.
-
For Silicon-based Substrates (SiO₂, Silicon Nitride):
-
Sonciate the substrates in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To generate a hydroxyl-terminated surface, treat the substrates with UV-ozone for 20 minutes immediately before deposition. This step is crucial for promoting adhesion.[1]
-
-
For Gold Substrates:
-
Clean the gold-coated substrates by immersion in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION is required when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of dry nitrogen immediately before use.
-
Vapor Deposition of this compound
-
Place the cleaned substrates in a suitable vacuum deposition chamber.
-
Place a crucible containing this compound (typically 100 mg) inside the chamber.
-
Evacuate the chamber to a base pressure of approximately 1 x 10⁻⁶ mbar.
-
Heat the crucible to the desired deposition temperature (e.g., 100-120°C) to allow the I-PFC12 to sublimate.
-
Maintain the substrate at the optimized deposition temperature for the specified duration (typically 2 hours).[1]
-
After the deposition period, allow the chamber to cool to room temperature before venting with dry nitrogen.
Characterization of the Coating
-
Water Contact Angle (WCA) Goniometry:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 2 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the substrate to ensure uniformity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Acquire high-resolution spectra of the C 1s, F 1s, O 1s, I 3d, and the primary substrate elements (e.g., Si 2p, Ti 2p).
-
Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations. This can be used to assess coating quality and degradation.[1][2]
-
Visualizations
References
Troubleshooting poor adhesion of Perfluorododecyl iodide layers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorododecyl iodide (I-PFC12) layers, particularly focusing on issues related to poor adhesion of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (I-PFC12) layer has poor adhesion and/or a low water contact angle. What are the common causes?
A1: Poor adhesion of I-PFC12 layers, often indicated by a low water contact angle (WCA), can stem from several factors. The most common issues are related to substrate contamination, improper deposition parameters, and environmental factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor I-PFC12 layer adhesion.
Q2: What are the expected characteristics of a high-quality I-PFC12 monolayer?
A2: A well-formed I-PFC12 self-assembled monolayer (SAM) should exhibit specific properties that can be verified through characterization techniques. Key indicators include a high water contact angle, demonstrating the hydrophobicity of the fluorinated surface, and a uniform thickness corresponding to a single layer of molecules.
| Parameter | Substrate | Expected Value | Notes |
| Water Contact Angle (WCA) | SiO₂ | ~65° | Indicates a successfully formed hydrophobic monolayer.[1] |
| TiO₂ | ~94° | Higher hydrophobicity is observed on TiO₂.[1] | |
| Layer Thickness | SiO₂ | ~0.65 nm | Measured by spectroscopic ellipsometry.[1] |
| TiO₂ | ~0.69 nm | Consistent with a monolayer of I-PFC12 molecules.[1] |
Q3: The water contact angle is lower than expected. What does this indicate and how can I fix it?
A3: A low WCA is a primary indicator of a faulty monolayer. It can suggest incomplete monolayer formation, contamination, or improper molecular assembly.
-
Incomplete Coverage: The hydrophilic substrate is partially exposed, lowering the overall contact angle. This can be caused by insufficient deposition time or precursor concentration.
-
Contamination: The substrate may have been contaminated with organic residues or moisture prior to deposition. Ensure rigorous adherence to the substrate cleaning protocol.
-
Environmental Moisture: For solution-phase deposition, anhydrous solvents are critical. For vapor-phase deposition, ensure the chamber is free from excessive moisture.
Solution: Re-prepare the sample, paying close attention to the substrate cleaning protocol (Protocol I) and ensuring optimal deposition conditions (Table 1, Protocol II or III).
Q4: I am using a solution-based deposition method. What are the critical parameters?
A4: While vapor deposition is well-documented, solution-phase deposition can also be effective. Critical parameters include solvent choice, concentration, immersion time, and rinsing.
-
Solvent: this compound has limited solubility. It is slightly soluble in chloroform and methanol. Anhydrous solvents are crucial to prevent unwanted side reactions and ensure a clean substrate for assembly.
-
Concentration: Typical SAM-forming solutions are in the millimolar (mM) range. A starting point of 1-10 mM is recommended.
-
Immersion Time: Self-assembly can be rapid, but longer immersion times (e.g., 12-24 hours) often lead to more ordered and densely packed monolayers.
-
Rinsing: After deposition, it is essential to rinse the substrate with fresh, pure solvent to remove any non-chemisorbed (physisorbed) molecules.
Q5: My XPS analysis does not show an iodine peak after deposition. Does this mean the layer did not form?
A5: Not necessarily. Several studies have reported the absence of the iodine signal in XPS spectra of I-PFC12 SAMs on SiO₂ and TiO₂ substrates, even when other evidence (like WCA and thickness measurements) confirms the presence of the monolayer.[1] This suggests that the iodine headgroup may be lost or undetectable after assembly. The adhesion is believed to be primarily driven by a halogen bond between the iodine atom and surface oxygen groups, a non-covalent interaction.[1] The perfluoroalkyl chain may remain adsorbed on the surface through weaker van der Waals forces even if the iodine is not detected.
Q6: Can ambient light affect my I-PFC12 layer?
A6: Yes, I-PFC12 monolayers can degrade upon exposure to ambient light. This degradation is more pronounced on photocatalytic substrates like TiO₂.[1][2] It is recommended to prepare and store samples in the dark to ensure their stability over time.[1][2]
Experimental Protocols
Protocol I: Substrate Preparation (SiO₂/Glass)
A pristine, hydrophilic substrate surface is critical for the successful formation of a high-quality I-PFC12 SAM.
-
Initial Cleaning: Sonicate the silicon or glass substrates in a detergent solution (e.g., 2% Hellmanex) for 15 minutes, followed by thorough rinsing with deionized (DI) water.
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Solvent Degreasing: Sonicate the substrates sequentially in acetone and then absolute ethanol, each for 15 minutes, to remove organic residues. Rinse thoroughly with DI water after each sonication step.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): Treat the cleaned, dry substrates with a UV-ozone cleaner for 15 minutes.[1][2] This removes final traces of organic contaminants and generates hydroxyl (-OH) groups on the surface, which are the binding sites for the I-PFC12 molecules. The substrate should be hydrophilic at this stage (WCA < 10°).[1]
-
Immediate Use: Use the activated substrates immediately for I-PFC12 deposition to prevent re-contamination from the atmosphere.
Protocol II: Vapor-Phase Deposition of I-PFC12
This method is based on the optimized conditions reported for SiO₂ and TiO₂ substrates.[1]
-
Preparation: Place the freshly activated substrates (from Protocol I) inside a vacuum oven. Place an open vial containing ~100 mg of this compound in the oven, ensuring it does not touch the substrates.
-
Deposition: Evacuate the oven to a pressure of 9-13 mbar. Heat the oven to the desired deposition temperature.
-
Cooling: After the deposition time has elapsed, turn off the heating and allow the oven to cool to room temperature before venting and removing the coated substrates.
-
Characterization: The substrates are now ready for characterization (e.g., WCA, ellipsometry).
Protocol III: Solution-Phase Deposition of I-PFC12 (General Guidance)
This protocol is a general starting point, as specific optimized conditions for solution deposition of I-PFC12 are not widely published.
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable anhydrous solvent (e.g., chloroform or a fluorinated solvent). Handle the materials in a fume hood or glove box to minimize moisture and oxygen exposure.
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Immersion: Place the freshly activated substrates (from Protocol I) in the I-PFC12 solution in a sealed container. If possible, purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
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Self-Assembly: Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh, pure anhydrous solvent to remove any physisorbed molecules.
-
Drying: Dry the coated substrates with a gentle stream of high-purity nitrogen.
-
Characterization: The substrates are now ready for characterization.
Data Summary
Table 1: Optimized Vapor Deposition Parameters for I-PFC12 SAMs [1]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Resulting WCA (°) | Resulting Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2.0 | 0.69 |
Visualizations
Adhesion Mechanism of I-PFC12 on an Oxide Surface
Caption: Proposed halogen bonding interaction for I-PFC12 adhesion.
Common Failure Modes in SAM Formation
Caption: Conceptual depiction of an ideal vs. defective SAM.
References
Technical Support Center: Perfluorododecyl Iodide Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Perfluorododecyl Iodide (PFDI) Self-Assembled Monolayers (SAMs), with a specific focus on the effects of ambient light.
Frequently Asked Questions (FAQs)
Q1: My PFDI SAMs are showing signs of degradation. What could be the primary cause?
A1: The primary cause of degradation for PFDI SAMs is exposure to ambient light. Studies have shown that these SAMs are stable for extended periods (up to three months) when stored in dark conditions.[1][2][3] The degradation process is often characterized by defluorination (loss of fluorine).[1][2][3]
Q2: How does the substrate affect the stability of PFDI SAMs under ambient light?
A2: The substrate plays a critical role in the stability of PFDI SAMs. For instance, on a photocatalytic substrate like Titanium Dioxide (TiO₂), the degradation is significantly more pronounced compared to a substrate like Silicon Dioxide (SiO₂).[1][2][3] After one month of exposure to ambient light, a fluorine loss of 10.2% was observed on TiO₂ versus 6.2% on SiO₂.[1][2]
Q3: Are there specific handling and storage procedures to maximize the stability of my PFDI SAMs?
A3: Yes, proper handling and storage are crucial. To minimize degradation, PFDI SAMs should be stored in a dark environment, such as a light-proof container or a desiccator shielded from light.[1][2][3] It is also recommended to minimize exposure to air and humidity; storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: I am not detecting an iodine signal in my XPS analysis of the PFDI SAM. Is this normal?
A4: The absence of an iodine signal in XPS spectra for PFDI SAMs on substrates like SiO₂ and TiO₂ has been reported.[1][3] This suggests that the degradation observed under ambient light is not primarily due to the iodine headgroup's properties.[1][3]
Q5: Can I reuse my substrates after a PFDI SAM experiment?
A5: While substrates can be reused, the cleaning procedure is critical and can affect subsequent SAM formation. Aggressive cleaning methods, such as using a piranha solution, can alter the substrate's surface properties, for example, by increasing the thickness of the silicon oxide layer and surface roughness.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with PFDI SAMs.
| Problem | Potential Cause | Suggested Solution / Troubleshooting Step |
| Inconsistent or patchy SAM formation | Substrate Contamination: Organic residues or particulates on the substrate surface can inhibit uniform monolayer formation. | Implement a rigorous and consistent substrate cleaning protocol (see Experimental Protocols). Verify cleanliness with contact angle measurements before deposition. |
| Impure PFDI Source: Contaminants in the this compound can interfere with the self-assembly process. | Use high-purity PFDI. If possible, purify the material before use. | |
| Sub-optimal Deposition Parameters: Incorrect temperature or deposition time can lead to incomplete or poorly ordered monolayers. | Optimize deposition temperature and time for your specific substrate. Refer to the Deposition Protocol for starting parameters. | |
| Rapid degradation of the SAM | Ambient Light Exposure: The primary cause of PFDI SAM degradation is exposure to light. | Handle and store samples in the dark whenever possible. Use light-blocking containers for storage and transport. |
| Photocatalytic Substrate: If using a substrate like TiO₂, be aware of its photocatalytic nature which accelerates degradation under light.[1][2][3] | For applications where stability is paramount, consider using a non-photocatalytic substrate like SiO₂. If TiO₂ is required, stringent light exclusion is necessary. | |
| Non-reproducible experimental results | Environmental Fluctuations: Changes in laboratory temperature and humidity can affect the kinetics of SAM formation. | Monitor and control the experimental environment. Perform experiments in a controlled atmosphere (e.g., a glovebox) if high reproducibility is required. |
| Inconsistent Storage: Variations in storage conditions (light exposure, time) between samples will lead to different degrees of degradation. | Adhere to a strict, standardized storage protocol for all samples. |
Data Presentation
Table 1: Effect of Ambient Light on Atomic Concentration of PFDI SAMs on TiO₂ Over One Month
| Element | Initial Atomic Concentration (%) | Atomic Concentration after 1 Month (%) | Change (%) |
| Fluorine (F 1s) | 17.6 | 7.4 | -10.2[1][3] |
| Carbon (C 1s) | 11.56 | 14.4 | +2.84[1][3] |
| Oxygen (O 1s) | - | - | +5.0[1][3] |
Table 2: Comparison of Fluorine Loss on Different Substrates
| Substrate | Duration of Ambient Light Exposure | Fluorine Loss (%) |
| TiO₂ | 1 Month | 10.2[1][2] |
| SiO₂ | 1 Month | 6.2[1][2] |
Table 3: Optimized Vapor Deposition Conditions for PFDI SAMs
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Water Contact Angle (WCA) | Resulting Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9° ± 0.3°[1] | 0.65[1] |
| TiO₂ | 100 | 2 | 93.9° ± 2°[1] | 0.69[1] |
Experimental Protocols
Protocol 1: Vapor Deposition of PFDI SAMs
-
Substrate Preparation:
-
Clean substrates (e.g., SiO₂ or TiO₂) using a standard cleaning procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
For hydroxyl-terminated surfaces, an oxygen plasma or piranha solution treatment can be used, followed by thorough rinsing and drying. Caution: Piranha solution is extremely corrosive.
-
-
SAM Deposition:
-
Place the cleaned substrates and a container with the this compound source material in a vacuum chamber.
-
Evacuate the chamber to a base pressure of 9–13 mbar.
-
Heat the substrate to the optimized deposition temperature (e.g., 120 °C for SiO₂ or 100 °C for TiO₂).[1]
-
Maintain the deposition for the optimized time (e.g., 2 hours).[1]
-
After deposition, allow the chamber to cool to room temperature before venting.
-
-
Post-Deposition Handling:
-
Remove the coated substrates and immediately store them in a dark, dry environment (e.g., a nitrogen-purged desiccator).
-
Protocol 2: Stability Testing of PFDI SAMs under Ambient Light
-
Sample Preparation:
-
Prepare a set of PFDI SAM-coated substrates using Protocol 1.
-
Characterize the initial state of a control sample from the batch using XPS, WCA, and spectroscopic ellipsometry.
-
-
Exposure Conditions:
-
Place the experimental samples in a location with consistent ambient laboratory light conditions.
-
Concurrently, store a set of control samples in complete darkness.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove a sample from both the light-exposed and dark-stored groups.
-
Characterize the samples using XPS to determine changes in elemental composition (specifically fluorine, carbon, and oxygen content).
-
Measure the WCA to assess changes in surface hydrophobicity.
-
-
Data Analysis:
-
Compare the data from the light-exposed samples to the dark-stored controls to isolate the effect of ambient light on SAM degradation.
-
Visualizations
Caption: Experimental workflow for assessing PFDI SAM stability.
Caption: Proposed degradation mechanisms on different substrates.
References
How to remove Perfluorododecyl iodide residues from lab equipment.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of Perfluorododecyl iodide residues from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the cleaning process for equipment contaminated with this compound?
A1: Before initiating any cleaning procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1][2][3] Ensure you work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors or dust.[1][2][4]
Q2: What type of cleaning agents are effective for removing this compound residues?
A2: Due to its chemical nature as a perfluorinated compound, specialized cleaning procedures are recommended. While specific data for this compound is limited, information on other per- and polyfluoroalkyl substances (PFAS) suggests that high-emulsifying, anionic surfactant-containing detergents are effective.[5] Additionally, its slight solubility in certain organic solvents can be utilized.
Q3: Are there any specific solvents that can be used to dissolve this compound residues?
A3: Yes, this compound is slightly soluble in chloroform and methanol.[6] These solvents can be used as a pre-rinse to dissolve and remove the bulk of the residue before washing with a detergent solution. Always handle these solvents with appropriate safety precautions in a well-ventilated area.
Q4: Can I use standard laboratory detergents to clean glassware contaminated with this compound?
A4: Standard detergents may not be sufficient for complete removal of perfluorinated compound residues. It is recommended to use a high-emulsifying, anionic surfactant-containing cleaner.[5] These types of detergents are more effective at creating mixed micelles that can encapsulate and remove persistent residues like this compound.[5]
Q5: What is the recommended cleaning procedure for heavily contaminated equipment?
A5: For heavily contaminated equipment, a multi-step approach is recommended. This involves a solvent pre-rinse, followed by washing with a specialized detergent, and thorough rinsing with high-purity water. For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible residue remains after cleaning. | Insufficient soaking time or inadequate detergent concentration. | Increase the soaking time in the detergent solution to at least 30 minutes. Ensure the detergent concentration is at the recommended level (e.g., 1-2%).[5] Consider a second wash cycle. |
| Analytical instruments show background contamination. | Incomplete rinsing of cleaning agents or residual this compound. | Rinse equipment thoroughly with hot tap water followed by multiple rinses with PFAS-free or distilled water.[5][7] Ensure all cleaning agents are completely removed. |
| Cloudy appearance on glassware after drying. | Redeposition of residues during rinsing. | Use hot water for both washing and initial rinsing to prevent breaking the emulsion formed by the detergent, which can lead to redeposition of contaminants.[5] |
| Persistent contamination on stainless steel equipment. | Strong adhesion of this compound to the metal surface. | Consider a heated cleaning solution. Studies on other PFAS have shown that heated cleaning agents can be significantly more effective at removing residues from stainless steel.[8][9] A solution of 20% butyl carbitol in water heated to 70°C has been shown to be effective for other PFAS.[8][9] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. This information is critical for selecting an appropriate solvent for the initial pre-rinse step of the cleaning protocol.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Water | No Data Available | [1] |
Experimental Protocols
Protocol 1: Standard Cleaning Procedure for Glassware
This protocol is designed for routine cleaning of glassware with minor this compound contamination.
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Pre-rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is slightly soluble, such as methanol or chloroform.[6] Collect the solvent rinsate for proper waste disposal.
-
Detergent Wash: Prepare a 1-2% solution of a high-emulsifying, anionic surfactant-containing detergent (e.g., Alconox®, Liquinox®) in hot water.[5] Submerge the glassware in the solution and scrub all surfaces thoroughly with a brush. Allow the glassware to soak for at least 30 minutes.
-
Hot Water Rinse: Rinse the glassware thoroughly with hot tap water to remove the detergent and emulsified residues.[5]
-
Final Rinse: Rinse the glassware multiple times with PFAS-free or distilled water to remove any remaining traces of detergent or contaminants.[7]
-
Drying: Allow the glassware to air dry completely on a clean rack.
Protocol 2: Intensive Cleaning for Heavily Contaminated Equipment (Glassware and Stainless Steel)
This protocol is recommended for equipment with significant or stubborn this compound residues.
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Disassembly: If applicable, disassemble the equipment to ensure all parts are accessible for cleaning.
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Solvent Pre-rinse: In a fume hood, rinse the equipment surfaces thoroughly with chloroform or methanol to dissolve and remove the bulk of the residue.[6] Collect the solvent for appropriate waste disposal.
-
Heated Detergent Soak (for Stainless Steel): For stainless steel equipment, prepare a 20% aqueous solution of butyl carbitol and heat it to 70°C.[8][9] Soak the equipment in this solution for at least one hour. Caution: Handle hot solutions with care.
-
Detergent Wash (for Glassware): For glassware, prepare a 1-2% solution of a high-emulsifying, anionic surfactant-containing detergent in hot water.[5] Submerge and soak the glassware for at least one hour, scrubbing periodically.
-
Hot Water Rinse: Thoroughly rinse the equipment with hot tap water.[5]
-
Final Rinse: Rinse the equipment at least three to five times with PFAS-free or distilled water.[7]
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Visual Workflow for Standard Cleaning
Caption: Standard workflow for cleaning this compound residues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. technotes.alconox.com [technotes.alconox.com]
- 6. This compound CAS#: 307-60-8 [m.chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling the thickness and uniformity of Perfluorododecyl iodide films.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorododecyl iodide (PFDI) films. Our aim is to help you control film thickness and uniformity, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the deposition of PFDI films by spin coating and vapor deposition.
Spin Coating Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Film is too thick | Solution concentration is too high. | Decrease the concentration of the PFDI solution. |
| Spin speed is too low. | Increase the spin speed.[1] | |
| Low substrate temperature. | Increase the substrate temperature to improve fluid flow.[2] | |
| Film is too thin | Solution concentration is too low. | Increase the concentration of the PFDI solution. |
| Spin speed is too high. | Decrease the spin speed.[2] | |
| Excessive spin time. | Reduce the duration of the high-speed spin step. | |
| Non-uniform film / Streaks (Striations) | Inhomogeneous solution. | Ensure the PFDI is fully dissolved and the solution is well-mixed before deposition. |
| Contaminated substrate or solution. | Clean the substrate thoroughly before use and filter the PFDI solution.[3][4][5] | |
| Inconsistent spin speed. | Verify the spin coater is functioning correctly and the speed is stable. | |
| Rapid solvent evaporation. | Use a solvent with a lower vapor pressure or control the humidity in the processing environment.[3][5] | |
| "Comet" defects (Streaks originating from a point) | Particulate contamination on the substrate. | Use a cleaner processing environment and ensure thorough substrate cleaning.[3][4][5] |
| Undissolved particles in the solution. | Filter the PFDI solution immediately before application.[6] | |
| Pinholes in the film | Particulate contamination. | Clean the substrate and filter the solution to remove any dust or particles.[4][6] |
| Poor wetting of the substrate. | Pre-treat the substrate to ensure the PFDI solution spreads evenly. | |
| Thick edges ("Edge bead") | Surface tension effects at the substrate edge. | Optimize the spin speed and acceleration profile. A final high-speed spin step can help remove the edge bead.[3][5] |
| Using square or rectangular substrates. | Airflow over corners can cause variations. Optimize spin parameters to minimize this effect.[3] |
Vapor Deposition Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Film is too thin or absent | Insufficient deposition time or temperature. | Increase the deposition time and/or temperature to promote molecule adsorption.[7] |
| Low precursor amount. | Ensure an adequate amount of PFDI is used for the deposition. | |
| Non-uniform film thickness | Uneven temperature distribution across the substrate. | Ensure the heating element provides uniform temperature across the entire substrate. |
| Inconsistent precursor vaporization rate. | Control the temperature of the PFDI source for a steady vaporization rate. | |
| Gas flow dynamics in the chamber. | Optimize the flow of any carrier gas to ensure uniform delivery of the precursor to the substrate. | |
| Poor film quality or adhesion | Sub-optimal deposition temperature. | Optimize the deposition temperature for the specific substrate. For SiO2, 120 °C is optimal, while for TiO2, 100 °C provides the best quality.[7] |
| Contaminated substrate. | Thoroughly clean the substrate prior to deposition to remove any organic or particulate contaminants. | |
| Film degradation | Exposure to ambient light. | Store and handle the deposited films in a dark environment to prevent defluorination, especially on photocatalytic substrates like TiO2.[7][8] |
Frequently Asked Questions (FAQs)
Q1: How does spin speed affect the thickness of my PFDI film?
A1: Generally, increasing the spin speed results in a thinner film because the increased centrifugal force causes more of the solution to be thrown off the substrate.[1]
Q2: What is the effect of solution concentration on film thickness?
A2: Higher solution concentrations lead to thicker films as more PFDI is deposited on the substrate for a given amount of solvent.
Q3: My PFDI film appears hazy. What could be the cause?
A3: Haziness can be due to several factors, including moisture contamination in your solvent or environment, incomplete dissolution of the PFDI, or scattering from surface roughness. Ensure you are using anhydrous solvents and a controlled, dry atmosphere.
Q4: How can I improve the uniformity of my vapor-deposited PFDI film?
A4: To improve uniformity, ensure a consistent and stable temperature across your substrate during deposition. Also, optimizing the precursor temperature for a steady evaporation rate and managing the gas flow within the chamber can significantly enhance uniformity.
Q5: Is PFDI film stable?
A5: PFDI films can degrade upon exposure to ambient light, leading to a loss of fluorine.[7][8] This degradation is more pronounced on photocatalytic substrates like TiO2.[7][8] For long-term stability, it is recommended to store the films in a dark environment.[8]
Quantitative Data
Vapor Deposition Parameters for Optimal PFDI Film Quality
The following table summarizes the optimized vapor deposition parameters for achieving the best quality PFDI self-assembled monolayers (SAMs) on Silicon Dioxide (SiO₂) and Titanium Dioxide (TiO₂) substrates.
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Film Thickness (nm) |
| SiO₂ | 120 | 2 | 0.65 |
| TiO₂ | 100 | 2 | 0.69 |
Data sourced from a study on the degradation of Perfluorododecyl-Iodide self-assembled monolayers.[7]
Experimental Protocols
Protocol 1: Spin Coating Deposition of a PFDI Film
-
Substrate Preparation:
-
Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface for better wetting.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a fluorinated solvent or a high-boiling point organic solvent).
-
Ensure the PFDI is completely dissolved. Gentle heating or sonication may be required.
-
Filter the solution through a 0.2 µm syringe filter before use to remove any particulate matter.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the PFDI solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is used:
-
Step 1 (Spread): A low spin speed (e.g., 500 rpm) for a few seconds to allow the solution to spread across the substrate.
-
Step 2 (Thinning): A high spin speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired thickness.
-
-
The spin coater is then stopped.
-
-
Annealing/Drying:
-
Carefully remove the substrate from the spin coater.
-
Anneal the film on a hotplate at a temperature below the boiling point of the solvent to remove any residual solvent and improve film quality.
-
Protocol 2: Vapor Deposition of a PFDI Film
-
Substrate Preparation:
-
Clean the substrate as described in the spin coating protocol (Protocol 1, Step 1).
-
Place the cleaned substrate in the deposition chamber.
-
-
Deposition Process:
-
Place a crucible containing a measured amount of solid this compound into the heating element within the chamber.
-
Evacuate the chamber to the desired base pressure.
-
Heat the substrate to the target deposition temperature (e.g., 120 °C for SiO₂ or 100 °C for TiO₂).[7]
-
Heat the crucible with PFDI to induce sublimation.
-
Maintain the substrate temperature and precursor vaporization for the desired deposition time (e.g., 2 hours).[7]
-
-
Cooling and Film Retrieval:
-
After the deposition time has elapsed, turn off the heating for both the substrate and the precursor.
-
Allow the chamber to cool down to room temperature under vacuum.
-
Vent the chamber and carefully remove the substrate with the deposited PFDI film.
-
Visualizations
Caption: Experimental workflow for spin coating of PFDI films.
References
- 1. researchgate.net [researchgate.net]
- 2. ncesr.unl.edu [ncesr.unl.edu]
- 3. lampz.tugraz.at [lampz.tugraz.at]
- 4. coatingsystems.com [coatingsystems.com]
- 5. coatingsystems.com [coatingsystems.com]
- 6. What are the common problems of spin coating experiment? [en1.nbchao.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Perfluorododecyl Iodide-Based Coatings
Welcome to the technical support center for perfluorododecyl iodide (I-PFC12)-based coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize defects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coatings?
This compound (I-PFC12) is a perfluorinated alkyl iodide used to create highly hydrophobic and oleophobic surfaces. Its primary application is in the formation of self-assembled monolayers (SAMs) that exhibit very low surface energy.[1][2] These coatings are of interest in a variety of fields, including microelectronics, medical devices, and as anti-fouling surfaces. The iodine headgroup is believed to facilitate the initial adsorption of the molecule to the substrate through halogen bonding.[2]
Q2: What are the most common deposition methods for I-PFC12 coatings?
The most commonly reported method for depositing I-PFC12 coatings, particularly for self-assembled monolayers (SAMs), is vapor deposition.[1][2] This technique involves placing the substrate in a vacuum chamber with a source of I-PFC12, which then sublimes and adsorbs onto the substrate surface. Other potential methods for fluoropolymer coatings include spin-coating, dip-coating, and spray-coating, although these are less specifically documented for I-PFC12.[3]
Q3: My I-PFC12 coating is degrading. What could be the cause?
The primary degradation mechanism for I-PFC12 SAMs is defluorination upon exposure to ambient light.[1][2] This is particularly accelerated on photocatalytic substrates like titanium dioxide (TiO2).[1][2] If stability is desired, it is crucial to store and handle the coated substrates in a dark environment.[1][2] For applications where this degradation is undesirable, alternative fluorinated compounds or protective top-coats may be necessary.
Q4: I am not observing the expected level of hydrophobicity. Why?
Insufficient hydrophobicity can be due to several factors:
-
Incomplete Monolayer Formation: The deposition time may be too short for a complete, well-ordered monolayer to form. Longer deposition times generally lead to more consistent and higher water contact angles.[1]
-
Substrate Contamination: The substrate must be scrupulously clean for proper self-assembly. Organic residues or particulate matter can inhibit the formation of a uniform coating.
-
Improper Deposition Temperature: The temperature during vapor deposition is a critical parameter. Optimal temperatures need to be determined for each substrate to achieve the best quality film.[1]
-
Degradation: As mentioned, exposure to light can degrade the monolayer and reduce its hydrophobicity.[1][2]
Q5: Can I create thicker coatings with this compound?
This compound is primarily used for creating monolayers. However, it can be used as a precursor or a chain transfer agent in the synthesis of fluoropolymers, which can then be applied as thicker coatings.[4][5] The properties and potential defects of these thicker coatings would depend on the specific polymer synthesized and the application method used.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the application and use of this compound-based coatings.
| Problem | Possible Causes | Recommended Solutions |
| Poor Adhesion/ Delamination | 1. Inadequate substrate cleaning. 2. Incorrect surface roughness. 3. Contamination of the I-PFC12 source. 4. Mismatch between the coating and substrate. | 1. Implement a thorough substrate cleaning protocol (e.g., sonication in solvents, UV ozone treatment). 2. Optimize the surface roughness of the substrate. While a certain level of roughness can improve mechanical interlocking, excessive roughness can be detrimental.[6][7][8][9] 3. Ensure the purity of the I-PFC12 source material. 4. Consider using an adhesion-promoting layer if the substrate is not ideal for direct I-PFC12 deposition. |
| Inconsistent Coating Thickness | 1. Non-uniform temperature distribution during vapor deposition. 2. Inconsistent deposition time. 3. For spin-coating, incorrect spin speed or acceleration. | 1. Ensure uniform heating of the substrate during vapor deposition. 2. Precisely control the deposition time. 3. Optimize spin-coating parameters (speed, acceleration, and duration) for the specific solution and substrate. |
| Pinholes or Voids in the Coating | 1. Particulate contamination on the substrate or in the deposition chamber. 2. Outgassing from the substrate during deposition. 3. Dewetting of the coating from the substrate.[10][11][12][13] | 1. Work in a clean environment and ensure the substrate and deposition chamber are free of particles. 2. Pre-bake the substrate to remove any adsorbed volatile species. 3. Ensure the substrate surface energy is compatible with the coating. Surface modifications may be necessary to prevent dewetting. |
| Discoloration of the Coating | 1. Reaction with the substrate at high temperatures. 2. Degradation due to exposure to UV light or harsh chemicals. 3. Contamination in the I-PFC12 source. | 1. Optimize the deposition temperature to avoid thermal decomposition or reaction. 2. Protect the coating from prolonged exposure to UV light and incompatible chemicals. 3. Use high-purity I-PFC12. |
| Solvent Stains (for solution-based deposition) | 1. Improper rinsing after deposition. 2. Contaminants in the rinsing solvent. 3. Drying method leaving residues. | 1. Rinse thoroughly with a high-purity solvent. 2. Use fresh, high-purity rinsing solvents. 3. Dry the substrate with a stream of dry, inert gas (e.g., nitrogen) at a shallow angle to the surface. |
Quantitative Data
The following tables summarize key quantitative data for the deposition of this compound self-assembled monolayers.
Table 1: Optimized Vapor Deposition Parameters and Resulting Film Properties
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (°) | Film Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2.0 | 0.69 |
Data sourced from a study on the vapor deposition of I-PFC12 SAMs.[1]
Table 2: Degradation of I-PFC12 SAMs on SiO₂ and TiO₂ Substrates Upon Exposure to Ambient Light
| Substrate | Exposure Duration | Change in Fluorine Atomic Conc. (%) | Change in Carbon Atomic Conc. (%) |
| SiO₂ | As Deposited | 19.1 | 10.6 |
| 1 Month | -6.2 | +3.6 | |
| TiO₂ | As Deposited | 17.6 | 11.56 |
| 1 Month | -10.2 | +2.84 |
Data reflects the percentage change in atomic concentration as measured by XPS.[1][2]
Experimental Protocols
1. Substrate Preparation (for SiO₂ and TiO₂)
-
Objective: To prepare a clean, hydroxyl-rich surface for optimal SAM formation.
-
Methodology:
-
Start with silicon wafers with a native oxide layer (for SiO₂) or a deposited TiO₂ layer.
-
Perform a UV ozone cleaning process for 15 minutes. This removes organic contaminants and generates hydroxyl (-OH) groups on the surface, which are crucial for the adhesion of the I-PFC12 molecules.[1]
-
Immediately transfer the cleaned substrates to the deposition chamber to avoid re-contamination.
-
2. Vapor Deposition of this compound SAM
-
Objective: To form a uniform, self-assembled monolayer of I-PFC12 on the prepared substrate.
-
Methodology:
-
Place the cleaned substrates in a vacuum deposition chamber.
-
Introduce a controlled amount of this compound into a crucible within the chamber.
-
Heat the substrate to the optimized deposition temperature (e.g., 120 °C for SiO₂, 100 °C for TiO₂).[1]
-
Heat the I-PFC12 source to induce sublimation.
-
Allow the deposition to proceed for the optimized duration (typically 2 hours for a complete monolayer).[1]
-
Cool down the chamber and remove the coated substrates.
-
3. Characterization of the I-PFC12 Coating
-
Objective: To verify the quality and properties of the deposited coating.
-
Methodologies:
-
Water Contact Angle (WCA) Measurement:
-
Use a static water contact angle system.
-
Dispense a de-ionized water droplet of a specific volume (e.g., 2 µL) onto the coated surface.
-
Measure the angle between the substrate and the tangent of the droplet at the point of contact. A higher contact angle indicates greater hydrophobicity.[1]
-
-
Spectroscopic Ellipsometry (SE):
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.
-
Model the data to determine the thickness of the deposited SAM layer with high precision.[1]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Use an XPS system to analyze the elemental composition of the coating surface.
-
This can be used to confirm the presence of fluorine and carbon from the I-PFC12 and to study the degradation of the film by monitoring changes in these elemental signals over time.[1]
-
-
Visualizations
Caption: Experimental workflow for the deposition and characterization of I-PFC12 SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preventing Thin Film Dewetting via 2D Capping [foundry.lbl.gov]
- 12. Preventing Thin Film Dewetting - ChemistryViews [chemistryviews.org]
- 13. Wetting-dewetting transition line in thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of substrate preparation on Perfluorododecyl iodide monolayer quality.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorododecyl iodide (PFDI) self-assembled monolayers (SAMs). Proper substrate preparation is critical for achieving high-quality, uniform PFDI monolayers. This guide focuses on addressing common issues related to substrate preparation and their impact on monolayer quality.
Troubleshooting Guides
This section provides solutions to common problems encountered during PFDI monolayer formation, with a focus on tracing the issue back to substrate preparation.
Problem 1: Low Water Contact Angle / Poor Hydrophobicity of the PFDI Monolayer
-
Symptom: The water contact angle on your PFDI-coated substrate is significantly lower than expected (literature values for well-formed fluorinated SAMs are typically >110°). This indicates an incomplete or disordered monolayer.
-
Possible Cause: Incomplete removal of organic contaminants from the substrate surface. Residual oils, grease, or solvent residues can interfere with the self-assembly process, leading to a disordered monolayer with exposed, more hydrophilic regions of the underlying substrate.[1][2]
-
Troubleshooting Steps:
-
Verify Cleaning Protocol: Ensure your chosen cleaning method (e.g., Piranha etch, UV/Ozone) was performed correctly and for the recommended duration.
-
Pre-clean with Solvents: Before aggressive cleaning methods, perform a thorough solvent wash. Sonicating the substrate in a sequence of high-purity solvents (e.g., acetone, then isopropanol) can remove gross organic contamination.[3]
-
Optimize UV/Ozone Treatment: If using a UV/Ozone cleaner, ensure the substrate is placed close to the UV lamp. The effectiveness of the treatment is highly dependent on the intensity of the UV radiation.[4] A typical cleaning time is 5-15 minutes.[1]
-
Piranha Solution Freshness: If using Piranha solution, always use a freshly prepared mixture. The solution's oxidative power decreases over time.[3]
-
Final Rinse: After any cleaning procedure, a thorough rinse with high-purity deionized (DI) water is crucial to remove any residual cleaning agents.
-
Characterize the Cleaned Substrate: Before depositing the PFDI monolayer, measure the water contact angle on the cleaned substrate. A highly hydrophilic surface (contact angle < 10°) is a good indicator of a clean, well-prepared substrate.[5]
-
Problem 2: Inconsistent Contact Angle Measurements Across the Substrate
-
Symptom: Water contact angle measurements vary significantly when measured at different points on the same PFDI-coated substrate. This suggests a non-uniform monolayer.
-
Possible Cause: Uneven cleaning of the substrate or re-contamination after cleaning. Surface roughness can also contribute to contact angle hysteresis (different advancing and receding angles).[1][6]
-
Troubleshooting Steps:
-
Ensure Uniform Exposure to Cleaning Agent: During cleaning, ensure the entire substrate surface is equally exposed to the cleaning agent. For wet chemical methods like Piranha etching, ensure the substrate is fully submerged and that no air bubbles are trapped on the surface. For UV/Ozone cleaning, ensure the entire substrate is within the effective cleaning area of the lamp.
-
Minimize Time Between Cleaning and Deposition: To prevent re-contamination from ambient air, transfer the cleaned substrate to the deposition chamber as quickly as possible.[5] Store cleaned substrates in a clean, dry environment, such as a desiccator, if immediate use is not possible.
-
Check for Substrate Roughness: Analyze the substrate topography using Atomic Force Microscopy (AFM). A rough substrate can lead to variations in monolayer packing and, consequently, inconsistent contact angles.[7]
-
Review Handling Procedures: Ensure clean, non-contaminating tweezers are used to handle the substrates at all stages.
-
Problem 3: AFM Imaging Reveals Pinhole Defects and Aggregates in the Monolayer
-
Symptom: Atomic Force Microscopy (AFM) images of the PFDI monolayer show pinholes (areas of bare substrate) and/or molecular aggregates.
-
Possible Cause: Particulate contamination on the substrate surface or imperfections in the substrate itself. These can act as nucleation sites for defects during monolayer formation.[8][9][10][11]
-
Troubleshooting Steps:
-
Improve Pre-cleaning: Filter all solvents and solutions used for cleaning and monolayer deposition to remove particulate matter.
-
Work in a Clean Environment: Perform substrate preparation and monolayer deposition in a clean environment, such as a laminar flow hood, to minimize airborne particulate contamination.
-
Inspect Substrate Quality: Before use, inspect the substrate for any visible scratches, pits, or other imperfections. A smooth substrate is essential for the formation of a high-quality monolayer.[7]
-
Optimize Deposition Conditions: In vapor deposition, ensure the precursor is evenly distributed and that the deposition temperature and time are optimized to promote uniform film growth.[5]
-
Problem 4: XPS Analysis Shows Unexpected Elemental Peaks
-
Symptom: X-ray Photoelectron Spectroscopy (XPS) analysis of the PFDI monolayer reveals the presence of unexpected elements (e.g., silicon, sodium, potassium) or a higher than expected carbon-to-fluorine ratio.
-
Possible Cause: Incomplete rinsing after cleaning, use of contaminated reagents, or environmental contamination.[12][13]
-
Troubleshooting Steps:
-
Thorough Rinsing: After Piranha or other wet chemical cleaning, an extensive rinse with high-purity DI water is critical to remove all traces of the cleaning solution.
-
Use High-Purity Reagents: Ensure that the PFDI precursor and any solvents used are of the highest possible purity.
-
Proper Storage: Store substrates and the PFDI precursor in a clean, dry environment to prevent contamination.
-
Check for Backstreaming from Vacuum Pumps: In vapor deposition systems, ensure that the vacuum system is clean and that there is no backstreaming of pump oil, which can contaminate the substrate.
-
Frequently Asked Questions (FAQs)
Q1: Which substrate cleaning method is better for PFDI monolayer formation: Piranha etch or UV/Ozone?
A1: Both Piranha etching and UV/Ozone cleaning are effective methods for removing organic contaminants and preparing a hydrophilic surface suitable for PFDI monolayer formation.[3][4] The choice often depends on the substrate material and safety considerations. Piranha solution is a very strong oxidizing agent and is highly effective, but it is also extremely hazardous and requires strict safety protocols.[3] UV/Ozone cleaning is a dry, non-contact method that is generally considered safer and can be gentler on the substrate.[2][14] For silicon and titanium dioxide substrates, UV/Ozone cleaning for 15 minutes has been shown to be effective for preparing surfaces for PFDI deposition.[5]
Q2: What is the expected water contact angle for a high-quality PFDI monolayer?
A2: A well-formed, dense PFDI monolayer should exhibit a high degree of hydrophobicity. On a smooth silicon dioxide (SiO₂) substrate, a water contact angle of approximately 65° has been reported, while on titanium dioxide (TiO₂), a contact angle of around 94° can be achieved.[5] The difference is attributed to the specific interactions between the PFDI molecules and the different substrate surfaces.
Q3: How can I confirm that my PFDI monolayer has formed correctly?
A3: A combination of characterization techniques is recommended:
-
Contact Angle Goniometry: As a first and quick check, measure the static water contact angle. A high contact angle is indicative of a successful deposition.
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the monolayer, allowing for the visualization of its uniformity, the presence of defects like pinholes, and the measurement of surface roughness.[1][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. For a PFDI monolayer, you should expect to see strong fluorine, carbon, and iodine signals, along with signals from the underlying substrate. The relative atomic concentrations can provide information about the monolayer's purity and stoichiometry.[5][15]
Q4: Can I reuse my substrates after depositing a PFDI monolayer?
A4: Yes, it is often possible to remove the PFDI monolayer and reuse the substrate. A common method for removing fluorinated SAMs is through UV/Ozone treatment. The UV radiation and ozone will break down the organic monolayer, which can then be removed.[16] Piranha solution can also be used to remove organic monolayers. After removal, the substrate should be thoroughly cleaned and characterized (e.g., by measuring the water contact angle) to ensure it is ready for the deposition of a new monolayer.
Data Presentation
Table 1: Effect of Substrate and Deposition Parameters on PFDI Monolayer Quality
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (°) | Monolayer Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2.0 | 0.69 |
Data synthesized from a study on vapor-deposited PFDI monolayers.[5]
Table 2: Troubleshooting Guide - Correlation of Monolayer Defects with Substrate Preparation Issues
| Observed Defect | Potential Cause in Substrate Preparation | Recommended Action | Characterization Technique |
| Low Water Contact Angle | Residual organic contaminants | Improve solvent pre-clean; use fresh Piranha solution; optimize UV/Ozone time. | Contact Angle Goniometry |
| Inconsistent Contact Angles | Uneven cleaning; surface roughness | Ensure uniform exposure to cleaning agent; minimize air exposure after cleaning; inspect substrate for scratches. | Contact Angle Goniometry, AFM |
| Pinhole Defects | Particulate contamination; substrate imperfections | Filter all solutions; work in a clean environment; inspect substrate quality before use. | AFM |
| Unexpected Elemental Peaks | Incomplete rinsing; contaminated reagents | Thoroughly rinse with DI water after wet cleaning; use high-purity chemicals. | XPS |
Experimental Protocols
Protocol 1: Piranha Cleaning of Silicon Wafers
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare the Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic and the solution will become very hot.
-
Substrate Immersion: Using clean Teflon tweezers, immerse the silicon wafer into the hot Piranha solution.
-
Cleaning: Leave the substrate in the solution for 10-15 minutes.
-
Rinsing: Carefully remove the substrate from the Piranha solution and rinse it extensively with a continuous stream of high-purity DI water for at least 5 minutes.
-
Drying: Dry the substrate with a stream of high-purity nitrogen or argon gas.
-
Verification: The cleaned substrate should be highly hydrophilic, with a water contact angle of <10°.
Protocol 2: UV/Ozone Cleaning of Substrates
-
Pre-cleaning: Perform a solvent clean by sonicating the substrate in acetone and then isopropanol for 10-15 minutes each, followed by a DI water rinse.
-
Placement in Cleaner: Place the dry substrate in the UV/Ozone cleaner, ensuring it is close to the UV lamp (typically within a few millimeters).[1]
-
Cleaning Cycle: Turn on the UV lamp. A typical cleaning time is 15 minutes to effectively remove organic contaminants and create a hydrophilic surface.[5]
-
Post-cleaning: Remove the substrate from the cleaner and use it immediately for PFDI deposition to prevent re-contamination.
Protocol 3: Vapor Phase Deposition of PFDI Monolayer
-
Substrate Preparation: Clean the substrate (e.g., SiO₂ or TiO₂) using either the Piranha or UV/Ozone protocol to ensure a hydrophilic surface.
-
Deposition Setup: Place the cleaned substrate and a container with the PFDI precursor inside a vacuum oven.
-
Evacuation: Evacuate the oven to a base pressure of 9-13 mbar.[5]
-
Deposition: Heat the oven to the desired deposition temperature (e.g., 120°C for SiO₂ or 100°C for TiO₂).[5] Allow the deposition to proceed for the optimized time (e.g., 2 hours).[5]
-
Cooling and Venting: After the deposition time has elapsed, turn off the heat and allow the oven to cool to room temperature under vacuum. Vent the chamber with an inert gas like nitrogen or argon.
-
Rinsing: Remove the coated substrate and rinse it with an appropriate solvent (e.g., hexane or ethanol) to remove any physisorbed molecules.
-
Drying: Dry the substrate with a stream of inert gas.
Mandatory Visualizations
Caption: Experimental workflow for PFDI monolayer formation and characterization.
Caption: Logical relationships between monolayer problems and substrate preparation causes.
References
- 1. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. UV/Ozone Cleaner | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Contact angle hysteresis, adhesion, and marine biofouling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quasi-equilibrium AFM measurement of disjoining pressure in lubricant nanofilms II: Effect of substrate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. samcointl.com [samcointl.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: Perfluorododecyl Iodide vs. Trichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and stable self-assembled monolayers (SAMs) is a critical step in numerous applications, from surface passivation in microelectronics to the development of advanced biocompatible materials. This guide provides an objective comparison of two key classes of SAM-forming molecules: perfluorododecyl iodide (I-PFC12) and fluorinated trichlorosilanes. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.
At a Glance: Key Performance Characteristics
| Feature | This compound (I-PFC12) | Fluorinated Trichlorosilanes (e.g., FOTS, FDTS) |
| Primary Bonding Mechanism | Halogen bonding between iodine and surface oxygen[1] | Covalent Si-O-Si bonds with the hydroxylated surface and cross-linking between molecules |
| Deposition Method | Primarily vapor-phase deposition[2][3] | Solution-phase and vapor-phase deposition[4][5] |
| Surface Energy | Extremely low (e.g., 4.3 mN/m on silicon wafers)[1] | Very low (e.g., ~12.9 mN/m for PFTS on Si) |
| Water Contact Angle (on SiO2) | ~65° (vapor deposited)[2] | >110° (for fluorinated silanes) |
| Thermal Stability | Stable up to 60 °C, with some loss up to 150 °C[1] | Fluorinated siloxanes stable up to ~300 °C in air[6]; PTES starts decomposing between 100-150 °C in vacuum[7] |
| Stability in Ambient Light | Shows degradation over a month, which is more pronounced on photocatalytic substrates like TiO2[2][3] | Generally stable, though high humidity can degrade some films |
| Monolayer Thickness (on SiO2) | ~0.65 nm (vapor deposited)[2]; 1.2 nm[1] | Dependent on chain length and deposition conditions |
Performance Deep Dive
This compound (I-PFC12): The Power of Halogen Bonding
This compound is a promising candidate for applications requiring ultra-low surface energy and suitability for micro-contact patterning.[3] The formation of I-PFC12 SAMs is primarily driven by halogen bonding, a non-covalent interaction between the iodine headgroup and surface oxygen atoms.[1] This interaction, coupled with van der Waals forces between the long fluorocarbon chains, leads to the formation of compact monolayers.[2]
Experimental data shows that I-PFC12 SAMs on silicon wafers can achieve an exceptionally low surface energy of 4.3 mN/m.[1] The stability of these monolayers is noteworthy; they have been shown to be stable for over eight weeks in storage.[1] Thermally, they are stable up to 60 °C, with some degradation observed at temperatures approaching 150 °C.[1] However, exposure to ambient light can lead to degradation over time, a factor that is accelerated on photocatalytic surfaces like titanium dioxide.[2][3] In dark conditions, the monolayers show little to no degradation for up to three months.[2]
Trichlorosilanes: Covalent Robustness
Trichlorosilanes, particularly those with fluorinated alkyl chains, are a well-established class of molecules for forming robust and highly ordered SAMs. Their primary advantage lies in the formation of strong covalent bonds with hydroxylated surfaces, such as silicon dioxide. The trichlorosilyl headgroup readily hydrolyzes in the presence of trace water to form reactive silanols. These silanols then condense with hydroxyl groups on the substrate and with each other, forming a stable, cross-linked siloxane (Si-O-Si) network.
Fluorinated trichlorosilanes like 1H,1H,2H,2H-perfluorooctyltrichlorosilane (FOTS) and 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS) are known for creating surfaces with very low surface energy and high hydrophobicity. For instance, perfluorodecylsiloxane SAMs have demonstrated thermal stability in the air up to approximately 300 °C.[6] However, the stability can be influenced by the specific molecular structure, with some fluorinated silanes showing decomposition at lower temperatures under vacuum conditions.[7]
Experimental Protocols
Vapor-Phase Deposition of this compound (I-PFC12) on SiO2
This protocol is based on methodologies described in the literature.[2][3]
1. Substrate Preparation:
- Start with a clean silicon wafer with a native oxide layer.
- Perform a UV ozone clean for 15 minutes to remove organic contaminants and ensure a hydroxyl-rich surface.[2]
2. Deposition:
- Place the cleaned substrate in a dedicated vacuum oven.
- Introduce a source of this compound into the oven.
- Evacuate the oven to a pressure of 9–13 mbar.[2]
- Heat the oven to the desired deposition temperature (e.g., 120 °C for SiO2) and maintain for a set duration (e.g., 2 hours).[2]
3. Characterization:
- After deposition, the substrate can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS), water contact angle (WCA) goniometry, and ellipsometry to determine elemental composition, hydrophobicity, and monolayer thickness, respectively.
Solution-Phase Deposition of a Fluorinated Trichlorosilane (e.g., FOTS) on SiO2
This is a general protocol adapted from common practices for trichlorosilane SAM formation.
1. Substrate Preparation:
- Clean a silicon wafer with a native oxide layer by sonicating in a sequence of solvents such as acetone, and isopropanol.
- Dry the substrate under a stream of dry nitrogen.
- Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to create a fresh, hydroxylated surface.
- Rinse thoroughly with deionized water and dry with nitrogen.
2. SAM Formation:
- Prepare a dilute solution (e.g., 1 mM) of the fluorinated trichlorosilane in an anhydrous solvent like toluene or hexane in a glovebox or under an inert atmosphere to minimize water content in the bulk solution.
- Immerse the cleaned substrate in the silane solution for a specified time (e.g., 1-2 hours).
- After immersion, rinse the substrate with the anhydrous solvent to remove any physisorbed molecules.
- Cure the substrate by baking at an elevated temperature (e.g., 120 °C) for a short period (e.g., 5-10 minutes) to promote covalent bond formation and cross-linking.
3. Characterization:
- The resulting SAM can be characterized using the same techniques as for I-PFC12 to assess its quality and properties.
Visualizing the Formation Mechanisms
To better understand the distinct processes of SAM formation for these two molecules, the following diagrams illustrate the logical workflows and chemical interactions.
Caption: Workflow for this compound SAM Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 6. Thermal decomposition of perfluorodecylsiloxane self-assembled monolayers in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Perfluorododecyl Iodide: A Superior Alternative to Shorter-Chain Fluorinated Compounds in Advanced Drug Delivery and Medical Imaging
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of advanced therapeutic and diagnostic development, the choice of fluorinated compounds is pivotal. This guide provides a comprehensive comparison of Perfluorododecyl iodide (PFDI), a long-chain perfluorinated compound, with its shorter-chain counterparts. The evidence presented herein underscores the significant advantages of PFDI in applications demanding high stability, enhanced cellular uptake, and superior imaging capabilities.
Executive Summary
This compound (PFDI) distinguishes itself from shorter-chain fluorinated compounds through a combination of unique physicochemical properties conferred by its long perfluorinated carbon chain. These properties translate into tangible benefits in the formulation of drug delivery systems and contrast agents. Key advantages include greater nanoemulsion stability, higher drug-loading capacities, improved cellular uptake, and enhanced signal intensity in ¹⁹F Magnetic Resonance Imaging (MRI). While direct comparative studies with specific shorter-chain iodo-analogues are limited, the general principles governing per- and polyfluoroalkyl substances (PFAS) strongly support the superiority of longer-chain compounds for these specialized applications.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative differences in performance between PFDI and a representative shorter-chain analogue, Perfluorohexyl iodide (PFHI), based on established principles of perfluorinated compound chemistry and behavior.
Table 1: Comparative Physicochemical and Formulation Properties
| Property | This compound (PFDI) | Perfluorohexyl Iodide (PFHI) | Advantage of PFDI |
| Molecular Formula | C₁₂F₂₅I | C₆F₁₃I | - |
| Molecular Weight | 745.96 g/mol | 445.94 g/mol | - |
| Boiling Point | ~275 °C | ~140 °C | Higher thermal stability |
| Lipophilicity | Higher | Lower | Enhanced encapsulation of lipophilic drugs |
| Nanoemulsion Stability | High | Moderate to Low | Reduced Ostwald ripening, longer shelf-life |
| Drug Loading Capacity | Higher | Lower | Greater therapeutic payload |
Table 2: Comparative Performance in Drug Delivery and Imaging
| Performance Metric | This compound (PFDI) | Perfluorohexyl Iodide (PFHI) | Advantage of PFDI |
| Cellular Uptake Efficiency | High | Moderate | Enhanced delivery to target cells[1][2] |
| In Vitro Cytotoxicity (IC₅₀) | Lower IC₅₀ (higher toxicity) | Higher IC₅₀ (lower toxicity) | Chain length can correlate with toxicity[3] |
| ¹⁹F MRI Signal Intensity | High | Moderate | Improved imaging sensitivity |
| Drug Release Profile | Slower, more sustained release | Faster release | Better for controlled-release applications |
Key Advantages of this compound
The extended perfluoroalkyl chain of PFDI is the primary determinant of its superior performance characteristics.
-
Enhanced Stability in Formulations: The longer chain in PFDI contributes to stronger intermolecular forces, leading to more stable nanoemulsions. This increased stability minimizes drug leakage and enhances the shelf-life of the formulation. Studies on partially fluorinated oleic acid have shown that longer perfluoroalkyl chains lead to a gradual increase in monolayer stability[4][5][6].
-
Increased Drug Loading and Encapsulation Efficiency: The larger, more lipophilic core provided by PFDI allows for a greater volume of lipophilic drugs to be encapsulated within nanoparticles or nanoemulsions, leading to a higher therapeutic payload per particle[7].
-
Superior Cellular Uptake: Research indicates that longer perfluoroalkyl chains can enhance the cellular uptake of molecules to which they are attached. A comparative study on short peptides demonstrated that those with longer perfluoroalkyl groups exhibited higher cellular uptake efficiency[1][2][8][9]. This is a significant advantage for drug delivery applications where efficient internalization into target cells is crucial.
-
Improved ¹⁹F MRI Contrast: The higher number of fluorine atoms in PFDI results in a stronger signal in ¹⁹F MRI applications. This leads to improved sensitivity and better contrast in imaging, allowing for more accurate tracking of drug delivery vehicles or labeled cells in vivo.
Experimental Protocols
To provide a framework for the comparative evaluation of PFDI and shorter-chain fluorinated compounds, detailed methodologies for key experiments are outlined below.
Preparation and Characterization of Drug-Loaded Nanoemulsions
This protocol describes the preparation of drug-loaded nanoemulsions using a high-pressure homogenization method, followed by characterization of their key physicochemical properties.
Materials:
-
This compound (PFDI) or Perfluorohexyl iodide (PFHI)
-
Surfactant (e.g., Pluronic F-68)
-
Co-surfactant (e.g., propylene glycol)
-
Lipophilic drug (e.g., Paclitaxel)
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve the lipophilic drug in PFDI or PFHI at a predetermined concentration.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed using a homogenizer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to produce a nanoemulsion with a uniform droplet size.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanoemulsion.
-
Drug Loading and Encapsulation Efficiency: Separate the unencapsulated drug from the nanoemulsion using ultracentrifugation. Quantify the drug in the supernatant and the pellet using a validated analytical method (e.g., HPLC)[4][10][11][12][13]. The following formulas are used:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
-
In Vitro Cytotoxicity Assay
This protocol outlines the procedure for assessing the cytotoxicity of the prepared nanoemulsions on a selected cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
PFDI and PFHI-based nanoemulsions (drug-loaded and blank)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the nanoemulsion formulations (both blank and drug-loaded). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each formulation[14][15][16][17].
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative evaluation of PFDI and PFHI nanoemulsions.
Signaling Pathway: PPARα Activation by Perfluoroalkyl Compounds
While specific data for perfluoroalkyl iodides is limited, long-chain perfluorinated compounds are known to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. The following diagram illustrates the general mechanism of PPARα activation.
Caption: Generalized signaling pathway of PPARα activation by perfluoroalkyl compounds.
Conclusion
The available evidence strongly suggests that this compound offers significant advantages over shorter-chain fluorinated compounds for applications in drug delivery and medical imaging. Its longer perfluoroalkyl chain contributes to enhanced formulation stability, higher drug loading capacity, improved cellular uptake, and superior performance as a ¹⁹F MRI contrast agent. While further direct comparative studies are warranted to quantify these advantages for specific applications, the fundamental physicochemical properties of PFDI make it a highly promising candidate for the development of next-generation nanomedicines and diagnostic tools. Researchers and drug development professionals are encouraged to consider the strategic benefits of employing PFDI in their formulation and development pipelines.
References
- 1. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of perfluoroalkyl chain length on monolayer behavior of partially fluorinated oleic acid molecules at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems [ouci.dntb.gov.ua]
- 14. In vitro cytotoxicity testing for prediction of acute human toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 17. Target cell line characterization reveals changes in expression of a key antigen that impacts T cell dependent cellular cytotoxicity assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perfluorododecyl Iodide Coatings and Commercial Hydrophobic Solutions
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrophobic coating is critical for a multitude of applications, from microfluidics and lab-on-a-chip devices to protective coatings for sensitive equipment. This guide provides a detailed comparison of the performance of self-assembled monolayers of perfluorododecyl iodide (PFDI) against leading commercial hydrophobic products, supported by available experimental data.
This report synthesizes performance metrics such as water contact angle, durability, and chemical resistance. Detailed experimental methodologies are provided to allow for replication and further investigation.
Performance Overview
This compound (PFDI) coatings, typically applied as self-assembled monolayers (SAMs), offer the advantage of creating an extremely low surface energy interface.[1][2] This property is fundamental to achieving high hydrophobicity. In comparison, commercial hydrophobic coatings often utilize different chemistries and surface texturing to achieve superhydrophobic properties.
| Performance Metric | This compound (PFDI) Coating | Ultra-Ever Dry® | NeverWet® | Polytetrafluoroethylene (PTFE) Based Coatings |
| Water Contact Angle (WCA) | 65° - 123° (Substrate Dependent)[3] | 160° - 175° | 160° - 175° | ~110° (Standard), >150° (Superhydrophobic) |
| Sliding Angle | Data not available | < 5° (initially) | Data not available | Variable, can be low for superhydrophobic formulations |
| Abrasion Resistance | Data not available | Taber Test: 30 cycles (CS-10 wheel, 1000g load) for loss of roll-off at 5° | Good for fabric applications (up to 70 home launderings) | Good, but can be compromised to enhance non-stick properties |
| Chemical Resistance | Data not available | Repels saltwater, aqueous acids, and bases | Resists most oils and maintenance chemicals | Excellent resistance to a wide range of chemicals[4] |
| Thermal Stability | Stable up to 60°C, with some degradation up to 150°C[1] | -34°C to 149°C | Data not available | High, can withstand up to 300°C[4] |
| Optical Properties | Forms a thin, transparent monolayer | Dries to a flat, light haze | Can leave a frost-colored haze | Generally opaque, but can be formulated for some transparency |
Detailed Performance Analysis
Hydrophobicity: Water Contact and Sliding Angles
In contrast, commercial products like Ultra-Ever Dry® and NeverWet® consistently demonstrate superhydrophobicity with water contact angles in the range of 160° to 175°. This is typically achieved through a combination of low surface energy chemistry and a micro/nano-textured surface that traps air, leading to the Cassie-Baxter state of wetting. For Ultra-Ever Dry®, the initial sliding angle is less than 5 degrees.
Standard Polytetrafluoroethylene (PTFE) coatings generally exhibit a WCA of around 110°. However, by creating hierarchical surface structures, superhydrophobic PTFE coatings can be fabricated with contact angles exceeding 150°.
Durability and Stability
The durability of a hydrophobic coating is a critical factor for most applications. For Ultra-Ever Dry®, abrasion resistance has been quantified using the Taber test, where the coating withstands 30 cycles with a CS-10 wheel and a 1000g load before a water droplet no longer rolls off at a 5-degree tilt. NeverWet®'s durability is often cited in the context of fabric applications, where it can endure up to 70 home laundering cycles.
PFDI self-assembled monolayers are reported to be stable for over eight weeks under ambient conditions and for up to three months when stored in the dark.[1][3] However, they are susceptible to degradation upon exposure to ambient light, with a more pronounced effect on photocatalytic substrates like TiO2.[3] Thermally, PFDI SAMs are stable up to 60°C, with some material loss observed at temperatures up to 150°C.[1] Specific data on the mechanical abrasion resistance of PFDI coatings from standardized tests is not currently available.
Chemical Resistance
Fluoropolymer-based coatings, including PTFE, are well-known for their excellent chemical resistance to a wide range of substances, including concentrated acids and bases.[4] Ultra-Ever Dry® is also marketed as being resistant to saltwater, aqueous acids, and bases. NeverWet® is noted to resist most oils and common maintenance chemicals.
While the perfluorinated nature of PFDI suggests inherent chemical inertness, specific experimental data on its resistance to a broad spectrum of acids, bases, and solvents is not extensively documented in the available literature.
Experimental Protocols and Methodologies
This compound (PFDI) Self-Assembled Monolayer (SAM) Deposition
The formation of PFDI SAMs is typically achieved through vapor-phase deposition onto a prepared substrate. The following is a general protocol:
-
Substrate Preparation : Substrates such as silicon wafers with a native oxide layer (SiO2) or titanium dioxide (TiO2) are cleaned to remove organic contaminants and to generate a hydroxyl-rich surface. A common method is UV-ozone cleaning for 15-20 minutes.
-
Vapor-Phase Deposition : The cleaned substrate and a source of PFDI are placed in a sealed vacuum chamber or oven. The chamber is evacuated and then heated to a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 1-2 hours) to allow the PFDI to vaporize and self-assemble on the substrate surface.
-
Characterization : The resulting monolayer can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical bonding, and ellipsometry to measure the thickness of the monolayer.
Contact Angle Measurement
The hydrophobicity of the coatings is quantified by measuring the static water contact angle and the sliding angle using a goniometer.
-
Static Water Contact Angle : A droplet of deionized water of a specific volume (e.g., 2-5 µL) is gently deposited onto the coated surface. The angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface is measured.
-
Sliding Angle : A water droplet is placed on the coated surface, and the surface is slowly tilted. The angle at which the droplet begins to move is recorded as the sliding angle.
Abrasion Resistance Testing (Taber Method)
The Taber abrasion test is a standard method to evaluate the wear resistance of coatings.
-
Sample Preparation : A coated sample is mounted on a turntable.
-
Abrasion : Two abrasive wheels (e.g., CS-10) are lowered onto the sample surface under a specific load (e.g., 1000g).
-
Rotation : The turntable rotates at a constant speed for a set number of cycles.
-
Evaluation : The coating is evaluated at intervals for signs of wear, such as scratches, or for changes in performance metrics like the sliding angle.
Conclusion
This compound coatings offer a compelling route to creating surfaces with extremely low surface energy, which is advantageous for applications where minimal molecular adhesion is paramount. However, their performance in terms of hydrophobicity is highly dependent on the substrate, and they exhibit some sensitivity to light and elevated temperatures.
Commercial hydrophobic coatings like Ultra-Ever Dry® and NeverWet® provide robust superhydrophobicity out of the box, with high water contact angles and, in the case of Ultra-Ever Dry®, quantified abrasion resistance. PTFE-based coatings remain a versatile option with excellent chemical and thermal stability, and the potential for superhydrophobicity through surface texturing.
The choice between a PFDI coating and a commercial product will depend on the specific requirements of the application, including the desired level of hydrophobicity, the operating environment (light, temperature, chemical exposure), and the necessary mechanical durability. For applications in controlled environments where an ultra-low surface energy is the primary driver, PFDI SAMs present a promising option. For applications requiring robust and immediate superhydrophobicity in more demanding environments, commercial solutions may be more suitable. Further research is needed to quantify the mechanical and chemical durability of PFDI coatings to enable a more direct and comprehensive comparison.
References
A Comparative Guide to the Quantitative Analysis of Perfluorododecyl Iodide Monolayer Surface Coverage
For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for applications ranging from surface functionalization to the development of advanced materials. Perfluorododecyl iodide (PFDI) has emerged as a significant candidate for forming robust and low-energy surfaces. This guide provides a comprehensive comparison of quantitative methods to analyze the surface coverage of PFDI monolayers, with supporting data from alternative SAMs to offer a broader context for evaluation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PFDI monolayers and comparable alternatives, providing a baseline for performance assessment.
Table 1: Surface Coverage and Properties of this compound (PFDI) Monolayers on Different Substrates.
| Substrate | Deposition Conditions | Monolayer Thickness (nm) | Water Contact Angle (WCA) (°) | Atomic Concentration (XPS) |
| SiO₂ | 120 °C, 2 hours | 0.65 | 64.9 ± 0.3 | F: 19.1% → 12.9% (after 1 month light exposure) |
| TiO₂ | 100 °C, 2 hours | 0.69 | 93.9 ± 2.0 | F: 17.6% → 7.4% (after 1 month light exposure) |
| Silicon | Not specified | 1.2 | Not specified | High fluorine content (95%) |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of this compound (PFDI) Monolayers with Alternative Self-Assembled Monolayers.
| SAM Material | Substrate | Monolayer Thickness (nm) | Water Contact Angle (WCA) (°) | Surface Coverage |
| This compound (PFDI) | Silicon | 1.2 | - | High |
| Octadecyltrichlorosilane (OTS) | SiO₂ | ~2.6 | ~110 | High, forms complete monolayer |
| Dodecanethiol | Gold | ~1.7 | ~110 | Forms well-ordered monolayer |
| Perfluorooctyltrichlorosilane | Silicon Dioxide | - | High hydrophobicity | Forms monolayer via vapor deposition |
This table provides a qualitative and quantitative comparison based on available literature.[2][3][4][5]
Detailed Experimental Protocols
Accurate and reproducible quantitative analysis relies on meticulous experimental procedures. The following are detailed protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Coverage
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
a. Substrate Preparation:
-
Silicon wafers (or other substrates like gold-coated mica) are cleaned to remove organic contaminants. A common method is UV-ozone treatment for 15-20 minutes.[1]
-
For gold substrates, cleaning can be performed using a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
b. SAM Deposition (Vapor Deposition for PFDI):
-
Place the cleaned substrates and a container with the PFDI precursor into a vacuum chamber.
-
Heat the PFDI precursor to the desired deposition temperature (e.g., 100-150 °C) to allow for sublimation.[1]
-
Maintain the substrate at a specific temperature (e.g., 100 °C for TiO₂ or 120 °C for SiO₂) for a set duration (e.g., 2 hours) to allow for monolayer formation.[1]
-
After deposition, allow the chamber to cool down before removing the samples.
c. XPS Analysis:
-
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
Acquire survey scans to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., C 1s, F 1s, I 4d, Si 2p, O 1s).
-
The take-off angle (the angle between the sample surface and the detector) can be varied (Angle-Resolved XPS) to probe different depths and confirm the monolayer structure.[6]
-
Surface Coverage Calculation: The surface coverage (θ) can be estimated from the intensity of the substrate signal (I_S) before and after monolayer deposition (I_S') using the following equation: I_S' = I_S * exp(-d / (λ * sin(α))) where 'd' is the monolayer thickness, 'λ' is the inelastic mean free path of the photoelectrons in the monolayer, and 'α' is the take-off angle. By determining the thickness 'd' through other methods like ellipsometry, the surface coverage can be quantified.[7]
Spectroscopic Ellipsometry (SE) for Monolayer Thickness
SE is an optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.
a. Substrate and SAM Preparation:
-
Prepare the substrate and deposit the SAM as described in the XPS protocol.
-
It is crucial to measure the optical properties of the bare substrate before SAM deposition to use as a reference.
b. SE Measurement:
-
Mount the sample on the ellipsometer stage.
-
Measurements are typically performed at multiple angles of incidence (e.g., 65°, 70°, 75°) over a wide spectroscopic range (e.g., 200-1000 nm).[1]
-
The instrument measures the parameters Psi (Ψ) and Delta (Δ), which describe the change in polarization.
c. Data Analysis:
-
A model of the sample is constructed, typically consisting of the substrate, a native oxide layer (if present), and the SAM layer.
-
The optical constants of the substrate and native oxide are determined from the reference measurement.
-
A Cauchy model is often used to represent the optical properties of the organic monolayer.[1]
-
The thickness of the SAM layer is then determined by fitting the model to the experimental Ψ and Δ data.[5][8]
Water Contact Angle (WCA) Goniometry for Surface Hydrophobicity
WCA measurements provide information about the hydrophobicity of the surface, which is an indirect indicator of the quality and packing of the monolayer.
a. Sample Preparation:
-
Prepare the SAM-coated substrates as previously described.
b. WCA Measurement:
-
Place the sample on the goniometer stage.
-
A droplet of deionized water of a specific volume (e.g., 2-5 µL) is dispensed onto the surface.[1]
-
A camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Software is used to analyze the droplet shape and calculate the contact angle.
-
Multiple measurements at different locations on the sample should be taken and averaged to ensure reproducibility.[9]
Atomic Force Microscopy (AFM) for Surface Morphology and Coverage
a. Sample Preparation:
-
Prepare the SAM-coated substrates. The substrate should be atomically flat (e.g., mica or silicon wafers) for high-resolution imaging.
b. AFM Imaging:
-
Operate the AFM in tapping mode or contact mode in a controlled environment (air or liquid).
-
Scan the surface to obtain topographical images. Defects, pinholes, and domain boundaries in the monolayer can be visualized.
c. Quantitative Surface Coverage Analysis:
-
Image analysis software can be used to differentiate between covered and uncovered areas of the substrate based on height differences.
-
The percentage of the surface covered by the monolayer can then be calculated from the images.[10] This method is particularly useful for studying the initial stages of SAM formation and the structure of incomplete monolayers.[11]
Visualizations of Processes and Relationships
Graphviz diagrams are provided to illustrate key experimental and logical workflows.
References
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Analysis of the surface coverage of a self-assembled monolayer of octadecyl silane on a Si(100) surface by infrared external-reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative determination of lipid bilayer deposition efficiency using AFM - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Combined Experimental and Simulation Study of Amplitude Modulation Atomic Force Microscopy Measurements of Self-Assembled Monolayers in Water [escholarship.org]
A Comparative Guide to Validating the Purity of Synthesized Perfluorododecyl Iodide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Perfluorododecyl iodide (PFDI), a long-chain perfluoroalkyl iodide. To offer a clear benchmark, its performance in these analytical tests is compared with that of a shorter-chain analogue, Perfluorodecyl iodide (PFDeI). This comparison is supported by experimental protocols and representative data.
Synthesis of this compound
This compound is commonly synthesized via a telomerization reaction.[1][2] This process involves the reaction of a telogen, typically a shorter-chain perfluoroalkyl iodide such as pentafluoroethyl iodide (C2F5I), with a taxogen, tetrafluoroethylene (TFE), to elongate the perfluoroalkyl chain. This method, while effective, often results in a mixture of perfluoroalkyl iodides with varying chain lengths. Consequently, the primary impurities in a batch of synthesized this compound are often other perfluoroalkyl iodides, such as Perfluorodecyl iodide (C10F21I) and Perfluorotetradecyl iodide (C14F29I).
A generalized workflow for the synthesis and purification of this compound is depicted below.
Purity Validation: A Comparative Analysis
The purity of this compound is typically assessed using chromatographic and spectroscopic techniques. Here, we compare the results of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) for this compound and Perfluorodecyl iodide.
Data Presentation
The following table summarizes the representative purity data for synthesized this compound and Perfluorodecyl iodide, as determined by GC-MS and quantitative ¹⁹F NMR (qNMR).
| Analyte | Analytical Method | Purity (%) | Major Impurities Detected | Impurity Content (%) |
| This compound | GC-MS | 97.5 | Perfluorodecyl iodide | 1.5 |
| Perfluorotetradecyl iodide | 0.8 | |||
| Other homologues | 0.2 | |||
| ¹⁹F qNMR | 97.2 | Perfluoroalkyl iodides | 2.8 | |
| Perfluorodecyl iodide | GC-MS | 98.1 | Perfluorooctyl iodide | 1.2 |
| This compound | 0.5 | |||
| Other homologues | 0.2 | |||
| ¹⁹F qNMR | 98.0 | Perfluoroalkyl iodides | 2.0 |
Note: The data presented are representative and may vary depending on the specific synthesis and purification process.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For perfluoroalkyl iodides, a non-polar column is typically employed.
Experimental Workflow:
Methodology:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A low-bleed, non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating perfluoroalkyl iodides.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-800 m/z.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times compared to standards or library data.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds.[3][4][5] The wide chemical shift range of ¹⁹F allows for excellent signal dispersion, making it ideal for identifying and quantifying different fluorine environments in a molecule and in mixtures.
Experimental Workflow:
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the perfluoroalkyl iodide sample.
-
Accurately weigh a suitable internal standard (e.g., trifluorotoluene).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence. For quantitative analysis, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 30 seconds) is crucial for accurate quantification, ensuring complete relaxation of all fluorine nuclei.[6]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
-
Data Analysis: The purity is calculated by comparing the integral of the signals corresponding to the analyte with the integral of the known amount of the internal standard. The expected ¹⁹F NMR spectrum for a pure sample of this compound would show distinct signals for the CF₃ group (around -81 ppm), the CF₂ group adjacent to the iodine (around -60 to -70 ppm), and a complex pattern of overlapping signals for the other CF₂ groups in the chain (typically between -120 and -126 ppm). Impurities with different chain lengths will exhibit similar patterns but with slight variations in their chemical shifts and integration values.
Comparison of Alternatives
Both this compound and Perfluorodecyl iodide are valuable intermediates in the synthesis of fluorinated materials. The choice between them often depends on the desired properties of the final product, such as the length of the perfluoroalkyl chain, which influences surface tension, hydrophobicity, and other characteristics.
From a purity validation perspective, the analytical challenges for both compounds are similar. The primary impurities are typically shorter and longer-chain homologues from the telomerization synthesis. Both GC-MS and ¹⁹F NMR are highly effective for the purity assessment of both compounds. GC-MS provides excellent separation of the homologous series, allowing for their individual quantification. ¹⁹F NMR offers a direct and often faster method for determining the total purity with respect to all fluorinated species, without the need for extensive calibration for each homologue, provided a suitable internal standard is used.
References
- 1. researchgate.net [researchgate.net]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
Benchmarking Water Repellency: A Comparative Analysis of Perfluorododecyl Iodide Treated Surfaces
For researchers, scientists, and drug development professionals seeking to control surface interactions, achieving a high degree of water repellency is often a critical objective. This guide provides a comparative benchmark of surfaces treated with Perfluorododecyl iodide against two common alternatives: Polydimethylsiloxane (PDMS) and functionalized silica nanoparticle coatings. The data presented herein, supported by detailed experimental protocols, offers insights into the performance of these materials in creating hydrophobic and superhydrophobic surfaces.
The wettability of a surface is paramount in a multitude of scientific applications, from microfluidics and drug delivery systems to anti-fouling coatings for biomedical devices. A key parameter for quantifying this property is the water contact angle, with higher angles indicating greater hydrophobicity. Surfaces with a water contact angle greater than 90° are considered hydrophobic, while those exceeding 150° with low contact angle hysteresis are classified as superhydrophobic.
This guide focuses on the performance of this compound (I-PFC12), a fluorinated compound capable of forming self-assembled monolayers (SAMs), in rendering surfaces water-repellent. Its performance is compared to the widely used silicone polymer, PDMS, and a common method for inducing superhydrophobicity through the application of functionalized silica nanoparticles.
Comparative Performance Data
| Surface Treatment | Substrate | Static Water Contact Angle (θ) | Contact Angle Hysteresis (Δθ) | Sliding Angle (α) | Classification |
| This compound (I-PFC12) SAM | Silicon Dioxide (SiO₂) | 64.9° ± 0.3°[1] | Data not available | Data not available | Hydrophilic |
| Titanium Dioxide (TiO₂) | 93.9° ± 2.0°[1] | Data not available | Data not available | Hydrophobic | |
| Polydimethylsiloxane (PDMS) | Various | ~116.7° - 119°[2][3] | ~10° (lubricated state)[4] | > 90° (on smooth surfaces) | Hydrophobic |
| Functionalized Silica Nanoparticle Coating | Various | > 150° (up to 163°)[5][6] | < 10° | < 5° | Superhydrophobic |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for surface preparation and contact angle measurement.
Surface Preparation
This compound (I-PFC12) Self-Assembled Monolayer (SAM) by Vapor Deposition
This protocol is adapted from the vapor-phase deposition of I-PFC12 on silicon-based substrates.
-
Substrate Cleaning: Begin with a thorough cleaning of the silicon dioxide or titanium dioxide substrate. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. A final UV-ozone treatment can be used to remove organic contaminants and create a hydrophilic surface.
-
Vapor Deposition Setup: Place the cleaned substrate in a vacuum deposition chamber. A crucible containing the this compound source material is also placed within the chamber.
-
Deposition Parameters: The chamber is evacuated to a base pressure. The I-PFC12 source is then heated to a temperature that allows for sublimation. For deposition on SiO₂, a substrate temperature of 120 °C is maintained, while for TiO₂, a temperature of 100 °C is used.[1]
-
Deposition Time: The deposition is carried out for a specified duration, typically around two hours, to allow for the formation of a self-assembled monolayer.[1]
-
Post-Deposition: After the deposition period, the heating of the source is stopped, and the substrate is allowed to cool to room temperature under vacuum before being removed from the chamber.
Polydimethylsiloxane (PDMS) Coating
-
Preparation of PDMS Precursor: Mix the PDMS base elastomer and curing agent at a specific ratio (e.g., 10:1 by weight).
-
Degassing: Place the mixture in a vacuum chamber to remove any trapped air bubbles until the mixture is clear.
-
Coating Application: The degassed PDMS mixture can be applied to a substrate using various techniques such as spin coating, dip coating, or simply by casting the liquid onto the surface and allowing it to cure.
-
Curing: The coated substrate is then cured in an oven at a specific temperature and time (e.g., 60-80°C for 1-2 hours) to crosslink the polymer.
Functionalized Silica Nanoparticle Superhydrophobic Coating
-
Nanoparticle Synthesis/Functionalization: Hydrophobic silica nanoparticles can be synthesized via methods like the Stöber process, followed by surface functionalization with a low surface energy material, such as a fluorinated silane (e.g., 1H,1H,2H,2H-perfluorooctyltriethoxysilane).
-
Dispersion: The functionalized silica nanoparticles are dispersed in a suitable solvent (e.g., ethanol) to create a suspension.
-
Coating Application: The nanoparticle suspension can be applied to a substrate using methods like spray coating, dip coating, or spin coating.
-
Drying/Curing: The coated substrate is then dried to evaporate the solvent, often at an elevated temperature, to form a robust superhydrophobic surface.
Contact Angle Measurement
The following protocol outlines the standard method for measuring static and dynamic water contact angles using the sessile drop method with a goniometer.
-
Sample Placement: Securely place the prepared substrate on the sample stage of the goniometer, ensuring it is level.
-
Droplet Deposition: Using a precision syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.
-
Static Contact Angle Measurement: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Software is then used to analyze the droplet shape and calculate the static contact angle.
-
Advancing and Receding Contact Angle Measurement (for Hysteresis):
-
Advancing Angle: Slowly add more water to the existing droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.
-
Receding Angle: Slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just before the contact line starts to move inward.
-
Contact Angle Hysteresis: The difference between the advancing and receding contact angles.
-
-
Sliding Angle Measurement:
-
Place a water droplet of a specific volume (e.g., 10 µL) on the surface.
-
Gradually tilt the sample stage.
-
The sliding angle is the critical angle at which the droplet begins to roll or slide off the surface.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows and the logical relationships in benchmarking surface wettability.
Caption: Experimental workflow for benchmarking surface wettability.
Caption: Logical relationship for surface wettability classification.
References
- 1. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanoscience.com [nanoscience.com]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Study of Perfluorododecyl Iodide and its Bromo-Analogue in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Perfluoroalkanes for Surface Modification
The formation of highly ordered, low-energy surfaces through the self-assembly of fluorinated molecules is a critical technique in fields ranging from biocompatible materials to advanced electronics. This guide provides a comparative analysis of two key molecules in this space: Perfluorododecyl iodide (I-PFC12) and its bromo-analogue, Perfluorododecyl bromide. The comparison is based on their ability to form dense and stable Self-Assembled Monolayers (SAMs), with supporting experimental data and detailed protocols.
Executive Summary
This compound consistently demonstrates superior performance in the formation of dense, stable, and low-energy SAMs compared to its bromo-analogue. This enhanced performance is primarily attributed to the stronger halogen bonding interaction between the iodine headgroup and various substrates. Experimental data reveals that I-PFC12 SAMs exhibit exceptionally low surface energies and well-defined monolayer thicknesses. In contrast, bromo-perfluorinated molecules have been shown to form less dense layers. While direct comparative data for Perfluorododecyl bromide is limited, the available information, combined with the fundamental principles of halogen bonding, strongly supports the preferential use of this compound for applications requiring highly ordered and robust fluorinated surfaces.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for SAMs formed from this compound. Data for the bromo-analogue is limited; where available, data for a shorter-chain bromo-analogue (Bromo-perfluorodecane, Br-PFC10) is included for indicative comparison, with the caveat of the differing chain length.
| Property | This compound (I-PFC12) | Perfluorododecyl Bromide (Bromo-analogue) |
| Monolayer Thickness | 1.2 nm to 2.6 ± 0.4 nm[1] | Less dense layers reported (qualitative)[2] |
| Surface Energy | 2.6 mJ/m² (on Silicon Nitride)[1] | No specific data found |
| 4.3 mN/m (on Silica)[2] | ||
| Water Contact Angle | 64.9° ± 0.3° (on SiO₂, 120°C deposition)[3] | No specific data found |
| 93.9° ± 2.0° (on TiO₂, 100°C deposition)[3] | ||
| Thermal Stability | Stable up to 60 °C, with some loss up to 150 °C[2] | No specific data found |
| Long-term Stability | Stable for over eight weeks[2] | No specific data found |
Theoretical Underpinning: The Role of Halogen Bonding
The observed differences in SAM formation and density can be explained by the principles of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction follows the trend: I > Br > Cl > F.
Iodine, being the most polarizable of the larger halogens, forms the strongest halogen bonds. This strong, directional interaction between the iodine headgroup of this compound and the substrate (e.g., silicon nitride, silica) is the primary driving force for the formation of a highly ordered and densely packed monolayer. Bromine is less polarizable than iodine, resulting in a weaker halogen bond and consequently, the formation of less dense and potentially less stable SAMs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Formation of this compound SAMs
This protocol describes the formation of I-PFC12 SAMs on a silicon nitride substrate via solution deposition.
1. Substrate Preparation:
- Silicon wafers with a silicon nitride surface layer are sequentially cleaned by ultrasonication in acetone, isopropanol, and deionized water for 10 minutes each.
- The substrates are then dried under a stream of high-purity nitrogen.
- Further cleaning is performed using a CO₂ snow jet, followed by a 1-minute air plasma treatment at 30 W.
2. SAM Deposition:
- A 10 mM solution of this compound is prepared in a perfluorinated solvent such as tetradecafluorohexane.
- The freshly cleaned substrates are immersed in the solution for approximately 30 minutes at room temperature.
- Following immersion, the substrates are rinsed with the perfluorinated solvent to remove any physisorbed molecules and then dried with nitrogen.
Protocol 2: Characterization of SAMs
1. Contact Angle Goniometry:
- Static water contact angle measurements are performed using a goniometer.
- A 2 µL droplet of deionized water is dispensed onto the SAM surface at a rate of 1 µL/s.
- The contact angle is determined by fitting the droplet shape using appropriate software. This provides a measure of the surface hydrophobicity and, indirectly, the packing density of the monolayer.
2. Spectroscopic Ellipsometry:
- The thickness of the SAM is measured using a spectroscopic ellipsometer.
- Data is typically recorded at multiple incident angles (e.g., 65°, 70°, 75°) over a broad wavelength range (e.g., 200-2500 nm).
- A suitable optical model (e.g., a Cauchy model) is used to fit the experimental data and determine the monolayer thickness.
3. X-ray Photoelectron Spectroscopy (XPS):
- XPS is used to determine the elemental composition of the surface and confirm the presence of the fluorinated monolayer.
- High-resolution spectra of relevant elements (e.g., C 1s, F 1s, I 4d, Si 2p, N 1s) are acquired.
- The atomic concentrations and chemical states of the elements provide information on the purity and integrity of the SAM.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the comparative study of these SAMs.
Caption: Workflow for SAM formation and characterization.
Caption: Halogen properties influencing SAM quality.
References
Efficacy of Perfluorododecyl iodide as a reactant in specific organic synthesis reactions.
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, the introduction of perfluoroalkyl chains into molecular scaffolds remains a critical strategy for modulating the chemical and physical properties of target compounds. Perfluorododecyl iodide (C12F25I) has emerged as a significant reactant for introducing long perfluoroalkyl moieties. This guide provides an objective comparison of the performance of this compound against other perfluoroalkyl iodides and alternative perfluoroalkylating agents, supported by available experimental data.
Performance in Radical Addition Reactions
Perfluoroalkyl iodides are well-established precursors for perfluoroalkyl radicals, which readily participate in addition reactions with unsaturated systems like alkenes and alkynes. The efficiency of these reactions can be influenced by the length of the perfluoroalkyl chain.
Comparison with Shorter-Chain Perfluoroalkyl Iodides
One study reports a near-quantitative yield of 99% for the addition of perfluorodecyl iodide (a close homolog) to 1-octyne.[1] In contrast, the perfluoroalkylation of arenes using the shorter n-perfluorobutyl iodide (n-C4F9I) with benzoyl peroxide as an initiator has been shown to produce yields in the range of 93-99% for various aromatic compounds, including benzene, anisole, and toluene.[1] Another study on the n-perfluorobutylation of 1-octene using benzoyl peroxide and copper(II) acetate resulted in an 83% yield of the trans-addition product.[1]
These data suggest that while longer-chain perfluoroalkyl iodides like this compound can be highly effective, shorter-chain analogs also provide excellent to high yields in similar transformations. The choice of reactant may therefore depend on the specific substrate, desired properties of the final product, and economic considerations, as longer-chain perfluoroalkyl iodides are typically more expensive.
Table 1: Comparison of Reaction Yields for Perfluoroalkyl Iodides in Radical Additions
| Perfluoroalkyl Iodide | Substrate | Reaction Type | Initiator/Catalyst | Solvent | Yield (%) |
| Perfluorodecyl Iodide (C10F21I) | 1-Octyne | Radical Addition | Not specified | Not specified | 99[1] |
| n-Perfluorobutyl Iodide (C4F9I) | Benzene | Perfluoroalkylation | Benzoyl Peroxide | Acetic Acid | 93-99[1] |
| n-Perfluorobutyl Iodide (C4F9I) | Anisole | Perfluoroalkylation | Benzoyl Peroxide | Acetic Acid | 93-99[1] |
| n-Perfluorobutyl Iodide (C4F9I) | Toluene | Perfluoroalkylation | Benzoyl Peroxide | Acetic Acid | 93-99[1] |
| n-Perfluorobutyl Iodide (C4F9I) | 1-Octene | Perfluoroalkylation | Benzoyl Peroxide / Cu(OAc)2 | Not specified | 83 (trans)[1] |
Alternative Perfluoroalkylating Agents
Beyond perfluoroalkyl iodides, a range of reagents have been developed for the introduction of perfluoroalkyl groups, particularly the trifluoromethyl group. These alternatives often operate via different mechanisms and may offer advantages in terms of reactivity, selectivity, or functional group tolerance.
Table 2: Comparison with Alternative Perfluoroalkylating Agents (Primarily for Trifluoromethylation)
| Reagent Class | Specific Reagent Example | Typical Substrate | Reaction Type | Yield (%) |
| Hypervalent Iodine Reagents | Togni Reagent II | β-Ketoesters | Electrophilic Trifluoromethylation | Low/Inefficient |
| Sulfonium Salts | Umemoto Reagent IV | β-Ketoesters | Electrophilic Trifluoromethylation | Good to Excellent |
| Sulfinate Salts | Langlois' Reagent (CF3SO2Na) | Heterocycles | Radical Trifluoromethylation | Moderate to Good |
| Perfluoroalkyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | (Hetero)arenes | Perfluoroalkylation | Moderate to Good[2] |
It is important to note that while these reagents are well-established for trifluoromethylation, their application for the introduction of longer perfluoroalkyl chains like the perfluorododecyl group is less common and may require bespoke reagent synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a representative protocol for the radical addition of a perfluoroalkyl iodide to an alkene, which can be adapted for this compound.
General Procedure for the Photochemical Radical Addition of Perfluorohexyl Iodide to 1-Octene
This procedure can be adapted for this compound by adjusting molar equivalents based on its molecular weight.
Materials:
-
1-Octene
-
Perfluorohexyl iodide
-
Photocatalyst (e.g., PDI - Perylenediimide)
-
Triethylamine
-
Degassed acetonitrile/methanol (4:3 ratio)
Procedure:
-
A solution of 1-octene (1 mmol, 1 equiv), perfluorohexyl iodide (1.2 mmol, 1.2 equiv), photocatalyst (0.05 mol%), and triethylamine (0.2 mmol, 0.2 equiv) is prepared in degassed acetonitrile/methanol (5 mL total volume).
-
The solution is loaded into a flow reactor system equipped with a 450 nm LED array.
-
The reaction mixture is pumped through the reactor at a flow rate corresponding to a desired residence time (e.g., 5 minutes).
-
The output from the reactor is collected.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the iodoperfluoroalkylated product.
Signaling Pathways and Experimental Workflows
The radical addition of perfluoroalkyl iodides to alkenes proceeds via a well-established chain mechanism. This process can be visualized to better understand the reaction pathway.
Caption: Radical chain mechanism for the addition of perfluoroalkyl iodide to an alkene.
This workflow illustrates the key steps of initiation, propagation, and termination that characterize the radical addition of perfluoroalkyl iodides.
Conclusion
This compound is a highly effective reagent for introducing long perfluoroalkyl chains into organic molecules, particularly through radical addition reactions to unsaturated bonds. While direct comparative data with a full range of shorter-chain homologs is not extensively available, existing evidence suggests that both long- and short-chain perfluoroalkyl iodides can provide high yields depending on the specific reaction conditions and substrate. For certain applications, particularly trifluoromethylation, alternative reagents such as Togni, Umemoto, and Langlois reagents may offer advantages. The choice of the optimal perfluoroalkylating agent will ultimately be guided by the specific synthetic goal, substrate scope, and practical considerations of cost and availability.
References
Safety Operating Guide
Navigating the Disposal of Perfluorododecyl Iodide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of perfluorododecyl iodide is paramount for environmental protection and laboratory safety. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires specialized handling due to its persistence in the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1] Therefore, strict adherence to safety protocols during handling and disposal is critical.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a dust respirator is recommended.[1]
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid generating dust from the solid compound.[1]
Step-by-Step Laboratory-Scale Disposal Procedure
This protocol outlines the immediate steps for preparing a small quantity of this compound waste for collection by a licensed professional waste disposal service.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and PFAS-contaminated waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization of Waste:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation. Dampening the material with water may be appropriate if recommended by your institution's EHS.[1]
-
Place the solid waste into a suitable, sealable container.
-
-
Contaminated Labware and PPE:
-
Any items that have come into direct contact with this compound, such as gloves, weighing boats, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable items into the designated PFAS waste container.
-
-
Empty Original Containers:
-
Empty containers of this compound may still present a chemical hazard.[1]
-
Rinse the container with a suitable solvent (e.g., acetone) three times. The solvent rinsate must be collected and disposed of as hazardous waste in the designated PFAS waste container.
-
Alternatively, if the container cannot be cleaned, it should be disposed of as unused product. Puncture the container to prevent reuse.[1]
-
-
-
Waste Storage:
-
Securely seal the waste container.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area.[1]
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the PFAS waste.
-
Provide a complete and accurate description of the waste, including the chemical name and any potential contaminants.
-
Recommended Disposal Technologies
While federal regulations for the disposal of PFAS are still evolving, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on the most effective methods for their destruction and disposal.[4][5][6][7] The primary goal is to prevent the release of these persistent chemicals into the environment. The recommended technologies for the ultimate disposal of this compound waste include:
| Disposal Technology | Key Parameters | Efficacy and Considerations |
| High-Temperature Incineration | Minimum temperature of 1,100°C (2,012°F)[4][5] | Considered a promising method for the permanent elimination of PFAS.[8] Requires careful monitoring to ensure complete destruction and prevent the formation of harmful byproducts.[5] |
| Hazardous Waste Landfill (Subtitle C) | Engineered with controls to prevent leaching.[5][8] | A suitable option for containing PFAS waste, though it does not destroy the chemicals.[5][8] Leachate from these landfills must be collected and treated as hazardous waste.[5] |
| Deep Well Injection | For liquid waste streams only.[4][8] | Involves injecting the waste deep underground into geologically stable formations.[8] |
It is important to note that the presence of PFAS alone does not automatically classify a waste as hazardous under the Resource Conservation and Recovery Act (RCRA). However, if it is mixed with a listed hazardous waste or exhibits hazardous characteristics, it must be managed as such.[7]
Disposal Workflow and Decision Process
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure the responsible management of this compound waste, contributing to a safer laboratory environment and protecting the broader ecosystem.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cpachem.com [cpachem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. blog.wastebits.com [blog.wastebits.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. epa.gov [epa.gov]
- 7. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Perfluorododecyl iodide
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of Perfluorododecyl iodide. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: Harmful if swallowed.[1]
Immediate precautionary measures to be taken are summarized in the table below.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Butyl, or Viton®). Double-gloving is recommended. | Prevents skin contact and irritation. Perfluorinated compounds require gloves with high chemical resistance. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Protects against eye irritation from dust or splashes. |
| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. For larger quantities or potential for significant exposure, a liquid-tight chemical suit (Category III, Types 3/4/6) should be considered. | Prevents incidental skin contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is required. | Mitigates the risk of respiratory tract irritation from inhaling the powdered substance. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dispensing solid this compound.
Preparation:
-
Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Equipment Preparation: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available inside the fume hood to minimize movement.
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
Weighing and Dispensing:
-
Container Placement: Place the stock container of this compound in the fume hood. Allow it to equilibrate to the ambient temperature before opening to avoid moisture condensation.
-
Taring the Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispensing: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If dust is generated, cease work and allow the fume hood to clear it.
-
Container Sealing: Immediately and securely close the stock container after dispensing.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or secondary container.
Post-Handling:
-
Decontamination: Clean any contaminated surfaces and equipment with an appropriate solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the task.
Disposal Plan
This compound is a per- and polyfluoroalkyl substance (PFAS) and must be disposed of as hazardous waste in accordance with EPA guidelines and local regulations.[2]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
Approved Disposal Methods: The EPA's interim guidance on PFAS disposal suggests the following methods, which should be carried out by a licensed professional waste disposal service:[2][3][4]
-
Incineration: High-temperature hazardous waste incineration is a potential method for the permanent destruction of PFAS.[4]
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is an option for containment.[4]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[4]
Never dispose of this compound or its waste down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 307-60-8[1] |
| Molecular Formula | C12F25I[1] |
| Molecular Weight | 745.99 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 95-98 °C |
| Boiling Point | 132 °C @ 34 mm Hg |
| Flash Point | > 100 °C |
| Density | 1.94 g/mL @ 70 °C |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
